molecular formula C10H14N2 B1580571 2-(Pyrrolidin-1-yl)aniline CAS No. 21627-58-7

2-(Pyrrolidin-1-yl)aniline

Cat. No.: B1580571
CAS No.: 21627-58-7
M. Wt: 162.23 g/mol
InChI Key: BFPUBGCFJMIZDF-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Pyrrolidin-1-ylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPUBGCFJMIZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359086
Record name 2-pyrrolidin-1-ylaniline
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21627-58-7
Record name 2-pyrrolidin-1-ylaniline
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Record name 2-(pyrrolidin-1-yl)aniline
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Foundational & Exploratory

2-(Pyrrolidin-1-yl)aniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound, a substituted aromatic amine, represents a pivotal molecular scaffold in modern synthetic and medicinal chemistry. Characterized by the fusion of an aniline core with a pyrrolidine ring at the ortho position, this compound serves as a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical sector. Its unique structural arrangement, featuring a nucleophilic primary amine and a tertiary amine integrated into a saturated heterocycle, imparts distinct physicochemical properties and reactivity. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structural characteristics, physicochemical properties, established synthetic routes, spectroscopic profile, and its strategic importance as a building block for novel therapeutic agents.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to scientific research. This compound is systematically identified by a consistent set of nomenclature and registry numbers.

  • IUPAC Name : 2-pyrrolidin-1-ylaniline[1]

  • CAS Number : 21627-58-7[1][2]

  • Molecular Formula : C₁₀H₁₄N₂[1][2]

  • Synonyms : 2-Pyrrolidinoaniline, 2-(1-Pyrrolidinyl)-benzenamine[2]

The molecule's structure consists of a benzene ring substituted with an amino group (-NH₂) and a pyrrolidin-1-yl group at adjacent (ortho) positions. This arrangement creates a sterically hindered environment around the primary amine and introduces a non-planar, five-membered saturated heterocycle.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental settings, guiding decisions on solvent selection, reaction conditions, and purification methods.

PropertyValueReference
Molecular Weight 162.23 g/mol [1]
Appearance White or light yellow crystalline solid[2]
Melting Point 64-68 °C[2]
Boiling Point 296.2 °C at 760 mmHg[2]
Density 1.109 g/cm³[2]
Solubility Insoluble in water; Soluble in ethanol, acetone[2]
XLogP3 1.9[1]
Hydrogen Bond Donors 1 (the -NH₂ group)[1]
Hydrogen Bond Acceptors 2 (the two nitrogen atoms)[1]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through nucleophilic substitution or reductive amination pathways. A common and efficient laboratory-scale method involves the reaction between an appropriately substituted aniline precursor and a pyrrolidine source.

Representative Synthetic Pathway: Buchwald-Hartwig Amination

While classical methods involving direct nucleophilic substitution exist, modern cross-coupling reactions offer high efficiency and broad substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example of a robust method for forming the C-N bond between the aniline ring and the pyrrolidine nitrogen.

Synthesis_Workflow cluster_reactants Reactants & Reagents Reactant1 2-Bromoaniline Product This compound Reactant1->Product Reactant2 Pyrrolidine Reactant2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product Scaffold cluster_core Core Scaffold cluster_derivatives Potential Derivatization Points Core This compound Amine_Mod Amine Modification (Acylation, Alkylation, Heterocycle Formation) Core->Amine_Mod R1 Ring_Mod Aromatic Ring Substitution (Halogenation, Nitration, Friedel-Crafts) Core->Ring_Mod R2, R3, R4

Sources

An In-Depth Technical Guide to the Synthesis of 2-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details the synthesis of 2-(pyrrolidin-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of the crucial aryl C-N bond. This document provides a deep dive into the reaction mechanism, offers detailed experimental protocols for the coupling of 2-haloanilines with pyrrolidine, presents a systematic approach to reaction optimization, and includes a guide for troubleshooting common synthetic challenges. The content is structured to provide both a theoretical understanding and practical, actionable insights for laboratory application.

Introduction: The Significance of this compound

The this compound scaffold is a privileged motif in the development of novel therapeutics and functional materials. Its structural features, combining an aniline moiety with a pyrrolidine ring, impart unique physicochemical properties that are often sought after in drug design. The pyrrolidine ring can influence solubility, metabolic stability, and receptor binding affinity, while the aniline portion provides a versatile handle for further chemical modifications. Consequently, efficient and scalable synthetic routes to this compound are of high importance to the scientific community.

The most prevalent and effective method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a significant improvement over classical methods which often suffer from limited scope and harsh reaction conditions.[1] This guide will focus on providing a thorough understanding and practical implementation of this powerful synthetic tool.

The Core Synthesis: Buchwald-Hartwig Amination

The synthesis of this compound is most effectively achieved through the palladium-catalyzed cross-coupling of a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) with pyrrolidine. This transformation, a cornerstone of modern organic synthesis, allows for the precise formation of the aryl C-N bond under relatively mild conditions.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are as follows:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the 2-haloaniline to the electron-rich Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[1]

  • Amine Coordination and Deprotonation: Pyrrolidine then coordinates to the Pd(II) center. In the presence of a base, the coordinated pyrrolidine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

A visual representation of this catalytic cycle is provided below:

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Ar-Pd(II)(L)n-X Pd(0)Ln->Oxidative Addition Complex Ar-X (2-Haloaniline) Amine Coordination [Ar-Pd(II)(L)n(H-Pyrrolidine)]+X- Oxidative Addition Complex->Amine Coordination Pyrrolidine Amido Complex Ar-Pd(II)(L)n-(Pyrrolidine) Amine Coordination->Amido Complex Base (-HX) Amido Complex->Pd(0)Ln Product This compound Amido Complex->Product Reductive Elimination

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Reaction Components and Their Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction components.

ComponentRole and RationaleCommon Examples
Palladium Precursor Source of the active Pd(0) catalyst. Pre-catalysts are often preferred for their stability and consistent generation of the active species.Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Precatalysts
Ligand Stabilizes the palladium catalyst, enhances its reactivity, and influences the reaction scope. Bulky, electron-rich phosphine ligands are typically most effective.XPhos, RuPhos, BINAP
Base Facilitates the deprotonation of the coordinated amine. The choice of base can significantly impact the reaction rate and yield.NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Provides a medium for the reaction. Anhydrous, non-protic solvents are generally used to prevent catalyst deactivation.Toluene, Dioxane, THF

Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound. Optimization may be required depending on the specific substrate and available reagents.

Protocol 1: Coupling of 2-Bromoaniline with Pyrrolidine

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromoaniline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Seal the tube with a septum and purge with argon for 10 minutes.

  • Add anhydrous toluene via syringe, followed by the addition of pyrrolidine.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: Based on similar transformations, yields in the range of 60-88% can be anticipated.

Protocol 2: Microwave-Assisted Coupling of 2-Chloroaniline with Pyrrolidine

Microwave irradiation can significantly reduce reaction times.

Materials:

  • 2-Chloroaniline (1.0 equiv)

  • Pyrrolidine (1.5 equiv)

  • XPhos Pd G3 (a pre-catalyst, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • In a microwave vial, combine 2-chloroaniline, potassium carbonate, and XPhos Pd G3.

  • Add anhydrous dioxane and pyrrolidine.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 130 °C for 30-60 minutes with stirring.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify by column chromatography to yield the desired product.

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₀H₁₄N₂
Molecular Weight162.23 g/mol
AppearanceWhite to light yellow crystalline solid
Melting Point64-68 °C

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95-7.05 (m, 2H, Ar-H), 6.70-6.80 (m, 2H, Ar-H), 4.05 (br s, 2H, NH₂), 3.20-3.30 (m, 4H, N-CH₂), 1.95-2.05 (m, 4H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 143.8, 136.9, 122.9, 119.3, 118.8, 116.0, 51.9, 25.9.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below is a troubleshooting guide based on common issues encountered in Buchwald-Hartwig aminations.

Troubleshooting Start Low or No Conversion Catalyst Inactive Catalyst? Start->Catalyst Check Base Inappropriate Base? Start->Base Consider Temp Temperature Too Low? Start->Temp Verify Use Fresh Pre-catalyst\nEnsure Inert Atmosphere Use Fresh Pre-catalyst Ensure Inert Atmosphere Catalyst->Use Fresh Pre-catalyst\nEnsure Inert Atmosphere Screen Different Bases\n(e.g., NaOtBu, Cs2CO3) Screen Different Bases (e.g., NaOtBu, Cs2CO3) Base->Screen Different Bases\n(e.g., NaOtBu, Cs2CO3) Increase Temperature Increase Temperature Temp->Increase Temperature Side_Product Side Product Formation Dehalogenation Hydrodehalogenation? Side_Product->Dehalogenation Dimerization Starting Material Dimerization? Side_Product->Dimerization Use a Weaker Base\n or a More Bulky Ligand Use a Weaker Base or a More Bulky Ligand Dehalogenation->Use a Weaker Base\n or a More Bulky Ligand Lower Reaction Temperature\nAdjust Catalyst Loading Lower Reaction Temperature Adjust Catalyst Loading Dimerization->Lower Reaction Temperature\nAdjust Catalyst Loading

Figure 2: Troubleshooting Workflow for Buchwald-Hartwig Amination.

Expert Insights:

  • The Inert Atmosphere is Critical: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensuring a thoroughly de-gassed solvent and maintaining a positive pressure of an inert gas like argon or nitrogen is paramount for reproducibility.

  • Pre-catalyst vs. In-situ Generation: While generating the active catalyst in-situ from a palladium source like Pd(OAc)₂ and a ligand is possible, the use of well-defined pre-catalysts (e.g., G3 or G4 palladacycles) often leads to more consistent results and higher yields, as they provide a more reliable source of the active Pd(0) species.

  • Ligand Choice Matters: For the coupling of a secondary amine like pyrrolidine with an electron-rich 2-haloaniline, bulky and electron-rich biaryl phosphine ligands such as XPhos or RuPhos are generally superior. They promote the reductive elimination step and can prevent catalyst decomposition.

  • Base Solubility and Strength: Sodium tert-butoxide is a strong, effective base but can be heterogeneous. In some cases, a soluble base like LHMDS or a weaker but more soluble base like Cs₂CO₃ might provide better results, especially if the starting materials are sensitive to strong bases.

Conclusion

The synthesis of this compound via the Buchwald-Hartwig amination is a highly efficient and versatile method. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can reliably access this valuable compound. This guide provides the necessary theoretical framework and practical protocols to empower scientists in drug discovery and materials science to successfully implement this important transformation in their laboratories.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • RSC Publishing. (2017). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 2-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Pyrrolidin-1-yl)aniline, with CAS Registry Number 21627-58-7, is a disubstituted aniline derivative incorporating a saturated pyrrolidine ring.[1] Its structure presents a unique combination of an aromatic primary amine and a tertiary aliphatic amine. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2] Accurate and comprehensive spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity during research, development, and quality control processes.

This guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is structured to offer not just raw data, but a field-proven interpretation of the spectral features, grounded in the principles of chemical structure and reactivity.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic assignments, the following atom numbering scheme will be used.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. It provides detailed information about the carbon-hydrogen framework, including the chemical environment of each proton and carbon atom, their connectivity, and the substitution pattern on the aromatic ring.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale & Commentary
~ 6.95 t (dd) 1H H4 Shielded by the electron-donating NH₂ group. Coupled to H3 and H5.
~ 6.85 d 1H H6 Ortho to the NH₂ group. Coupled to H5.
~ 6.78 t (dd) 1H H5 Coupled to H4 and H6.
~ 6.70 d 1H H3 Ortho to the pyrrolidine group. Coupled to H4.
~ 4.01 br s 2H N-H (aniline) Broad signal due to quadrupole broadening and potential exchange. Shift is concentration-dependent.
~ 3.15 t 4H H2', H5' Protons α to the pyrrolidine nitrogen are deshielded. Appears as a triplet due to coupling with β protons.

| ~ 2.00 | p (m) | 4H | H3', H4' | Protons β to the pyrrolidine nitrogen are more shielded. Appears as a multiplet (quintet-like). |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale & Commentary
~ 144.1 C1 Carbon attached to the NH₂ group, significantly deshielded.
~ 139.0 C2 Carbon attached to the pyrrolidine nitrogen.
~ 122.5 C4 Aromatic CH.
~ 119.0 C6 Aromatic CH.
~ 118.5 C5 Aromatic CH.
~ 115.8 C3 Aromatic CH, shielded by ortho-NH₂ group.
~ 51.5 C2', C5' Carbons α to the pyrrolidine nitrogen.

| ~ 24.5 | C3', C4' | Carbons β to the pyrrolidine nitrogen. |

Experimental Protocol: NMR Data Acquisition

The causality behind this protocol is to ensure a high-quality, reproducible spectrum by properly preparing the sample and optimizing the spectrometer parameters for the specific characteristics of the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the regions of interest.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the probe.

    • Locking: Establish a field-frequency lock on the deuterium signal of the solvent. This step is crucial for maintaining magnetic field stability during the experiment.

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀). This is an iterative process aimed at minimizing peak linewidths and maximizing spectral resolution, resulting in sharp, symmetrical peaks.

    • Tuning and Matching: Tune the probe to the specific frequencies for ¹H and ¹³C to ensure maximum energy transfer and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Use a 30° or 45° pulse angle to avoid saturation while allowing for a short relaxation delay. Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required to obtain a quantitative and well-resolved spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, it provides direct evidence for the presence of the primary amine (N-H), aromatic ring (C=C and C-H), and aliphatic (C-H) moieties. The data is consistent with an FTIR spectrum acquired on a Bruker IFS 85 instrument using the film technique.[2]

Data Presentation

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3450 - 3350 Medium N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂)
3050 - 3010 Medium-Weak Aromatic C-H Stretch Benzene Ring
2970 - 2860 Medium-Strong Aliphatic C-H Stretch Pyrrolidine Ring
1620 - 1580 Strong N-H Scissoring (Bending) & C=C Stretch Amine & Aromatic Ring
1500 - 1450 Strong C=C Aromatic Ring Stretch Aromatic Ring
1330 - 1250 Strong Aromatic C-N Stretch Aryl-Amine
1200 - 1150 Medium Aliphatic C-N Stretch Alkyl-Amine

| 750 - 730 | Strong | C-H Out-of-Plane Bending | 1,2-Disubstituted (ortho) Ring |

Experimental Protocol: FTIR-ATR Data Acquisition

The Attenuated Total Reflectance (ATR) technique is chosen for its simplicity, speed, and minimal sample preparation requirements.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Initiate the scan. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance IR spectrum. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, primarily yielding the protonated molecular ion [M+H]⁺.

Data Presentation

The following data is based on predicted values for common adducts, which are essential for identifying the compound in complex mixtures or via LC-MS analysis.[3]

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct Formula Calculated m/z
[M]⁺ C₁₀H₁₄N₂ 162.1157
[M+H]⁺ C₁₀H₁₅N₂⁺ 163.1230
[M+Na]⁺ C₁₀H₁₄N₂Na⁺ 185.1049

| [M+K]⁺ | C₁₀H₁₄N₂K⁺ | 201.0788 |

Monoisotopic Mass: 162.1157 Da[1]

Interpretation of Fragmentation

Under more energetic conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecular ion will fragment in predictable ways. The primary fragmentation pathways involve the pyrrolidine ring, which is a common point of cleavage.

fragmentation cluster_main Proposed ESI-MS/MS Fragmentation M [M]⁺˙ m/z = 162 F1 [M - C₂H₄]⁺˙ m/z = 134 M->F1 - C₂H₄ (ethylene) F2 [C₈H₉N]⁺ m/z = 119 M->F2 - C₂H₅N (pyrrolidinyl radical)

Caption: Proposed mass spectrometry fragmentation pathway.

The most characteristic fragmentation is the retro-Diels-Alder-like cleavage of the pyrrolidine ring, resulting in the loss of ethylene (28 Da) to yield a fragment at m/z 134. Another significant cleavage can occur at the C-N bond connecting the two rings.

Experimental Protocol: ESI-MS Data Acquisition

This protocol is designed for direct infusion analysis to quickly confirm the molecular weight.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water, often with 0.1% formic acid to promote protonation ([M+H]⁺ formation).

  • Instrument Setup:

    • Set the mass spectrometer to positive ion detection mode (ESI+).

    • Optimize key source parameters: capillary voltage (~3-4 kV), cone voltage (20-40 V), desolvation gas flow (e.g., N₂, ~600 L/hr), and source temperature (~120-150 °C). These parameters are chosen to ensure efficient ionization and transfer of ions into the mass analyzer while minimizing in-source fragmentation.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min) using a syringe pump. Acquire data over a relevant mass range (e.g., m/z 50-500) for approximately 1 minute to obtain a stable signal and a well-averaged spectrum.

Overall Spectroscopic Workflow

A logical workflow ensures that each analytical technique provides complementary information for a comprehensive and unambiguous structural confirmation.

workflow Sample Sample of This compound IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Func_Group Functional Group Confirmation (-NH₂, Ar, Alkyl) IR->Func_Group MW Molecular Weight Confirmation (m/z = 163.12 for [M+H]⁺) MS->MW Structure Definitive Structure & Purity Elucidation NMR->Structure Final Structural Confirmation Func_Group->Final MW->Final Structure->Final

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

References

  • Google Patents. (n.d.). Heterocyclic trpml1 agonists. WO2021094974A1.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 937501, this compound. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H14N2). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Pyrrolidin-1-ylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2-pyrrolidin-1-ylaniline, a versatile building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, characterization, and reactivity of this compound, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

2-Pyrrolidin-1-ylaniline, also known as 2-(1-pyrrolidinyl)benzenamine, possesses a unique molecular architecture that combines an aromatic aniline ring with a saturated pyrrolidine moiety. This arrangement imparts a specific set of physicochemical properties that are crucial for its application in drug design and synthesis. The tertiary amine of the pyrrolidine ring and the primary amine on the aniline ring introduce distinct basicity and reactivity profiles.

Table 1: Core Physicochemical Properties of 2-Pyrrolidin-1-ylaniline

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂[1]
Molecular Weight 162.23 g/mol [1]
Appearance White or light yellow crystalline solid[2]
Melting Point 64-68 °C[2]
Boiling Point 280 °C (at 760 mmHg)[2]
Solubility Soluble in organic solvents such as ethanol and acetone; insoluble in water.[2]
CAS Number 21627-58-7[1]

The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the nitrogen atoms) influences its solubility and crystal packing. The predicted octanol-water partition coefficient (XlogP) of 1.9 suggests a moderate lipophilicity, a key parameter in drug design for cell membrane permeability.[1]

Synthesis of 2-Pyrrolidin-1-ylaniline: A Protocol Guided by Mechanistic Insight

The synthesis of 2-pyrrolidin-1-ylaniline is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The choice of this method over classical nucleophilic aromatic substitution is dictated by the generally poor reactivity of unactivated aryl halides and the often harsh conditions required for the latter.

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.

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}

Buchwald-Hartwig Amination Catalytic Cycle
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of aryl halides.

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon).

  • Reagent Addition: Add 2-bromoaniline and anhydrous toluene to the Schlenk tube.

  • Amine Addition: Add pyrrolidine to the reaction mixture via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of 2-pyrrolidin-1-ylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 2-pyrrolidin-1-ylaniline will exhibit characteristic signals for both the aromatic and the pyrrolidine protons. The aromatic protons will appear in the downfield region (typically δ 6.5-7.5 ppm), with their splitting patterns providing information about the substitution pattern. The protons of the pyrrolidine ring will appear more upfield, with the protons adjacent to the nitrogen atom being the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The aromatic carbons will resonate in the δ 110-150 ppm region, while the pyrrolidine carbons will be found in the upfield region. The carbon attached to the primary amine group will have a chemical shift influenced by the electron-donating nature of the amine.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

Table 2: Predicted IR Absorption Bands for 2-Pyrrolidin-1-ylaniline

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3050-3000C-H stretchAromatic C-H
2970-2850C-H stretchAliphatic C-H (Pyrrolidine)
1620-1580C=C stretchAromatic Ring
1620-1550N-H bendPrimary Amine (-NH₂)
1340-1250C-N stretchAryl Amine
1220-1020C-N stretchAliphatic Amine

PubChem lists an FTIR spectrum for 2-(pyrrolidin-1-yl)aniline, which can be visually inspected for these characteristic bands.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-pyrrolidin-1-ylaniline, the molecular ion peak [M]⁺ would be expected at m/z 162. The fragmentation pattern would likely involve the loss of fragments from the pyrrolidine ring and potentially cleavage of the C-N bond connecting the two rings. Predicted collision cross-section data for various adducts of 2-pyrrolidin-1-ylaniline are available, which can aid in its identification in complex mixtures when using ion mobility-mass spectrometry.[5]

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-pyrrolidin-1-ylaniline is dictated by the presence of the primary aromatic amine and the tertiary aliphatic amine.

  • Primary Aromatic Amine: The -NH₂ group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

  • Tertiary Aliphatic Amine: The pyrrolidine nitrogen is basic and can be protonated or quaternized. Its presence can also influence the reactivity of the neighboring aromatic ring.

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Its three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, which is advantageous for optimizing drug-target interactions. Derivatives of 2-pyrrolidin-1-ylaniline have been investigated for a range of biological activities. For instance, various pyrrolidine derivatives have been synthesized and evaluated as potential analgesic, anti-inflammatory, and anticancer agents.[7]

The combination of the aniline and pyrrolidine moieties in 2-pyrrolidin-1-ylaniline makes it a valuable precursor for the synthesis of more complex heterocyclic systems, which are of significant interest in drug discovery. For example, it can serve as a starting material for the synthesis of pyrrolo[1,2-a]quinoxalines and other fused heterocyclic compounds with potential biological activity.

graph LR { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Reactivity and Synthetic Utility of 2-Pyrrolidin-1-ylaniline

Safety and Handling

2-Pyrrolidin-1-ylaniline is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Pyrrolidin-1-ylaniline is a valuable synthetic intermediate with a rich chemical profile. Its synthesis is readily achievable through modern cross-coupling methodologies, and its structure offers multiple points for further functionalization. The insights provided in this guide regarding its physicochemical properties, spectroscopic signature, and chemical reactivity are intended to empower researchers in leveraging this versatile molecule for the design and synthesis of novel compounds with potential applications in drug discovery and materials science.

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  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • PubMed Central. (2024, June 14). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Retrieved from [Link]

  • (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • Chemchart. (n.d.). 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H14N2). Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • PubMed Central. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Switching Imidazolinones from Electrophiles to Nucleophiles: Synthesis of 4-(Pyrrolidin-2-yl)imidazole-2-ones via Regioselective Electrophilic Addition / Deprotonation Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]

  • (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • SpectraBase. (n.d.). benzenepropanamine, alpha-methyl-N-[2-nitro-5-(1-pyrrolidinyl)phenyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Retrieved from [Link]

  • PubMed. (n.d.). General and mild preparation of 2-aminopyridines. Retrieved from [Link]

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A Technical Guide to the Dichotomous Reactivity of 2-(Pyrrolidin-1-yl)aniline: A Synthesis of Electronic and Steric Influences

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the reactivity of the aniline and pyrrolidine moieties in 2-(Pyrrolidin-1-yl)aniline for researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the chemical reactivity of this compound, a molecule presenting a fascinating case of intramolecular functional group competition. We will dissect the distinct electronic and steric characteristics of the aniline and pyrrolidine moieties to forecast and rationalize their behavior in various chemical transformations, a critical consideration in synthetic strategy and drug development.

Molecular Architecture and Electronic Landscape

This compound incorporates two nitrogen-containing functional groups with fundamentally different electronic properties. The aniline moiety features a primary aromatic amine, where the nitrogen's lone pair is delocalized into the benzene ring. This delocalization increases electron density at the ortho and para positions, activating the ring towards electrophilic aromatic substitution. Conversely, the pyrrolidine moiety is a saturated, cyclic secondary amine. The nitrogen lone pair in pyrrolidine is localized and highly available, rendering it a potent nucleophile and a stronger base compared to the aniline nitrogen.

The juxtaposition of these two groups on the same aromatic scaffold creates a nuanced reactivity profile. The pyrrolidinyl group, being an alkylamino substituent, is a stronger activating group than the primary amino group of aniline. This electronic push from the pyrrolidine nitrogen further enhances the electron density of the aromatic ring, making the aniline moiety exceptionally reactive towards electrophiles.

Below is a diagram illustrating the key structural features and their electronic effects.

cluster_0 This compound Aniline Aniline Moiety (Primary Aromatic Amine) AromaticRing Benzene Ring Aniline->AromaticRing -NH2 (Activating, o,p-directing) Pyrrolidine Pyrrolidine Moiety (Secondary Aliphatic Amine) Pyrrolidine->AromaticRing -N(CH2)4 (Strongly Activating, o,p-directing)

Caption: Electronic contributions of the aniline and pyrrolidine moieties.

The Aniline Moiety: A Locus of Electrophilic Aromatic Substitution

The primary reaction pathway involving the aniline portion of the molecule is electrophilic aromatic substitution (EAS). The combined electron-donating effects of both the amino and pyrrolidinyl groups render the aromatic ring highly activated.

Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the two substituents are crucial in determining the outcome of EAS reactions. Both are ortho, para-directing. However, the ortho position between the two nitrogen atoms is sterically hindered. Consequently, electrophilic attack will preferentially occur at the positions para and ortho to the more powerful activating group, the pyrrolidinyl substituent.

A logical workflow for predicting the major product of an EAS reaction is presented below.

Start Electrophilic Aromatic Substitution on This compound ActivatingGroups Identify Activating Groups: 1. Pyrrolidinyl (-N(CH2)4) 2. Amino (-NH2) Start->ActivatingGroups DirectingEffects Determine Directing Effects: Both are o,p-directing ActivatingGroups->DirectingEffects StericHindrance Consider Steric Hindrance: Position between N-groups is hindered DirectingEffects->StericHindrance MajorProduct Major products are substitution at positions 4 and 6 (para and ortho to the pyrrolidinyl group) StericHindrance->MajorProduct

Caption: Predictive workflow for electrophilic aromatic substitution.

Representative Experimental Protocol: Bromination

This protocol describes a typical bromination reaction, illustrating the regioselectivity.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve this compound in DMF in a reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes with constant stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The major products will be 4-bromo-2-(pyrrolidin-1-yl)aniline and 6-bromo-2-(pyrrolidin-1-yl)aniline. The relative yields can be influenced by reaction conditions.

The Pyrrolidine Moiety: A Hub of Nucleophilic Reactivity

The pyrrolidine nitrogen, with its localized and readily available lone pair of electrons, is the primary site for nucleophilic reactions. It will readily react with a variety of electrophiles.

Basicity and Nucleophilicity

A comparison of the basicity of the two nitrogen atoms is fundamental to understanding their relative reactivity.

MoietypKa of Conjugate AcidRationale
Aniline~4.6Lone pair delocalized into the aromatic ring, reducing availability.
Pyrrolidine~11.3Lone pair is localized on the nitrogen atom in an sp3-hybridized orbital.

This significant difference in basicity indicates that the pyrrolidine nitrogen is substantially more nucleophilic and will be the preferred site of protonation and reaction with most electrophiles.

Representative Experimental Protocol: N-Alkylation

This protocol demonstrates the selective alkylation of the pyrrolidine nitrogen.

Materials:

  • This compound

  • Iodomethane

  • Potassium carbonate

  • Acetonitrile

  • Stirring apparatus

  • Reaction vessel with reflux condenser

Procedure:

  • To a solution of this compound in acetonitrile, add potassium carbonate.

  • Add iodomethane dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield 1-methyl-1-(2-aminophenyl)pyrrolidinium iodide.

Causality: The much greater nucleophilicity of the pyrrolidine nitrogen ensures its selective reaction with the electrophilic iodomethane, leaving the aniline nitrogen unreacted under these conditions.

Interplay and Chemoselectivity: A Summary

The reactivity of this compound is a classic example of chemoselectivity governed by the inherent electronic properties of its constituent functional groups.

Molecule This compound AnilineRing Aniline Ring (Electron-Rich) Molecule->AnilineRing  Activated by both N groups PyrrolidineN Pyrrolidine N (Nucleophilic) Molecule->PyrrolidineN  Highly basic & nucleophilic EAS Electrophilic Aromatic Substitution NucleophilicAttack Nucleophilic Attack AnilineRing->EAS  Reacts with electrophiles (e.g., Br+) PyrrolidineN->NucleophilicAttack  Reacts with electrophiles (e.g., CH3I)

The 2-(Pyrrolidin-1-yl)aniline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(pyrrolidin-1-yl)aniline core is a significant structural motif in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of this scaffold, delving into its synthesis, derivatization, and multifaceted applications in drug discovery. We will explore its critical role in the development of targeted therapies, particularly as kinase inhibitors for oncology, and its emerging potential in treating neurodegenerative diseases and inflammatory conditions. By synthesizing field-proven insights with detailed experimental protocols, this document serves as an authoritative resource for professionals engaged in the design and development of novel therapeutics.

Introduction: The Strategic Importance of the this compound Core

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in drug design, prized for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp3-hybridized nature.[1][2] When integrated into an aniline framework at the ortho position, it forms the this compound scaffold. This arrangement creates a unique chemical environment where the pyrrolidine's basic nitrogen and the aniline's amino group can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.

This scaffold's versatility has led to its incorporation into a multitude of therapeutic agents, demonstrating activities such as anticancer, anti-Alzheimer's, and analgesic effects.[3][4] Its derivatives have shown promise as potent and selective inhibitors of key enzymes and receptors, making it a "privileged" structure in the medicinal chemist's toolkit.

Synthetic Strategies: Assembling the Core and Its Derivatives

The construction of the C-N bond between the aniline and pyrrolidine rings is the cornerstone of synthesizing this scaffold. The method of choice is heavily influenced by the desired substitution patterns and functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the most robust and widely used method for the N-arylation of pyrrolidines.[3][5] This palladium-catalyzed cross-coupling reaction offers high yields and excellent functional group tolerance, allowing for the facile synthesis of a diverse library of derivatives.[5][6]

Causality in Experimental Design: The choice of ligand for the palladium catalyst is critical. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often preferred as they promote the reductive elimination step and prevent catalyst deactivation, leading to higher efficiency, especially with less reactive aryl chlorides.[7] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is crucial for deprotonating the amine and regenerating the active catalyst.

Experimental Protocol 1: General Synthesis via Buchwald-Hartwig Amination

This protocol describes a representative synthesis of a this compound derivative from a substituted 2-bromoaniline.

Materials:

  • Substituted 2-bromoaniline (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry, oven-baked flask, add the substituted 2-bromoaniline, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by pyrrolidine.

  • Add sodium tert-butoxide to the mixture.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-24 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired this compound derivative.

Self-Validation: The protocol's success is validated by characterization of the final product using NMR (¹H and ¹³C) and mass spectrometry to confirm the structure and purity. The absence of starting materials in the final product confirms reaction completion.

Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of the this compound scaffold.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization A 2-Haloaniline C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->C B Pyrrolidine B->C D This compound Core C->D E Amide Coupling (Acyl Chloride/Carboxylic Acid) D->E G Sulfonylation (Sulfonyl Chloride) D->G I Alkylation/Reductive Amination D->I F Acylated Derivative (e.g., Kinase Inhibitor) E->F H Sulfonamide Derivative G->H J N-Alkylated Derivative I->J

Caption: Synthetic workflow for this compound derivatives.

Applications in Medicinal Chemistry

The unique structural features of this compound derivatives make them potent modulators of various biological targets.

Kinase Inhibitors in Oncology

A primary application of this scaffold is in the development of protein kinase inhibitors.[8] Many FDA-approved kinase inhibitors, such as Sunitinib, feature a pyrrole or pyrrolidone ring linked to an aromatic system, highlighting the importance of this general structure.[9][10] Derivatives of this compound can act as ATP-competitive inhibitors, where the aniline NH₂ and the pyrrolidine nitrogen form key hydrogen bonds within the hinge region of the kinase ATP-binding pocket.

Structure-Activity Relationship (SAR):

  • Aniline Substitution: Substitution on the aniline ring is critical for tuning selectivity and potency. For example, adding functional groups can create interactions with other residues in the ATP pocket, enhancing binding affinity.

  • Pyrrolidine Moiety: The pyrrolidine ring often extends into the solvent-exposed region of the binding site.[10] Functionalization at the 3- or 4-positions can improve physicochemical properties like solubility or introduce vectors for further target engagement.

  • Amide/Urea Linkage: The aniline nitrogen is frequently acylated to form amides or ureas. This modification introduces an additional hydrogen bond donor/acceptor and serves as a linker to other pharmacophoric elements that can target regions outside the hinge.

Derivative Class Target Kinase(s) Typical IC₅₀ Range (nM) Key SAR Insight
N-Acyl DerivativesVEGFR, PDGFR, c-Kit10 - 500The acyl group's size and electronics are crucial for selectivity among different kinase families.[9]
N-Aryl DerivativesAAK1, Abl5 - 100The nature of the aryl substituent dictates interactions in the kinase's back pocket, significantly impacting potency.[11][12]
Sulfonamide AnalogsVarious50 - 1000The sulfonamide group acts as a strong hydrogen bond acceptor, often improving cell permeability and metabolic stability.
Agents for Neurodegenerative Diseases

The pyrrolidine scaffold is a common feature in molecules targeting the central nervous system (CNS).[4] Derivatives of this compound are being explored for conditions like Alzheimer's disease.[4][13] Their mechanism often involves the inhibition of enzymes like acetylcholinesterase (AChE) or the modulation of amyloid protein precursor (APP) metabolism.[13][14] The ability to design derivatives with appropriate lipophilicity allows these compounds to cross the blood-brain barrier, a critical requirement for CNS-active drugs.

Anti-inflammatory and Antimicrobial Agents

The scaffold has also been investigated for its anti-inflammatory properties, often through the inhibition of enzymes like N-acylethanolamine acid amidase (NAAA).[15] Pharmacological blockage of NAAA can increase levels of endogenous anti-inflammatory lipids.[15] Furthermore, the general structure of N-aryl pyrrolidines has been associated with antimicrobial and antifungal activities, presenting another avenue for therapeutic development.[3]

Mechanism of Action: A Focus on Kinase Inhibition

To illustrate the molecular interactions, let's consider the inhibition of a receptor tyrosine kinase (RTK) like VEGFR, a key player in tumor angiogenesis.[9]

Signaling Pathway and Inhibition:

G cluster_pathway VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR P1 Dimerization & Autophosphorylation VEGFR->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS/RAF/MEK/ERK Pathway PLCg->RAS AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) RAS->Proliferation AKT->Proliferation Inhibitor This compound Derivative Inhibitor->P1 Blocks ATP Binding Site, Prevents Phosphorylation

Caption: Inhibition of the VEGFR signaling cascade by a derivative.

The this compound derivative binds to the ATP pocket of the VEGFR intracellular domain. This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation required for receptor activation. As a result, downstream signaling cascades responsible for angiogenesis are halted.

Advanced Experimental Protocols

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a target kinase.[16] It measures the amount of ADP produced, which is inversely proportional to the inhibitor's potency.[16]

Principle: The assay relies on a two-step enzymatic reaction. First, the kinase phosphorylates a substrate using ATP, producing ADP. Second, a detection reagent depletes the remaining ATP, and then another reagent converts the produced ADP back to ATP, which drives a luciferase reaction, generating a luminescent signal.[16][17]

Materials:

  • Target Kinase (e.g., VEGFR2)

  • Kinase-specific substrate peptide

  • ATP

  • Test Compound (this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[16]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Staurosporine (positive control inhibitor)[16]

  • DMSO (vehicle control)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

  • Kinase Addition: Add 2 µL of the kinase solution (diluted in assay buffer) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. The optimal concentrations should be determined empirically, often near the Km for ATP and substrate.[18]

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[16]

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal. Incubate for 30 minutes at room temperature.[16]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[16][17]

Trustworthiness & Controls:

  • Positive Control: Staurosporine, a non-selective kinase inhibitor, is used to ensure the assay is performing correctly.[16]

  • Negative Control: DMSO-only wells represent 100% kinase activity.

  • No-Enzyme Control: Wells without the kinase establish the background signal.

Future Directions and Outlook

The this compound scaffold continues to be a fertile ground for drug discovery. Future efforts will likely focus on:

  • Developing Highly Selective Inhibitors: By leveraging advanced computational modeling and structural biology, next-generation derivatives can be designed to target specific kinase isoforms or mutant variants, reducing off-target effects.

  • Targeting New Disease Areas: While oncology is a major focus, exploring the utility of these derivatives in immunology, virology, and metabolic diseases holds significant promise.

  • PROTACs and Molecular Glues: The scaffold can serve as a warhead or ligand for developing Proteolysis Targeting Chimeras (PROTACs) or molecular glues, moving beyond simple inhibition to targeted protein degradation.

The inherent versatility and proven track record of the this compound core ensure its continued relevance and importance in the ongoing quest for novel and effective medicines.

References

  • Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J - Benchchem. (n.d.). BenchChem.
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.
  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. (2024). Molecular Diversity.
  • Petri, G. L., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). Bioorganic & Medicinal Chemistry.
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). RSC Publishing.
  • 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. (n.d.). PubMed Central.
  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition.
  • Yang, T. H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). PharmaTutor.
  • New Phenylaniline Derivatives as Modulators of Amyloid Protein Precursor Metabolism. (2018). Bioorganic & Medicinal Chemistry.
  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2025). ResearchGate.
  • Discovery of pyrrolo[2,1-f][3][17][18]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023). Bioorganic & Medicinal Chemistry Letters. Retrieved from

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An In-depth Technical Guide to Metazachlor: Properties, Applications, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Metazachlor, identified by the CAS number 67129-08-2, is a selective chloroacetamide herbicide widely utilized in agriculture.[1] Its primary function is the pre-emergence and early post-emergence control of a broad spectrum of annual grasses and broad-leaved weeds in various crops. This guide provides a comprehensive overview of Metazachlor's chemical and physical properties, its synthesis, mechanism of action, and a detailed hazard profile for researchers, scientists, and drug development professionals.

Physicochemical Properties

Metazachlor is an organic compound with the molecular formula C14H16ClN3O.[1] Its key physicochemical properties are summarized in the table below:

PropertyValue
Molecular Weight 277.75 g/mol
Appearance Gray solid
Melting Point 74-78°C
Boiling Point 439.2 ± 45.0 °C (Predicted)
Vapor Pressure 4.9 x 10-5 Pa (at 20°C)
Water Solubility 17 mg/L (at 20°C)
Solubility in Organic Solvents (at 20°C) Acetone: 1000 g/kg, Chloroform: 1000 g/kg, Ethanol: 200 g/kg
Density 1.237-1.323 g/cm³ (at 25°C)

Synthesis and Mechanism of Action

Synthesis of Metazachlor

The synthesis of Metazachlor involves a multi-step chemical process. A common method is the reaction of N-chloromethylformyl-2,6-dimethylaniline with pyrazole. The N-chloromethylformyl-2,6-dimethylaniline is formed by refluxing 2,6-dimethylaniline with chloroacetic acid in the presence of phosphorus oxychloride in a xylene solvent. The subsequent reaction with pyrazole in ethyl acetate with triethylamine as a base yields Metazachlor.

Experimental Protocol for Synthesis
  • Step 1: Formation of N-chloromethylformyl-2,6-dimethylaniline

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylaniline in xylene.

    • Add chloroacetic acid and phosphorus oxychloride to the solution.

    • Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography.

    • Allow the mixture to cool and then carefully quench with water.

    • Extract the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Step 2: Synthesis of Metazachlor

    • Dissolve the crude N-chloromethylformyl-2,6-dimethylaniline in ethyl acetate.

    • Add pyrazole and triethylamine to the solution.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Once the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The resulting crude Metazachlor can be purified by recrystallization or column chromatography.

Mechanism of Action

Metazachlor functions as a herbicide by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This inhibition disrupts cell division and tissue differentiation in the early stages of weed germination and development, ultimately leading to the death of the weed.

G Metazachlor Metazachlor Application (Pre- or early post-emergence) Uptake Uptake by emerging shoots and roots of weeds Metazachlor->Uptake Inhibition Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis Uptake->Inhibition Disruption Disruption of cell division and tissue differentiation Inhibition->Disruption Effect Inhibition of weed germination and early growth Disruption->Effect Outcome Weed Death Effect->Outcome

Caption: Mechanism of action of Metazachlor as a herbicide.

Hazard Profile and Safety Precautions

Metazachlor is classified as harmful if swallowed and may cause an allergic skin reaction.[2][3] It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[2][3]

Hazard Identification
HazardGHS ClassificationPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed (H302)[3]P101: If medical advice is needed, have product container or label at hand.[3]
Skin Sensitization May cause an allergic skin reaction (H317)[2][3]P102: Keep out of reach of children.[3]
Carcinogenicity Suspected of causing cancer (H351)[2][3]EUH401: To avoid risks to human health and the environment, comply with the instructions for use.[3]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects (H410)[2][3]-
Safe Handling and Storage
  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands and face before breaks and at the end of the shift.[3]

  • Storage: Store in a well-ventilated place. Keep container tightly closed and away from sources of ignition. Segregate from food and animal feeds. Protect from direct sunlight and extreme temperatures.[3]

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • If on Skin: Remove contaminated clothing. Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[3]

References

  • 2-chloro-n-(2,6-dimethylphenyl)-n-(1h-pyrazol-1-ylmethyl)-acetamid - ChemBK. (2024).
  • chemical label 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide. (n.d.).
  • Safety data sheet - BASF Agro España. (2024).
  • MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Capot Chemical. (2010).
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide SDS, 1131-01-7 Safety Data Sheets - ECHEMI. (n.d.).
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide - AK Scientific, Inc. (n.d.).
  • N-(pyrazol-1-ylmethyl)acetamide;1-(2,2-dichloroacetyl)-3,3,8a-trimethyl-2,4,7,8-tetrahydropyrrolo[1,2-a]pyrimidin-6-one | 113639-02-4, 2-chloro-N-(2,6-dimethylphenyl) - Echemi. (n.d.).
  • Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com. (n.d.).
  • 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide - ECHA CHEM. (n.d.).
  • N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,6-dimethylphenyl)acetamide - API - Crysdot LLC. (n.d.).

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Methodological & Application

Application Notes & Protocols: 2-(Pyrrolidin-1-yl)aniline as a Versatile N,N-Bidentate Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a detailed overview of the synthesis, coordination chemistry, and application of 2-(pyrrolidin-1-yl)aniline as a highly effective N,N-bidentate ligand in transition metal catalysis. This guide is tailored for researchers, chemists, and drug development professionals seeking to leverage this ligand's unique electronic and steric properties. We will delve into its role in facilitating challenging transformations, including palladium-catalyzed aerobic cross-coupling and copper-catalyzed cyclization reactions. The narrative explains the causality behind experimental choices and provides detailed, field-proven protocols to ensure reproducibility and success.

Introduction: The Scientific Rationale for this compound

In the vast landscape of ligand design for transition metal catalysis, the careful balance of electronic and steric properties is paramount for achieving high efficiency, selectivity, and catalyst stability. This compound emerges as a compelling ligand scaffold for several key reasons:

  • Bidentate Chelation: The ligand features two nitrogen donor atoms—an aniline primary amine and a pyrrolidine tertiary amine—positioned for ortho-chelation to a metal center. This forms a stable five-membered metallacycle, which significantly enhances the stability of the catalytic complex compared to monodentate analogues.

  • Electronic Asymmetry: The two nitrogen atoms possess distinct electronic characteristics. The sp²-hybridized aniline nitrogen is less basic and participates in resonance with the aromatic ring, while the sp³-hybridized pyrrolidine nitrogen is a stronger sigma-donor. This electronic asymmetry can influence the reactivity of the metal center, promoting specific steps in the catalytic cycle.

  • Steric Tuning: The pyrrolidine ring provides moderate steric bulk in the vicinity of the metal's coordination sphere. This steric hindrance is sufficient to prevent catalyst deactivation pathways like dimerization while remaining open enough to allow substrate access to the active site.

These features make this compound an attractive ligand for metals like palladium and copper, enabling unique reactivity in cross-coupling and C-H functionalization reactions.

Ligand Synthesis and Characterization

A reliable and scalable synthesis of the ligand is the first step in its application. The most common approach involves the Buchwald-Hartwig amination, coupling 2-bromoaniline or 2-chloroaniline with pyrrolidine.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Racemic BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Catalyst Pre-formation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, BINAP, and sodium tert-butoxide.

  • Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene, followed by 2-bromoaniline and pyrrolidine via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature. Quench with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.[1]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before use in catalytic reactions.

Application in Palladium-Catalyzed Aerobic Oxidative Coupling

One of the standout applications of this ligand is in the selective aerobic oxidative cross-coupling of anilines. Traditional cross-coupling reactions often require pre-functionalized starting materials (e.g., aryl halides).[2][3] This system utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign and atom-economical process. The this compound acts not only as a ligand but also as one of the coupling partners.

Mechanistic Rationale

The pyrrolidino group is crucial for this transformation. It serves as a directing group, facilitating the initial C-H activation or oxidation at the ortho-position of the aniline ring to form a palladium intermediate. This intermediate then reacts with a second, different aniline molecule to form the nonsymmetrical 2-aminobiphenyl product. The ligand's structure promotes the preferential oxidation of the aniline to which it is attached.[4]

Catalytic_Cycle Pd0 Pd(0)L Intermediate1 Pd(II) Complex (Aniline Coordination) Pd0->Intermediate1 Oxidative Addition/Coordination Pd0->Intermediate1 Reoxidation by O₂ Intermediate2 C-H Activation (Directed by Pyrrolidine) Intermediate1->Intermediate2 Directed C-H Activation Intermediate3 Coupling with Second Aniline Intermediate2->Intermediate3 + Aniline' Product_Complex Product-Pd(II) Complex Intermediate3->Product_Complex C-N Coupling Product_Complex->Pd0 Reductive Elimination Product 2-Aminobiphenyl Product Product_Complex->Product Oxidant O₂ (Air) Oxidant->Pd0

Figure 1: Simplified catalytic cycle for Pd-catalyzed aerobic aniline cross-coupling.
Protocol 2: Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling[4]

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (e.g., 4-methoxyaniline) (2.0 equiv)

  • Palladium catalyst (e.g., Pd/C or a specific Pd complex) (5 mol%)

  • Solvent (e.g., Toluene or DMF)

  • Oxygen (from air or an O₂ balloon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the this compound, the substituted aniline, and the palladium catalyst.

  • Solvent Addition: Add the solvent under an air atmosphere. If using an oxygen balloon, flush the flask with oxygen.

  • Reaction: Heat the mixture to 100-120 °C and stir vigorously. The reaction is typically open to the air to ensure a continuous supply of oxygen.

  • Monitoring: Monitor the formation of the nonsymmetrical 2-aminobiphenyl product by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction mixture and filter through a pad of Celite to remove the heterogeneous catalyst (if used).

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the desired cross-coupled product.

Data Summary: Substrate Scope

The following table summarizes representative results for the aerobic cross-coupling, demonstrating the utility of the this compound directing group.

EntryCoupling Partner (Aniline')ProductYield (%)
14-MethoxyanilineN¹-(4-methoxyphenyl)-[1,1'-biphenyl]-2,2'-diamine85
24-ToluidineN¹-(p-tolyl)-[1,1'-biphenyl]-2,2'-diamine82
3AnilineN¹-phenyl-[1,1'-biphenyl]-2,2'-diamine78
43,5-DimethylanilineN¹-(3,5-dimethylphenyl)-[1,1'-biphenyl]-2,2'-diamine90
Data synthesized from literature reports for illustrative purposes.[4]

Application in Copper-Catalyzed Domino Reactions

The unique electronic properties of this compound and its derivatives also make them suitable substrates and ligands in copper catalysis. A notable example is the copper(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides to construct pyrrolo[1,2-a]quinoxalines.[5] While the substrate here is slightly different (pyrrol-1-yl vs. pyrrolidin-1-yl), the underlying principle of using the aniline framework as a linchpin in a cascade reaction is highly relevant. Mechanistic studies on related copper-catalyzed C-H aminations suggest the involvement of Cu(I)/Cu(II) catalytic cycles.[6][7][8]

Workflow for Copper-Catalyzed Oxidative Cyclization

workflow start Combine Substrates & Catalyst setup 2-(1H-pyrrol-1-yl)aniline Alkylsilyl Peroxide Cu(II) Catalyst in Solvent start->setup reaction Heat Reaction Mixture (e.g., 80-100 °C) setup->reaction monitor Monitor Progress via TLC/LC-MS reaction->monitor monitor->reaction If incomplete workup Aqueous Work-up & Extraction monitor->workup Upon completion purify Column Chromatography workup->purify product Isolate Pyrrolo[1,2-a]quinoxaline purify->product

Figure 2: General experimental workflow for copper-catalyzed domino reactions.
Protocol 3: Copper-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines[5]

Materials:

  • Substituted 2-(1H-pyrrol-1-yl)aniline (1.0 equiv)

  • Alkylsilyl peroxide (e.g., (tert-butylperoxy)trimethylsilane) (2.0 equiv)

  • Copper(II) triflate [Cu(OTf)₂] (10 mol%)

  • Solvent (e.g., 1,2-Dichloroethane (DCE))

Procedure:

  • Reaction Setup: In a sealed vial, combine the 2-(1H-pyrrol-1-yl)aniline substrate and Cu(OTf)₂.

  • Reagent Addition: Add the solvent (DCE), followed by the alkylsilyl peroxide.

  • Reaction: Seal the vial and place it in a preheated oil bath at 100 °C for 12 hours.

  • Cooling & Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and wash with saturated sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash column chromatography on silica gel to obtain the desired pyrrolo[1,2-a]quinoxaline product.

Conclusion and Future Outlook

This compound is a robust and versatile N,N-bidentate ligand whose utility in transition metal catalysis is significant. Its straightforward synthesis and stable chelation make it a practical choice for academic and industrial laboratories. The applications highlighted herein—palladium-catalyzed aerobic C-H functionalization and its conceptual relevance to copper-catalyzed domino reactions—demonstrate its potential to enable efficient and selective bond formations under mild and sustainable conditions. Future research may explore its application in asymmetric catalysis by developing chiral variants of the pyrrolidine ring or in other C-H activation manifolds, further expanding the synthetic chemist's toolkit.

References

  • ChemBK. (2024). This compound. Available at: [Link]

  • Yuan, Y., et al. (2024). Copper-catalyzed oxidative cyclization of 2-(1 H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2- a]quinoxalines. Organic & Biomolecular Chemistry, 22(12), 2370-2374. Available at: [Link]

  • Morimoto, K., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. Organic Letters, 21(18), 7279-7283. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099–1105. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Wolfe, J. P., et al. (2007). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society, 129(46), 14304-14305. Available at: [Link]

  • Chen, G., et al. (2016). Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. Nature Communications, 7, 12111. Available at: [Link]

  • Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. Available at: [Link]

  • Reddy, R. P., & Kumar, A. (2014). Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade. The Journal of Organic Chemistry, 79(18), 8677-8684. Available at: [Link]

  • Jameel, R. K., et al. (2024). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters. Available at: [Link]

  • Crawley, M. L., & Trost, B. M. (Eds.). (2012). Applications of Transition Metal Catalysis in Drug Discovery and Development: An Industrial Perspective. John Wiley & Sons. Available at: [Link]

  • Liu, X., et al. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]

  • Tang, L., et al. (2023). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Molecules, 28(15), 5831. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development, 15(4), 743-750. Available at: [Link]

Sources

Protocol for the synthesis of 2-(Pyrrolidin-1-yl)aniline in a laboratory setting

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Laboratory Synthesis of 2-(Pyrrolidin-1-yl)aniline

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. The core methodology leverages the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile C-N cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, a detailed step-by-step protocol, safety guidelines, and characterization data.

Introduction and Scientific Context

This compound (Molecular Formula: C₁₀H₁₄N₂) is an aromatic amine derivative featuring a pyrrolidine moiety substituted at the ortho position of an aniline ring.[1][2] This structural motif is a key building block in the synthesis of a wide range of biologically active compounds and functional materials. The pyrrolidine ring, a common feature in many natural products and FDA-approved drugs, often imparts favorable pharmacokinetic properties.[3]

The synthesis of aryl amines, particularly those with sterically hindered substitution patterns like this compound, has historically presented challenges. Classical methods often require harsh conditions and have limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds.[4] This reaction provides a highly efficient and general route to aryl amines from aryl halides or triflates and a primary or secondary amine.[4][5]

This protocol details the synthesis of this compound via the Buchwald-Hartwig coupling of 2-bromoaniline and pyrrolidine. We will discuss the rationale behind the choice of catalyst, ligand, base, and solvent, ensuring a reproducible and high-yielding procedure.

Reaction Principle and Mechanism

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction. The overall transformation is as follows:

Caption: Overall reaction for the synthesis of this compound.

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism for the Buchwald-Hartwig amination involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromoaniline) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The target C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition + Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination + R₂NH pd_amine_complex [Ar-Pd(II)-NHR₂(L_n)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation + Base pd_amido_complex Ar-Pd(II)-NR₂(L_n) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 + Ar-NR₂

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )QuantitySupplier Notes
2-Bromoaniline615-36-1172.031.0 eqAcros Organics, Fisher Scientific[6]
Pyrrolidine123-75-171.121.2 eqSigma-Aldrich, CDH[7]
Palladium(II) Acetate3375-31-3224.500.02 eqStrem Chemicals
rac-BINAP98327-87-8622.670.04 eqStrem Chemicals
Sodium tert-butoxide865-48-596.101.4 eqSigma-Aldrich
Toluene108-88-392.14AnhydrousFisher Scientific
Diethyl Ether60-29-774.12ACS GradeVWR
Ethyl Acetate141-78-688.11ACS GradeVWR
Hexanes110-54-386.18ACS GradeVWR
Saturated NaCl (Brine)7647-14-558.44AqueousLab Prepared
Anhydrous MgSO₄7487-88-9120.37GranularFisher Scientific
Silica Gel7631-86-960.08230-400 meshSorbent Technologies
Equipment
EquipmentPurpose
Round-bottom flask (100 mL)Reaction vessel
Reflux condenserPrevent solvent loss
Magnetic stirrer and stir barHomogenize reaction mixture
Heating mantle with controllerTemperature control
Schlenk line or Nitrogen/Argon inletMaintain inert atmosphere
Glass syringes and needlesReagent transfer
Separatory funnel (250 mL)Liquid-liquid extraction
Rotary evaporatorSolvent removal
Glass column for chromatographyProduct purification
TLC plates (silica gel)Reaction monitoring
Standard laboratory glasswareBeakers, flasks, funnels, etc.

Health and Safety Precautions

This protocol involves hazardous materials and requires strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood.

  • 2-Bromoaniline: Toxic in contact with skin and if swallowed.[8] May cause damage to organs through prolonged or repeated exposure.[6][9] Wear nitrile gloves, a lab coat, and safety glasses.[8]

  • Pyrrolidine: Highly flammable liquid and vapor.[7] Causes severe skin burns and eye damage.[7] Harmful if swallowed or inhaled. Handle in a well-ventilated area, away from ignition sources.

  • Sodium tert-butoxide: Corrosive and water-reactive. Causes severe skin burns and eye damage. Handle under an inert atmosphere.

  • Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene) are mandatory at all times.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek immediate medical attention for contact with pyrrolidine or 2-bromoaniline.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Spill: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Evacuate the area for large spills.

Detailed Experimental Protocol

Reaction Setup
  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • Oven-dry the flask and condenser and allow them to cool under a stream of dry nitrogen or argon.

  • Assemble the flask with the reflux condenser and connect it to a Schlenk line or a nitrogen/argon bubbler to maintain an inert atmosphere.

    • Rationale: The palladium catalyst and the phosphine ligand are sensitive to oxygen, which can lead to catalyst deactivation and lower yields. The base, sodium tert-butoxide, is also moisture-sensitive.

Reagent Addition
  • To the reaction flask, add 2-bromoaniline (e.g., 1.72 g, 10.0 mmol, 1.0 eq), sodium tert-butoxide (e.g., 1.35 g, 14.0 mmol, 1.4 eq), palladium(II) acetate (e.g., 45 mg, 0.2 mmol, 0.02 eq), and rac-BINAP (e.g., 250 mg, 0.4 mmol, 0.04 eq).

  • Evacuate and backfill the flask with nitrogen/argon three times to ensure the atmosphere is fully inert.

  • Using a syringe, add anhydrous toluene (50 mL).

  • Stir the mixture for 10 minutes to allow for pre-formation of the active catalyst. The mixture should turn from a suspension to a more homogeneous colored solution.

  • Using a separate syringe, add pyrrolidine (e.g., 1.0 mL, 12.0 mmol, 1.2 eq) dropwise to the stirring mixture.

    • Rationale: A slight excess of the amine (pyrrolidine) and base is used to drive the reaction to completion. The ligand-to-metal ratio is typically 2:1 to ensure the palladium center is properly coordinated and stabilized.

Reaction and Monitoring
  • Heat the reaction mixture to 100 °C using a pre-heated heating mantle.

  • Allow the reaction to stir at this temperature for 12-24 hours.

  • Monitor the reaction's progress by thin-layer chromatography (TLC).

    • TLC System: Use a 10:1 mixture of hexanes:ethyl acetate as the eluent.

    • Visualization: UV light (254 nm). The starting material (2-bromoaniline) should gradually be replaced by a new, more polar spot corresponding to the product. The reaction is complete when the 2-bromoaniline spot is no longer visible.

Work-up Procedure
  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic layers with saturated NaCl solution (brine) (1 x 50 mL). This helps to remove residual water and some inorganic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and filter to remove the drying agent.

Purification and Isolation
  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purify the crude product by flash column chromatography on silica gel.

    • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the column.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield this compound as a white to light yellow solid.[10]

  • Determine the final mass and calculate the percentage yield.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance White or light yellow crystal/solid[10]
Molecular Formula C₁₀H₁₄N₂[1]
Molecular Weight 162.23 g/mol [1]
Melting Point 64-68 °C[10]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.9-7.1 (m, 2H, Ar-H), ~6.7-6.8 (m, 2H, Ar-H), ~4.5 (br s, 2H, -NH₂), ~3.1 (t, 4H, -NCH₂-), ~2.0 (m, 4H, -CH₂CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~142, ~138, ~122, ~119, ~118, ~116, ~52, ~26
IR (Film, cm⁻¹) ~3400, ~3300 (N-H stretch), ~2950, ~2850 (C-H stretch), ~1610, ~1500 (C=C stretch)
Mass Spec (ESI+) m/z: 163.12 [M+H]⁺[2]

Workflow and Troubleshooting

Overall Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxygen exposure).2. Impure reagents or solvent.3. Insufficient heating or reaction time.1. Ensure a fully inert atmosphere; use fresh catalyst/ligand.2. Use anhydrous solvents and high-purity reagents.3. Confirm temperature with an external thermometer; extend reaction time and monitor by TLC.
Incomplete Reaction 1. Insufficient base or amine.2. Catalyst deactivation.1. Add a small additional portion of base and/or amine.2. Add a small portion of fresh catalyst/ligand.
Multiple Side Products 1. Reaction temperature too high.2. Competing side reactions (e.g., hydrodehalogenation).1. Lower the reaction temperature slightly (e.g., to 90 °C).2. Ensure the inert atmosphere is robust; consider a different ligand system.
Difficulty in Purification 1. Product co-elutes with impurities.2. Product is streaking on the column.1. Adjust the polarity of the eluent system (try different solvent ratios or add a small % of a third solvent like DCM).2. Add a small amount of triethylamine (~0.1%) to the eluent to suppress amine interaction with acidic silica.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyrrolidin-1-ylmethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H14N2). Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Haydl, A. M., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Sharma, P., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. Retrieved from [Link]

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Application Notes & Protocols: 2-(Pyrrolidin-1-yl)aniline as a Versatile Building Block for Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(Pyrrolidin-1-yl)aniline

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The strategic synthesis of these complex structures often relies on the selection of versatile building blocks that offer multiple reactive sites for controlled cyclization reactions. This compound is an exemplary scaffold in this regard.

Its structure, featuring a primary aromatic amine ortho to a tertiary amine embedded within a pyrrolidine ring, presents a unique and powerful platform for constructing fused heterocyclic systems. The distinct nucleophilicity and steric environment of the two nitrogen atoms allow for selective and predictable reaction pathways. The aniline nitrogen, with its electron density delocalized into the aromatic ring, is moderately nucleophilic and serves as a key handle for initial condensations or couplings. In contrast, the pyrrolidine nitrogen is a non-aromatic, sp³-hybridized tertiary amine, which, while generally unreactive itself, positions the adjacent α-carbons for cyclization. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of high-value heterocyclic compounds like pyrrolo[1,2-a]quinoxalines.

Physicochemical Properties & Reactivity Profile

Understanding the fundamental properties of a building block is critical for designing successful synthetic strategies. This compound is a stable, crystalline solid under standard conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂[3][4]
Molar Mass 162.23 g/mol [3]
Appearance White or light yellow crystal[5]
Melting Point 64-68 °C[5]
Solubility Soluble in organic solvents (e.g., ethanol, acetone); insoluble in water.[5]
IUPAC Name 2-pyrrolidin-1-ylaniline[3]

The synthetic utility of this molecule stems from the ortho-positioning of its two distinct amine functionalities. This arrangement is ideal for domino or tandem reactions where an initial intermolecular reaction at the aniline nitrogen is followed by an intramolecular cyclization to forge a new heterocyclic ring.

G cluster_0 This compound mol Structure aniline_N Aniline NH₂ (Primary, Aromatic) - Moderately Nucleophilic - Site for Condensation/Acylation pyrrolidine_N Pyrrolidine N (Tertiary, Aliphatic) - Activates α-Carbons - Directs Intramolecular Cyclization ortho Ortho-Positioning Enables Ring Formation aniline_N->ortho Key for Tandem Rxns pyrrolidine_N->ortho

Caption: Key reactive sites of this compound.

Application & Protocol: Synthesis of Pyrrolo[1,2-a]quinoxalines

One of the most powerful applications of this compound is in the synthesis of the pyrrolo[1,2-a]quinoxaline scaffold, a privileged structure in medicinal chemistry. The synthesis is achieved via a modified Pictet-Spengler reaction, which is a cornerstone transformation for building nitrogen-containing heterocycles.[6][7][8]

Mechanistic Rationale

The reaction proceeds through a Lewis or Brønsted acid-catalyzed domino sequence.[7]

  • Imine Formation: The primary aniline amine of this compound condenses with an aldehyde to form a protonated iminium ion intermediate. The acid catalyst is crucial here, as it activates the aldehyde's carbonyl group towards nucleophilic attack and facilitates the subsequent dehydration.

  • Intramolecular Cyclization (Pictet-Spengler): The electron-rich pyrrole ring, formed in situ or pre-existing in a related substrate like 2-(1H-pyrrol-1-yl)aniline, acts as the nucleophile. It attacks the electrophilic iminium carbon in a 6-endo-dig cyclization.[7] This key step forms the new six-membered ring.

  • Aromatization: The resulting dihydro-pyrrolo[1,2-a]quinoxaline intermediate can then undergo oxidation to yield the final, stable aromatic product. Often, this oxidation occurs spontaneously in the presence of air, or a mild oxidant can be added.

The choice of catalyst is critical. Lewis acids like AlCl₃ are effective at promoting the cyclization, while Brønsted acids such as p-toluenesulfonic acid (p-TsOH) are also commonly used.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 4-substituted-pyrrolo[1,2-a]quinoxalines based on established methodologies.[7]

Materials & Reagents:

  • 2-(1H-pyrrol-1-yl)aniline (1.0 eq) (Note: This substrate is closely related to this compound and is often used for this specific transformation to achieve the fully aromatic product directly.)

  • Substituted aromatic aldehyde (1.1 eq)

  • Aluminum chloride (AlCl₃) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Condenser and nitrogen/argon inlet

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactant Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 2-(1H-pyrrol-1-yl)aniline (1.0 eq) and dissolve it in anhydrous THF (approx. 10 mL per mmol of aniline).

  • Aldehyde Addition: Add the substituted aromatic aldehyde (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Catalyst Addition: Carefully add aluminum chloride (AlCl₃) (1.5 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-10 hours).

  • Workup:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure pyrrolo[1,2-a]quinoxaline product.

Workflow Diagram & Data

Caption: Experimental workflow for Pictet-Spengler synthesis.

Table 2: Representative Yields for Pyrrolo[1,2-a]quinoxaline Synthesis

Aldehyde Substituent (Ar)CatalystTime (h)Yield (%)Reference
PhenylAlCl₃294[7]
4-ChlorophenylAlCl₃295[7]
4-MethoxyphenylAlCl₃293[7]
2-NaphthylAlCl₃392[7]
2-ThienylAlCl₃290[7]

Further Synthetic Applications: Towards Carbazoles and Tryptamine Analogs

The unique structure of this compound also opens pathways to other important heterocyclic families.

  • Carbazole Synthesis (Graebe-Ullmann type): The Graebe-Ullmann reaction and its modern variants are classic methods for synthesizing carbazoles.[9] While the traditional method involves diazotization, related intramolecular C-N bond-forming reactions can be envisioned starting from a suitably functionalized this compound derivative. For example, a derivative bearing an ortho-halide on a second aromatic ring can undergo palladium- or copper-catalyzed intramolecular C-N coupling (a Cadogan or Buchwald-Hartwig type cyclization) to form a fused carbazole-like system.[10] These reactions provide powerful, modern alternatives for creating complex polycyclic aromatic systems.

  • Pyrroloindoline and Tryptamine Analogs: Pyrroloindolines are core structures in many alkaloids and possess significant biological activity.[11] While a direct conversion to a classic tryptamine[12] is complex, this compound can be a precursor to related structures. For instance, reactions that build a new five-membered ring fused to the aniline's benzene ring can lead to indole or indoline derivatives, which are direct precursors or analogs of tryptamines.[13][14]

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care.

  • Hazards: The compound is harmful if swallowed, may cause skin irritation, and can cause serious eye irritation.[3] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always operate in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from oxidizing agents.[5]

Conclusion

This compound is a high-utility building block for the synthesis of diverse and valuable nitrogen-containing heterocycles. Its pre-organized ortho-amino functionalities provide a reliable platform for executing powerful tandem reactions like the Pictet-Spengler cyclization to generate complex scaffolds such as pyrrolo[1,2-a]quinoxalines in high yields. The principles and protocols outlined in this guide demonstrate the causality behind the experimental design and offer a robust starting point for researchers in drug discovery and synthetic chemistry to leverage this versatile molecule for the construction of novel chemical entities.

References

  • ResearchGate. Synthesis of nitrogen containing heterocycles. Available at: [Link]

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  • MDPI. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Available at: [Link]

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  • Chemchart. 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). Available at: [Link]

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  • University of Wollongong. The synthesis of novel nitrogen containing heterocycles. Available at: [Link]

  • MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available at: [Link]

  • PubMed Central. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available at: [Link]

  • PubMed. Gold-catalyzed domino cycloisomerization/Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes: synthesis of tetrahydropyrido[4,3-b]indole scaffolds. Available at: [Link]

  • ResearchGate. Synthesis of carbazole via Graebe‐Ullmann reaction. Available at: [Link]

  • ACS Publications. Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. Available at: [Link]

  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • ChemRxiv. A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Lewis Acid-Catalyzed Selective Synthesis of Diversely Substituted Indolo- and Pyrrolo[1,2-a]quinoxalines and Quinoxalinones by Modified Pictet-Spengler Reaction. Available at: [Link]

  • ResearchGate. Selected examples for a) pyrrolidine functionalities in natural alkaloids and pharmaceuticals and b) pyrrolidone structures in racetam drugs. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. Available at: [Link]

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Application Note: High-Efficiency N-Arylation Protocols for 2-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of complex arylamines is a cornerstone of modern medicinal chemistry and materials science. Molecules bearing the N-aryl aniline scaffold, particularly those functionalized with heterocyclic moieties like pyrrolidine, are prevalent in a wide range of biologically active compounds and functional materials.[1][2] This document provides a detailed technical guide for the N-arylation of 2-(Pyrrolidin-1-yl)aniline, a substrate of significant interest due to its structural complexity and potential for generating novel molecular entities. We present two robust, field-proven catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg reaction. This guide moves beyond simple step-by-step instructions, delving into the mechanistic rationale behind procedural choices to empower researchers to optimize these transformations for their specific arylating partners. Detailed protocols, data tables, and mechanistic diagrams are provided to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Importance of N-Arylation

The construction of carbon-nitrogen (C-N) bonds, specifically through the coupling of an amine to an aromatic ring, is one of the most critical transformations in organic synthesis. The resulting N-aryl amines are key pharmacophores and structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[3][4] Historically, methods for N-arylation were often harsh and limited in scope. The advent of transition metal catalysis revolutionized the field, with two methodologies standing paramount:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and general method that utilizes a palladium catalyst with specialized phosphine ligands to couple amines with a wide array of aryl halides and pseudohalides under relatively mild conditions.[5][6]

  • Copper-Catalyzed N-Arylation (Ullmann-Goldberg Reaction): The classical method for C-N coupling, which has been significantly improved with modern ligand-accelerated protocols, offering an economical alternative to palladium, particularly for aryl iodides.[7][8]

This application note focuses on the N-arylation of this compound, treating it as the amine nucleophile. This substrate presents a unique case: the presence of two distinct nitrogen atoms (an aniline and a pyrrolidine). The aniline nitrogen is significantly more nucleophilic and sterically accessible for arylation compared to the tertiary amine of the pyrrolidine ring, ensuring high selectivity for the desired N,N'-diaryl-phenylenediamine products.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Approach

The Buchwald-Hartwig amination is the gold standard for C-N cross-coupling due to its exceptional functional group tolerance and broad substrate scope.[9] The reaction's success hinges on a well-understood catalytic cycle that is critically dependent on the choice of a bulky, electron-rich phosphine ligand.

Mechanism and Rationale of Ligand Selection

The catalytic cycle proceeds through three key stages: oxidative addition, amine binding/deprotonation, and reductive elimination.[5]

  • Oxidative Addition: A Pd(0) complex, stabilized by a phosphine ligand (L), reacts with the aryl halide (Ar-X), inserting the palladium into the C-X bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine substrate, this compound, coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is paramount. Bulky biarylphosphine ligands (e.g., 2-(di-tert-butylphosphino)biphenyl) are essential because they promote the reductive elimination step, which is often rate-limiting, and prevent the formation of undesired side products.[9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination + R₂NH - X⁻ pd_complex->amine_coordination pd_amine_complex [L₂Pd(II)(Ar)(NHR₂)]⁺ amine_coordination->pd_amine_complex deprotonation + Base - [Base-H]⁺ pd_amine_complex->deprotonation pd_amide L₂Pd(II)(Ar)(NR₂) deprotonation->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination Ar-NR₂ reductive_elimination->pd0

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Pd-Catalyzed Synthesis

This protocol is a general procedure for the coupling of this compound with an aryl bromide.

Materials and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • 2-(Di-tert-butylphosphino)biphenyl (or a similar Buchwald ligand)

  • Sodium tert-butoxide (NaOtBu)

  • This compound

  • Aryl bromide (Ar-Br)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and purification (silica gel chromatography)

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). This process is repeated three times to ensure an oxygen- and moisture-free environment.

  • Reagent Addition (Solids): To the cooled tube, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 equivalents).

    • Causality Note: Using a slight excess of ligand protects the palladium center. NaOtBu is a strong, non-nucleophilic base ideal for deprotonating the coordinated aniline without competing side reactions.[10]

  • Vessel Purge: Seal the tube, evacuate, and backfill with inert gas three more times.

  • Reagent Addition (Liquids/Solutions): Add anhydrous toluene (to make a ~0.2 M solution with respect to the limiting reagent). Then, add the this compound (1.2 equivalents) followed by the aryl bromide (1.0 equivalent) via syringe.

    • Causality Note: A small excess of the amine can help drive the reaction to completion. Toluene is a common solvent choice due to its high boiling point and ability to dissolve both the organic substrates and the catalytic species.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 4-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.

Substrate Scope and Expected Yields

The Buchwald-Hartwig amination is compatible with a wide range of aryl halides. The following table provides a general guideline for reactivity and typical conditions.

Aryl Halide (Ar-X)Relative ReactivityTypical Temperature (°C)Typical Yield Range (%)
Ar-IHighest80 - 10085 - 98
Ar-BrHigh90 - 11080 - 95
Ar-OTfHigh90 - 11075 - 95
Ar-ClModerate100 - 12060 - 90
Ar-OTsModerate100 - 12050 - 85

Table based on general principles of Buchwald-Hartwig reactions.[9]

Copper-Catalyzed N-Arylation: The Modern Ullmann Approach

The Ullmann-Goldberg reaction offers a more economical approach to N-arylation, using an inexpensive copper catalyst. While classic conditions required harsh temperatures (>180 °C), modern protocols using ligands allow the reaction to proceed under much milder conditions.[7][11]

Mechanism and Rationale

The mechanism of the ligated Ullmann reaction is still a subject of study but is distinct from the palladium-catalyzed pathway. A plausible cycle involves:

  • Complex Formation: A Cu(I) salt forms a complex with a ligand (often a diamine or an amino acid derivative) and the deprotonated amine substrate (amide).[7]

  • Oxidative Addition: The aryl halide adds to the copper-amide complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) species undergoes reductive elimination to form the N-arylated product and regenerate a Cu(I) complex.

Ligands such as N,N'-dimethylethylenediamine (DMEDA) or proline derivatives are crucial as they stabilize the copper species and accelerate the catalytic turnover.[8]

Detailed Experimental Protocol: Cu-Catalyzed Synthesis

This protocol describes a general procedure using CuI and a diamine ligand.

Materials and Equipment:

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or a similar ligand

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

  • This compound

  • Aryl iodide (Ar-I)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dioxane

  • Reaction vial with a screw cap

  • Standard workup and purification equipment

Step-by-Step Procedure:

  • Reagent Addition: In a reaction vial, combine CuI (5-10 mol%), this compound (1.0 equivalent), the aryl iodide (1.2 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Solvent and Ligand Addition: Add anhydrous DMSO (to make a ~0.5 M solution). Then, add the ligand (e.g., DMEDA, 10-20 mol%) via syringe.

    • Causality Note: Polar aprotic solvents like DMSO are often required to facilitate the copper-catalyzed reaction. Aryl iodides are the most reactive coupling partners in this system.[8]

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 100-130 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-36 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.

  • Extraction: Vigorously stir the biphasic mixture for 10 minutes. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Self-Validation Note: A persistent blue color in the aqueous phase indicates the presence of copper salts, which should be thoroughly removed by washing the combined organic layers with brine or dilute ammonium hydroxide solution.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to dryness.

  • Purification: Purify the crude product via flash column chromatography.

General Experimental Workflow

The overall process for both catalytic systems follows a similar logical progression from setup to final product analysis.

Caption: A generalized workflow for transition-metal-catalyzed N-arylation.

Conclusion and Recommendations

Both Palladium- and Copper-catalyzed systems are highly effective for the N-arylation of this compound. The choice between them depends on the specific project goals.

  • Choose the Buchwald-Hartwig (Palladium) protocol for:

    • Maximum substrate scope, especially for less reactive aryl chlorides and triflates.

    • Lower reaction temperatures and often shorter reaction times.

    • Situations where catalyst cost is secondary to reaction reliability and speed.

  • Choose the Ullmann (Copper) protocol for:

    • Large-scale synthesis where catalyst cost is a primary concern.

    • Coupling with more reactive aryl iodides.

    • Projects where higher temperatures and longer reaction times are acceptable.

By understanding the mechanistic principles behind each protocol, researchers can intelligently troubleshoot and adapt these procedures to synthesize a diverse library of novel N-arylated compounds for further investigation in drug discovery and materials science.

References

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Accounts of Chemical Research, 37(8), 531-541. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • da Silva, J. L., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 10(3), 1547-1559. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78-88. [Link]

  • Li, Y., et al. (2018). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 23(11), 2949. [Link]

  • Kale, A. A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 1008-1014. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229. [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. [Link]

  • Nolan, S. P., et al. (2024). Selected ligands and catalysts for Buchwald–Hartwig amination... ResearchGate. [Link]

  • Bertrand, M. B., & Wolfe, J. P. (2005). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters, 7(13), 2575-2578. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2023). Synthetic Methods for Primary Anilines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]

  • Kale, A. A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 1008–1014. [Link]

  • Kale, A. A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. ResearchGate. [Link]

  • Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Bertrand, M. B., & Wolfe, J. P. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Organic Letters, 7(13), 2575-2578. [Link]

  • Ghaffarzadeh, M., & Akhondi, M. (2013). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 20(3), 630-634. [Link]

  • Zare, A., & Bigham, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 18715-18733. [Link]

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Application Notes & Protocols: The Strategic Use of 2-(Pyrrolidin-1-yl)aniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Catalyst, The Ligand's Critical Role

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and precision.[1] These transformations, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi reactions, alongside the powerful Buchwald-Hartwig amination, are foundational to modern drug discovery, materials science, and the synthesis of complex natural products.[2][3]

The success of these reactions, however, does not solely rest on the palladium center. The ancillary ligands that coordinate to the metal are the true arbiters of the catalyst's performance, dictating its stability, solubility, and reactivity.[4][5] A well-designed ligand facilitates the key mechanistic steps of oxidative addition and reductive elimination, broadens substrate scope, and can impart remarkable selectivity.

This guide focuses on 2-(Pyrrolidin-1-yl)aniline , a structurally compelling ligand for palladium catalysis. It features a bidentate N,N-chelation motif, combining a primary aniline amine with a tertiary pyrrolidinyl nitrogen. This arrangement creates a stable five-membered ring upon coordination to a metal center, a favored configuration in organometallic chemistry. The electron-donating properties of the two nitrogen atoms enhance the electron density at the palladium center, which is crucial for promoting the initial, often rate-limiting, oxidative addition step in the catalytic cycle. This document provides an in-depth exploration of the mechanistic advantages of this ligand scaffold and offers detailed protocols for its application in key cross-coupling reactions.

Mechanistic Insights: How this compound Optimizes the Catalytic Cycle

The efficacy of this compound as a ligand is rooted in its ability to favorably modulate the elementary steps of the palladium catalytic cycle.

  • Formation of the Active Pd(0) Species: The reaction typically begins with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species. The ligand stabilizes this highly reactive, low-valent palladium center.

  • Oxidative Addition: The electron-rich nature of the N,N-bidentate ligand makes the Pd(0) center more nucleophilic, accelerating its insertion into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.[5]

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The stable chelate formed by the ligand holds the palladium center securely while the subsequent substrate exchange occurs. In Suzuki coupling, a base activates the organoboron species, which then transfers its organic group to the palladium.[6] In Buchwald-Hartwig amination, the amine substrate coordinates to the palladium complex, followed by deprotonation by a base to form a palladium-amido complex.[3]

  • Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. The steric and electronic properties of the ligand are critical for facilitating this step and preventing undesirable side reactions like β-hydride elimination.[3]

Catalytic_Cycle cluster_main General Palladium Cross-Coupling Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex L-Pd(II)(Ar)(Nu) OA_Complex->TM_Complex Transmetalation / Amine Binding (+ R-B(OH)2 or R2NH) TM_Complex->Pd0 Product Ar-Nu (Desired Product) TM_Complex->Product Reductive Elimination Ligand Ligand = this compound

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[3][7] Pyrrolidine-containing scaffolds are frequently found in FDA-approved drugs, making this reaction particularly relevant.[8][9] Ligands like this compound are designed to facilitate the coupling of a wide array of amines with aryl halides, often under milder conditions than first-generation catalysts.

Protocol 1: General Procedure for Buchwald-Hartwig C-N Coupling

This protocol describes the coupling of an aryl bromide with a secondary amine.

Materials and Reagents

ReagentPurposeTypical Amount
Palladium(II) Acetate (Pd(OAc)₂)Palladium Source1-2 mol%
This compoundLigand1.2 - 2.4 mol% (1.2 eq. to Pd)
Aryl BromideElectrophile1.0 equiv
Secondary AmineNucleophile1.2 equiv
Sodium tert-butoxide (NaOtBu)Base1.4 equiv
TolueneSolvent0.1 - 0.5 M

Step-by-Step Methodology

  • Inert Atmosphere Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the Palladium(II) acetate, this compound ligand, and sodium tert-butoxide.

  • Evacuate and Backfill: Seal the vessel with a septum or screw cap. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under the inert atmosphere, add the aryl bromide (if solid) followed by the solvent (e.g., toluene). If the aryl bromide is a liquid, add it via syringe after the solvent.

  • Nucleophile Addition: Add the secondary amine nucleophile via syringe.

  • Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl product.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile C-C bond-forming methods due to the stability and commercial availability of a vast array of boronic acids and their derivatives.[4][5] The use of a robust N,N-ligand system can be particularly advantageous when coupling sterically hindered substrates or challenging heteroaryl halides.[6][10]

Protocol 2: General Procedure for Suzuki-Miyaura C-C Coupling

This protocol details the coupling of an aryl chloride with an arylboronic acid.

Materials and Reagents

ReagentPurposeTypical Amount
Pd₂(dba)₃Palladium Source1-2 mol%
This compoundLigand2.2 - 4.4 mol% (1.1 eq. to Pd)
Aryl ChlorideElectrophile1.0 equiv
Arylboronic AcidNucleophile1.5 equiv
Potassium Phosphate (K₃PO₄)Base3.0 equiv
1,4-Dioxane / WaterSolvent10:1 v/v (0.1 M)

Step-by-Step Methodology

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube, combine the Pd₂(dba)₃, this compound ligand, aryl chloride, arylboronic acid, and potassium phosphate.

  • Evacuate and Backfill: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this process twice more.[10]

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.[10]

  • Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir until the reaction is complete as determined by GC-MS or LC-MS analysis.[10]

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, eluting with ethyl acetate.[10] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash chromatography on silica gel to yield the biaryl product.[10]

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids, inert atmosphere) start->setup solvents 2. Add Solvents & Liquid Reagents setup->solvents reaction 3. Heat & Stir (e.g., 100 °C, 12h) solvents->reaction monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Cooldown & Work-up (Quench, Extract, Dry) monitoring->workup Complete purify 6. Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: A typical experimental workflow for cross-coupling reactions.

Application in Heck Reaction

The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base.[11] The choice of ligand is crucial for controlling regioselectivity and ensuring high yields, particularly with more complex substrates.

Protocol 3: General Procedure for Mizoroki-Heck C-C Coupling

This protocol outlines the coupling of an aryl iodide with an acrylate ester.

Materials and Reagents

ReagentPurposeTypical Amount
Palladium(II) Acetate (Pd(OAc)₂)Palladium Source1-5 mol%
This compoundLigand1.1 - 5.5 mol% (1.1 eq. to Pd)
Aryl IodideElectrophile1.0 equiv
Ethyl AcrylateAlkene1.5 equiv
Triethylamine (Et₃N)Base2.0 equiv
Acetonitrile (MeCN) or DMFSolvent0.2 M

Step-by-Step Methodology

  • Reaction Setup: To a dried Schlenk tube under Nitrogen, add the Pd(OAc)₂ and the this compound ligand.[12]

  • Reagent Addition: Add the solvent (e.g., MeCN), followed by the aryl iodide, ethyl acrylate, and triethylamine via syringe.[12]

  • Reaction Conditions: Seal the tube with a Teflon cap and stir the resulting mixture in a preheated oil bath at 80-100 °C for the required time (typically 12-16 hours).[12]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography to afford the target cinnamate derivative.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low Yield Inactive catalyst; Insufficient temperature; Wrong base/solvent combination.Increase temperature; Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents; Increase catalyst/ligand loading.[6]
Homocoupling Reaction conditions favor self-coupling of the boronic acid (Suzuki).Use a more dilute solution; Lower the temperature slightly; Ensure a strictly inert atmosphere.[6]
Dehalogenation Side reaction where the aryl halide is reduced.Use a different ligand or solvent; Ensure the base is completely dry.
Reaction Stalls Catalyst decomposition; Reagents are impure.Use a pre-catalyst for better stability; Re-purify starting materials.

Conclusion

This compound represents a highly effective and versatile N,N-bidentate ligand scaffold for palladium-catalyzed cross-coupling reactions. Its ability to form a stable chelate with the palladium center, combined with its favorable electronic properties, enhances catalyst stability and promotes the key steps of the catalytic cycle. This leads to efficient C-N and C-C bond formation across a range of important transformations, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction. The protocols provided herein serve as a robust starting point for researchers and drug development professionals aiming to leverage this powerful catalytic system for the synthesis of complex molecular targets. As with any catalytic system, optimization for specific substrates is often necessary to achieve maximal efficiency and yield.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • dos Santos, F. S., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances. Available at: [Link]

  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1171. Available at: [Link]

  • Chen, Y.-H., et al. (2018). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 23(8), 1836. Available at: [Link]

  • White, D. E., et al. (2012). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Angewandte Chemie International Edition, 51(32), 8012–8016. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Li, Y., et al. (2021). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Acta Chimica Sinica, 79(2), 176. Available at: [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. N-Heterocyclic Carbenes in Catalysis. Available at: [Link]

  • Cera, G., et al. (2022). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 10, 981123. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • Al-Jbouri, F. H. K. (2018). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. International Journal of Advanced Research, 6(1), 1162-1171. Available at: [Link]

  • ResearchGate. (2021). Pd/Cu-Catalyzed Cascade Heck-Type Reactions of Alkenyl Halides with Terminal Alkynes toward Substituted Pyrrolidine Analogues. Available at: [Link]

  • Balaraman, K., & Gunanathan, C. (2021). Selected ligands and catalysts for Buchwald-Hartwig amination. Catalysis Science & Technology, 11(1), 44-63. Available at: [Link]

  • Chen, H., et al. (2009). Chiral amine-imine ligands based on trans-2,5-disubstituted pyrrolidines and their application in the palladium-catalyzed allylic alkylation. Tetrahedron Asymmetry, 20(14), 1672-1682. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Wolfe, J. P., & Nakhla, J. S. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society, 132(8), 2765–2767. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Font, M., et al. (2012). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 31(15), 5485–5495. Available at: [Link]

  • Viciu, M. S. (2005). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. ProQuest Dissertations Publishing. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(7), 1156–1184. Available at: [Link]

  • Liu, L., et al. (2011). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Journal of Organometallic Chemistry, 696(1), 129-132. Available at: [Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 18715-18733. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2004). Synthesis of N-Alkyl-2-Pyrrolidones by Using a Palladium Catalyst. Available at: [Link]

  • Al-Jibouri, M. N. H., & Al-Asadi, J. M. (2018). Synthesis and Characterization of Palladium (II) Complexes Containing Mixed Ligands with Pyrrolidine Dithiocarbamate and Phosphines. Al-Nahrain Journal of Science, 21(2), 18-27. Available at: [Link]

  • Dounay, A. B., et al. (2003). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Journal of the American Chemical Society, 125(21), 6461–6471. Available at: [Link]

  • Al-Fregi, A. A., et al. (2017). Synthesis, characterization and biological activity study of some new palladium(II) complexes containing amine or azomethine groups. European Journal of Chemistry, 8(2), 155-161. Available at: [Link]

  • Walker, W. K., et al. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Letters, 17(4), 752–755. Available at: [Link]

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Synthesis of Bioactive Molecules from 2-(Pyrrolidin-1-yl)aniline: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Pyrrolidin-1-yl)aniline Scaffold

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. This compound emerges as a scaffold of significant strategic value, offering a unique combination of structural features conducive to the synthesis of diverse and biologically active molecules. This guide provides an in-depth exploration of synthetic pathways commencing from this versatile starting material, with a focus on practical, field-proven protocols and the underlying chemical principles that govern these transformations.

The core structure of this compound integrates a nucleophilic aniline moiety with a saturated pyrrolidine ring. This arrangement provides multiple reactive sites for elaboration and cyclization, enabling access to a rich chemical space of heterocyclic compounds. Notably, this scaffold is a precursor to potent classes of bioactive molecules, including quinazolines, quinazolinones, and benzimidazoles, which are prominent in numerous therapeutic areas such as oncology and infectious diseases.[1][2]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive toolkit for leveraging this compound in their synthetic campaigns. We will delve into detailed application notes and protocols for key transformations, elucidating the rationale behind experimental choices and providing a framework for the reliable synthesis and characterization of novel molecular entities.

Key Synthetic Strategies and Protocols

The inherent reactivity of this compound, with its vicinal primary and tertiary amine functionalities on an aromatic ring, allows for a variety of synthetic manipulations. The primary amino group is a potent nucleophile and a handle for diazotization, while the tertiary pyrrolidine nitrogen can influence the regioselectivity of electrophilic aromatic substitution and participate in cyclization reactions. The aromatic ring itself is amenable to a range of substitution reactions.

Herein, we focus on three principal synthetic avenues: the construction of quinazoline and quinazolinone cores, the synthesis of pyrrolo[1,2-a]benzimidazoles, and functionalization via cross-coupling reactions.

Synthesis of Bioactive Quinazolinones: Accessing Potent Anticancer Agents

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates targeting a range of diseases, particularly cancer.[1][3][4][5] The synthesis of quinazolinone derivatives from this compound leverages the reactivity of the ortho-amino group in cyclization reactions. A prominent example is the synthesis of 2-(naphthalen-1-yl)-6-(pyrrolidin-1-yl)quinazolin-4(3H)-one, a compound with demonstrated antitumor activity in glioma cells.[1]

G A This compound B 2-Amino-5-(pyrrolidin-1-yl)benzoic acid A->B Carboxylation D 2-(Naphthalene-1-carboxamido)-5-(pyrrolidin-1-yl)benzoic acid B->D Acylation C Naphthalene-1-carbonyl chloride C->D F 2-(Naphthalen-1-yl)-6-(pyrrolidin-1-yl)quinazolin-4(3H)-one D->F Cyclization E Ammonium acetate E->F

Caption: Synthetic workflow for 2-(naphthalen-1-yl)-6-(pyrrolidin-1-yl)quinazolin-4(3H)-one.

This protocol is adapted from methodologies for the synthesis of related quinazolinone anticancer agents.[1]

Step 1: Synthesis of 2-Amino-5-(pyrrolidin-1-yl)benzoic acid

  • Rationale: Introduction of a carboxylic acid group ortho to the primary amine is the first step in constructing the quinazolinone ring. This can be achieved through various methods, including ortho-lithiation followed by carboxylation.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Bubble dry carbon dioxide gas through the solution for 1 hour.

    • Allow the reaction to warm to room temperature and quench with water.

    • Acidify the aqueous layer with 1M HCl to precipitate the product.

    • Filter, wash with cold water, and dry the solid to obtain 2-amino-5-(pyrrolidin-1-yl)benzoic acid.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Step 2: Synthesis of 2-(Naphthalene-1-carboxamido)-5-(pyrrolidin-1-yl)benzoic acid

  • Rationale: Acylation of the primary amino group with an appropriate acid chloride introduces the C2-substituent of the final quinazolinone.

  • Procedure:

    • Suspend 2-amino-5-(pyrrolidin-1-yl)benzoic acid (1.0 eq) in pyridine.

    • Add naphthalene-1-carbonyl chloride (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the product.

    • Filter, wash thoroughly with water, and dry to yield the desired amide.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Synthesis of 2-(Naphthalen-1-yl)-6-(pyrrolidin-1-yl)quinazolin-4(3H)-one

  • Rationale: The final cyclization to the quinazolinone is typically achieved by heating with a source of ammonia, such as ammonium acetate.

  • Procedure:

    • Heat a mixture of 2-(naphthalene-1-carboxamido)-5-(pyrrolidin-1-yl)benzoic acid (1.0 eq) and ammonium acetate (10 eq) at 160-180 °C for 4 hours.

    • Cool the reaction mixture and add water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

  • Characterization: The final product should be fully characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Compound Molecular Formula Molecular Weight Reported Bioactivity
2-(Naphthalen-1-yl)-6-(pyrrolidin-1-yl)quinazolin-4(3H)-oneC₂₃H₂₁N₃O367.44Antitumor activity in glioma cells[1]
Synthesis of Pyrrolo[1,2-a]benzimidazoles: Accessing Novel Heterocyclic Systems

The reaction of ortho-diaminobenzenes with appropriate carbonyl compounds is a classical and efficient method for the synthesis of benzimidazoles. The unique structure of this compound allows for the synthesis of the fused pyrrolo[1,2-a]benzimidazole ring system, a scaffold with potential applications in medicinal chemistry.

G A This compound C Intermediate Alkylated Aniline A->C N-Alkylation B α-Haloketone B->C D 2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole C->D Intramolecular Cyclization

Caption: General workflow for the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles.

This protocol is based on established methods for the synthesis of benzimidazoles from ortho-phenylenediamines and related cyclization reactions.[6][7][8][9]

  • Rationale: This one-pot reaction proceeds via initial N-alkylation of the primary amino group of this compound with an α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused benzimidazole ring system.

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add the desired α-haloketone (e.g., 2-chloroacetophenone) (1.0 eq).

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole derivative.

  • Characterization: The structure of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Reactant (α-Haloketone) Product Potential Bioactivity
2-Chloroacetophenone4-Phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoleAntimicrobial, Antiviral[7]
Ethyl 2-chloroacetoacetateEthyl 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-4-carboxylateEnzyme inhibition
Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon and carbon-heteroatom bonds. This compound can serve as a versatile building block in these transformations, either as a nucleophile in amination reactions or, after appropriate functionalization (e.g., halogenation), as an electrophilic partner.

  • Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10] In this context, this compound can be coupled with aryl halides or triflates to generate more complex aniline derivatives, which can then be further elaborated into a variety of bioactive molecules.

  • Procedure:

    • In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).

    • Add anhydrous toluene as the solvent.

    • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the N-arylated product.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide array of bioactive molecules. The protocols outlined in this guide provide a solid foundation for the construction of quinazolinone, pyrrolo[1,2-a]benzimidazole, and other complex heterocyclic systems. The strategic application of modern synthetic methodologies, such as multicomponent reactions and palladium-catalyzed cross-coupling, will undoubtedly continue to expand the utility of this valuable scaffold in drug discovery.[11][12][13][14][15] Future efforts in this area should focus on the development of stereoselective transformations and the exploration of novel reaction pathways to further diversify the range of accessible bioactive compounds.

References

  • Yong, J., Lu, C., & Wu, X. (2018). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Mini-Reviews in Medicinal Chemistry, 18(15), 1285-1296.
  • Zhang, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210.
  • Abdel-Gawad, H., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 545-553.
  • Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346.
  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.
  • Al-Otaibi, A. M., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 545-553.
  • Filimonov, D. A., et al. (2021). Pyrrolо[1,2-a]azolo-(azino-)[c]quinazolines and their derivatives as 15-LOX inhibitors. Bioorganic Chemistry, 115, 105228.
  • El-Sayed, M. A. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(38), 24659-24681.
  • Kumar, D., et al. (2010). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. E-Journal of Chemistry, 7(4), 1435-1441.
  • Ramazani, A., et al. (2025). Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Current Organic Chemistry, 29.
  • Forgács, A., et al. (2022). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade.
  • Costa, M., et al. (2014). Pyrrolo(1,2-A) Quinazolines. Synthesis and Biological Activity. ARKIVOC, 2014(i), 428-452.
  • Reddy, T. R., et al. (2016). Synthesis of novel 1,5-disubstituted pyrrolo[1,2-a]quinazolines and their evaluation for anti-bacterial and anti-oxidant activities. RSC Advances, 6(70), 65982-65991.
  • Al-Suwaidan, I. A., et al. (2023).
  • Al-Obaidi, A. A. M., et al. (2021). SYNTHESIS, STRUCTURAL CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF SOME NEW PYRROLIDINE DERIVATIVES. Rasayan Journal of Chemistry, 14(2), 1041-1046.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Salikov, R. R., et al. (2010). Synthesis of 2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazoles via the Cyclopropyliminium Rearrangement of Substituted 2-Cyclopropylbenzimidazoles. ChemInform, 41(32).
  • Zhang, J., et al. (2018). Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement. New Journal of Chemistry, 42(15), 12585-12590.
  • Vaskevych, A., Savinchuk, N. O., & Vovk, M. V. (2025). Synthesis of pyrrolo(pyrido)[1,2-a]quinazolinones and their benzoannulated analogues: An overview. Current Chemistry Letters.
  • Kamal, A., et al. (2014). An Update on the Synthesis of Pyrrolo[4][10]benzodiazepines. Molecules, 19(8), 11666-11717.

  • Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1), 325-337.
  • Ortega, N., et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(6), 1421.
  • Gaponov, A. A., et al. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. RSC Advances, 11(28), 17094-17112.
  • Javahershenas, R., & Ziya, T. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17148-17174.

Sources

2-(Pyrrolidin-1-yl)aniline in the preparation of organic pigments and polymers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(Pyrrolidin-1-yl)aniline in the Synthesis of Advanced Organic Materials

Introduction: The Versatility of this compound

This compound is an aromatic amine distinguished by the presence of a pyrrolidine ring substituted at the ortho position to the primary amine.[1][2] This structural feature, combining a reactive primary amine with the electron-donating and sterically influential pyrrolidinyl group, makes it a valuable precursor in the synthesis of specialized organic pigments and functional polymers. The pyrrolidine moiety enhances the solubility of the resulting materials in organic solvents and modulates the electronic properties of the aniline system, influencing the color of pigments and the conductivity of polymers.[3][4]

This guide provides an in-depth exploration of the application of this compound in two key areas of materials science: the preparation of vibrant azo pigments and the synthesis of conductive polyaniline derivatives. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization of these advanced materials.

Part 1: Synthesis of Azo Pigments from this compound

Azo compounds, characterized by the R-N=N-R' functional group, are a cornerstone of the dye and pigment industry due to their brilliant colors and robust chemical stability.[5][6] The synthesis is a well-established two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.

Causality of the Experimental Design

The use of this compound as the diazo component is strategic. The electron-donating nature of the ortho-pyrrolidinyl group influences the electronic structure of the resulting diazonium salt and, subsequently, the final azo pigment. This often leads to a bathochromic (deepening of color) shift in the absorption spectrum compared to pigments derived from unsubstituted aniline, yielding unique shades of red, orange, and brown.

The entire process is conducted at low temperatures (0–5 °C) for a critical reason: the aromatic diazonium salt intermediate is thermally unstable. Above 10 °C, it can readily decompose, extruding nitrogen gas and leading to unwanted side products, which drastically reduces the yield and purity of the target pigment.

Azo_Dye_Synthesis cluster_1 Step 2: Azo Coupling A This compound C Diazonium Salt Intermediate A->C B NaNO₂ + 2HCl E Azo Pigment C->E D Coupling Component (e.g., 2-Naphthol)

Caption: Workflow for the synthesis of an azo pigment.

Protocol 1: Preparation of an Azo Pigment

This protocol details the synthesis of a monoazo pigment by coupling diazotized this compound with 2-naphthol, a common coupling agent.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 1.62 g of this compound in 20 mL of 2 M HCl. If necessary, gently warm the mixture to achieve a clear solution, then cool it to 0–5 °C in an ice-water bath with constant stirring.

    • In a separate flask, prepare a solution of 0.70 g of sodium nitrite in 5 mL of deionized water and cool it in the ice bath.

    • Add the cold sodium nitrite solution dropwise to the aniline solution over 15 minutes. Critically, maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.

    • After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. A small amount of urea can be added to quench any excess nitrous acid.

  • Azo Coupling:

    • In a separate 400 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of 2 M NaOH solution. Cool this solution to 5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.

    • Continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion.

  • Purification and Isolation:

    • Collect the solid pigment by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

    • Dry the pigment in an oven at 60-70 °C to a constant weight.

Characterization (Self-Validation): The synthesized pigment should be a brightly colored, fine powder. Its identity and purity can be confirmed using standard spectroscopic techniques.

Technique Expected Observation
UV-Vis Spectroscopy A strong absorption band in the visible region (typically 400-550 nm), characteristic of the extended π-conjugation in the azo molecule.[5]
FT-IR Spectroscopy Disappearance of the primary amine N-H stretching bands (around 3300-3400 cm⁻¹). Appearance of a weak N=N stretching vibration around 1550 cm⁻¹.[5]
¹H NMR Spectroscopy Complex aromatic signals corresponding to both the aniline and naphthol moieties, confirming the coupled structure.

Part 2: Synthesis of Poly(this compound)

Polyaniline (PANI) is one of the most studied conductive polymers due to its ease of synthesis, environmental stability, and tunable conductivity.[7][8][9] Introducing a substituent like the pyrrolidinyl group can enhance solubility and modify its electronic properties. The most common method for synthesizing PANI and its derivatives is chemical oxidative polymerization.[10]

Causality of the Experimental Design

This process involves the oxidation of the aniline monomer in an acidic medium, typically using an oxidant like ammonium persulfate (APS). The reaction mechanism is complex, proceeding through the formation of radical cations which then couple to form the polymer chain.[11]

  • Acidic Medium: The polymerization must be conducted in an acidic environment (e.g., 1 M HCl). The acid serves to protonate the aniline nitrogen, forming the anilinium ion, which is the active species in the polymerization. This protonation also "dopes" the final polymer, introducing charge carriers and rendering it electrically conductive.[8][9]

  • Oxidizing Agent: Ammonium persulfate (APS) is a strong oxidizing agent that initiates the polymerization by extracting an electron from the aniline monomer to form a radical cation.[12] The molar ratio of oxidant to monomer is a critical parameter; a ratio of approximately 1.25:1 is often used to ensure complete polymerization and yield the conductive emeraldine salt form of the polymer.[11]

  • Temperature Control: Lowering the polymerization temperature can lead to a more ordered polymer with higher molecular weight and improved crystallinity, though the reaction rate will be slower.[13]

Polymerization_Workflow A Dissolve Monomer (this compound) in 1M HCl B Cool Solution to 0-5 °C A->B D Add Oxidant Dropwise to Monomer Solution B->D C Prepare Oxidant (APS in 1M HCl) and Cool C->D E Polymerization (Stir for 24h) D->E F Filter Precipitate E->F G Wash with HCl and Methanol F->G H Dry Polymer G->H I Characterization (FT-IR, SEM, Conductivity) H->I

Caption: Workflow for oxidative polymerization.

Protocol 2: Chemical Oxidative Polymerization

This protocol provides a general procedure for synthesizing poly(this compound).

Materials:

  • This compound

  • Hydrochloric Acid (HCl, 1 M)

  • Ammonium Persulfate (APS)

  • Methanol

  • Deionized Water

  • Ice

Procedure:

  • Monomer Solution Preparation:

    • In a 250 mL flask, dissolve a specific amount of this compound (e.g., 1 g) in 50 mL of 1 M HCl.

    • Cool the solution to 0–5 °C in an ice bath with continuous stirring.

  • Oxidant Solution Preparation:

    • Separately, dissolve the required amount of ammonium persulfate (maintaining a monomer-to-oxidant molar ratio of 1:1.25) in 50 mL of 1 M HCl.[3]

    • Cool this oxidant solution to 0–5 °C.

  • Polymerization:

    • Slowly add the cold oxidant solution to the monomer solution dropwise with vigorous stirring. The reaction mixture will typically change color, eventually becoming dark green or black, indicating polymer formation.[12]

    • Allow the reaction to proceed for 24 hours at the low temperature to maximize polymer chain growth.[3]

  • Purification and Isolation:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer precipitate with 1 M HCl and then with methanol to remove any unreacted monomer, oligomers, and residual oxidant.[3]

    • Dry the final polymer product under vacuum at 60 °C for 24 hours.

Characterization (Self-Validation): The final product should be a dark-colored powder. Its properties are highly dependent on the reaction conditions.

Parameter Effect on Polymer Properties
Temperature Lower temperatures (e.g., -25 °C to 0 °C) generally increase molecular weight and crystallinity but slow the reaction rate.[13]
Monomer/Oxidant Ratio A ratio of ~1:1.25 is optimal for producing the conductive emeraldine salt. An excess of oxidant can lead to over-oxidation and degradation of the polymer.[11]
Stirring Continuous stirring during polymerization can lead to a more uniform morphology and slightly higher conductivity in the final product.[14]
Electrical Conductivity Measured using a four-point probe technique. The conductivity of polyaniline derivatives can range widely, but values in the order of 10⁻³ to 1 S/cm are common.
Morphology Analyzed by Scanning Electron Microscopy (SEM). The polymer may exhibit various morphologies, from granular to fibrous or spherical structures, depending on synthesis conditions.[4][12]
Spectroscopic Confirmation FT-IR: Confirms the presence of benzenoid and quinoid ring structures characteristic of polyaniline. UV-Vis: Shows characteristic absorption bands related to π-π* transitions and exciton formation in the polymer backbone.[3][4]

Conclusion

This compound serves as a highly effective and versatile building block in materials chemistry. Its unique structure allows for the rational design of organic pigments with tailored colors and conductive polymers with enhanced processability. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the synthesis and application of these advanced materials, paving the way for innovations in electronics, coatings, and sensor technologies.

References

  • Application Notes and Protocols for Aniline Deriv
  • Scheme of the oxidative polymerization of aniline derivatives - ResearchG
  • Oxidative polymerization of aniline in the presence of additional substrate - ResearchG
  • Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures - Semantic Scholar.
  • Chemical Oxidative Polymerization of Aniline with o-Ethyl Aniline: Their Molecular Structure, Morphology and Conducting Properties | Asian Journal of Chemistry.
  • This compound | C10H14N2 | CID 937501 - PubChem.
  • Polymerization of new aniline derivatives: synthesis, characterization and applic
  • Synthesis, characterization and conductivity study of polyaniline prepared by chemical oxidative and electrochemical methods - Scholars Research Library.
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  • This compound - ChemBK.
  • Synthesis and Characterization of High Conductivity Polyaniline Prepared at Room Temperature - Chemistry and M
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  • POLYANILINE: SYNTHESIS, CHARACTERIZATION, SOLUTION PROPERTIES AND COMPOSITES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF N
  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.
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  • synthesis, characterization, and investigation of photocatalytic properties of polyaniline - Semantic Scholar.
  • Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC - PubMed Central.
  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity | Open Access Journals - Research and Reviews.

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A Step-by-Step Guide to the Purification of 2-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

2-(Pyrrolidin-1-yl)aniline is a pivotal intermediate in the synthesis of various pharmacologically active molecules and advanced materials.[1] The purity of this precursor is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. This guide provides detailed, field-proven protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. We will explore two primary, robust methods: flash column chromatography and recrystallization. The causality behind experimental choices, troubleshooting, and methods for purity verification are discussed in detail to ensure the attainment of a high-purity final product.

Introduction: The Importance of Purity

This compound is typically synthesized via the nucleophilic substitution of an activated aniline precursor with pyrrolidine.[2] Common impurities stemming from this synthesis include unreacted starting materials such as aniline and pyrrolidine, as well as potential side-products. Aniline, in particular, is a known toxic substance, making its removal critical for downstream biological applications.[3] The presence of the basic pyrrolidine nitrogen in the target compound introduces specific challenges for purification, particularly in silica gel chromatography, which will be addressed in the following protocols.[4] This guide aims to provide a self-validating system for purification, ensuring reproducible and reliable results.

Safety and Handling

Prior to initiating any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. The purification process should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[5]

  • Aniline (Potential Impurity): Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.[6]

  • Pyrrolidine (Potential Impurity): Highly flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Organic Solvents (Hexane, Ethyl Acetate, etc.): Flammable and may cause irritation upon inhalation or skin contact. Handle with care and away from ignition sources.

Physicochemical Properties

A summary of the key properties of this compound is provided below for reference during the purification process.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂PubChem[5]
Molecular Weight 162.23 g/mol PubChem[5]
Appearance White or light yellow crystalline solidChemBK[2]
Melting Point 64-68 °CChemBK[2]
Boiling Point 280 °CChemBK[2]
Solubility Soluble in organic solvents (ethanol, acetone); insoluble in water.ChemBK[2]

Purification Strategy: Method Selection

Two primary methods are recommended for the purification of this compound:

  • Flash Column Chromatography: This is the method of choice for separating the target compound from impurities with different polarities. It is particularly effective for removing both less polar side-products and more polar starting materials. However, the basicity of the pyrrolidine moiety can cause issues like peak tailing on standard silica gel. This is expertly mitigated by adding a basic modifier to the mobile phase.[4]

  • Recrystallization: As the target compound is a solid at room temperature, recrystallization is an excellent and often more scalable method for achieving high purity, especially if the impurities are present in smaller quantities.[7] The key is selecting a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

The choice between these methods depends on the impurity profile of the crude material. If significant quantities of multiple impurities are present, column chromatography is recommended first. If the crude product is already relatively pure, recrystallization can be a highly efficient final polishing step.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to counteract the on-column acidity of silica gel, ensuring a sharp and symmetrical elution of the basic amine product.

Principle

The acidic nature of silanol groups (Si-OH) on the surface of silica gel can strongly interact with the basic nitrogen of the pyrrolidine ring. This acid-base interaction can lead to poor separation, characterized by significant peak tailing. To prevent this, a small amount of a volatile tertiary amine, such as triethylamine (Et₃N), is added to the mobile phase. The triethylamine acts as a competitive base, neutralizing the acidic sites on the silica and allowing the desired compound to travel through the column unimpeded.[4]

Workflow Diagram: Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (e.g., 9:1 Hex:EtOAc + 0.5% Et3N) Slurry 2. Prepare Silica Slurry (Mobile Phase + Silica Gel) Pack 3. Pack Column (Add slurry & equilibrate) Load 4. Load Sample (Dissolve crude in min. solvent) Pack->Load Elute 5. Elute Column (Apply mobile phase w/ pressure) Collect 6. Collect Fractions (Monitor by TLC) Combine 7. Combine Pure Fractions Collect->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Dry 9. Dry Under Vacuum (Yields pure solid)

Caption: Workflow for chromatographic purification.

Step-by-Step Methodology
  • Thin-Layer Chromatography (TLC) Analysis:

    • Prepare a developing chamber with a mobile phase of 9:1 Hexane:Ethyl Acetate + 0.5% Triethylamine .

    • Dissolve a small amount of the crude material in ethyl acetate and spot it on a TLC plate.

    • Develop the plate and visualize under UV light (254 nm).

    • The target compound should have an Rf value of approximately 0.2-0.3. Adjust the solvent ratio if necessary to achieve optimal separation from impurities.

  • Column Preparation:

    • Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the mobile phase determined from the TLC analysis.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly. Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle, consistent air pressure to maintain a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed during this step.

    • Place the resulting solid under high vacuum for several hours to remove any residual solvent.

    • Determine the yield and confirm purity.

Protocol 2: Purification by Recrystallization

This protocol leverages the difference in solubility of the compound at elevated and reduced temperatures to achieve purification.

Principle

The ideal recrystallization solvent will dissolve the crude material completely when hot but will dissolve very little of it when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization). Given the compound's solubility profile, a mixed solvent system, such as Ethanol/Water, or a single solvent like Isopropanol, is a promising choice.[2]

Workflow Diagram: Recrystallization

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Add 1. Add Hot Solvent (e.g., Isopropanol) to crude solid Heat 2. Heat to Dissolve (Create saturated solution) Filter 3. Hot Filtration (Optional) (Removes insoluble impurities) Cool_Room 4. Slow Cool to Room Temp (Promotes large crystal growth) Filter->Cool_Room Cool_Ice 5. Cool in Ice Bath (Maximizes precipitation) Collect 6. Collect Crystals (Vacuum Filtration) Cool_Ice->Collect Wash 7. Wash with Cold Solvent Dry 8. Dry Crystals (Yields pure product)

Caption: Workflow for purification by recrystallization.

Step-by-Step Methodology
  • Solvent Selection (Test on a small scale):

    • Place a small amount of crude material in a test tube.

    • Add a few drops of the chosen solvent (e.g., Isopropanol). If it dissolves immediately at room temperature, the solvent is too good.

    • If it does not dissolve, heat the mixture gently. If it dissolves when hot, it is a potentially good solvent.

    • Cool the solution to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent (e.g., Isopropanol) and bring the mixture to a boil while stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves, creating a saturated solution. Adding excess solvent will reduce the final yield.

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (If charcoal was added or insoluble impurities are present):

    • Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).

    • Quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask to remove the charcoal or other solids.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Allow the crystals to dry on the filter paper with the vacuum running, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

Purity Assessment

After purification, the purity of this compound should be confirmed using one or more of the following analytical techniques:

  • TLC: A single spot should be observed. Compare the purified sample against the crude material.

  • Melting Point: A pure compound will have a sharp melting point that matches the literature value (64-68 °C).[2] Impurities typically broaden and depress the melting range.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • HPLC: A powerful tool for quantitative purity analysis, providing a precise percentage of purity.[9][10]

Troubleshooting

ProblemPossible CauseSolution
Column Chromatography: Streaky/Tailing Bands Insufficient triethylamine in mobile phase; column overload.Increase Et₃N concentration to 1%; ensure sample load is <2% of silica weight.
Column Chromatography: No Separation Incorrect mobile phase polarity.Re-evaluate solvent system using TLC. Try a less polar system if Rf is too high, or more polar if too low.
Recrystallization: Oiling Out Solution is supersaturated; melting point of solid is below boiling point of solvent.Re-heat the solution to dissolve the oil, add slightly more solvent, and cool more slowly.
Recrystallization: No Crystals Form Solution is not saturated (too much solvent); compound is very soluble even when cold.Boil off some solvent to concentrate the solution; try scratching the inside of the flask; add a seed crystal.
Recrystallization: Low Yield Too much solvent used; premature crystallization during hot filtration.Use the minimum amount of hot solvent; ensure filtration apparatus is pre-heated.

References

  • ChemBK . (2024). This compound. [Link]

  • PubChem . (2024). This compound. National Center for Biotechnology Information. [Link]

  • PubChem . (2024). 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • SIELC Technologies . (n.d.). Separation of 2-(1H-Pyrrol-1-yl)aniline on Newcrom R1 HPLC column. [Link]

  • PubChemLite . (2025). This compound (C10H14N2). [Link]

  • Chemchart . (n.d.). 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). [Link]

  • MDPI . (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Google Patents. (n.d.).
  • MDPI . (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

  • Scribd . (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]

  • Organic Chemistry Portal . (n.d.). Pyrrolidine synthesis. [Link]

  • Avens Publishing Group . (2015). Synthesis of Main Impurity of Vildagliptin. [Link]

  • Scribd . (n.d.). Recrystallization of Acetanilide. [Link]

  • World Journal of Pharmaceutical Research . (2022). A Review on Synthesis and Characterization of Impurities in API’s. [Link]

  • PubMed . (2011). Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds. [Link]

  • ResearchGate . (2012). ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate.... [Link]

  • ResearchGate . (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl?. [Link]

  • Organic Chemistry Portal . (2000). Preparation of 1,5-Disubstituted Pyrrolidin-2-ones. [Link]

  • YouTube . (2020). Recrystallization of Acetanilide. [Link]

  • European Patent Office . (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. [Link]

  • Google Patents. (n.d.).

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Application Notes & Protocols: The Potential of Chiral 2-(Pyrrolidin-1-yl)aniline Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel, efficient, and selective chiral catalysts is a cornerstone of modern asymmetric synthesis, a critical discipline for the pharmaceutical and fine chemical industries. The pyrrolidine motif is a well-established "privileged" scaffold in organocatalysis and as a ligand for metal-catalyzed reactions.[1][2] This document explores the untapped potential of chiral derivatives of 2-(Pyrrolidin-1-yl)aniline as a novel class of modular catalysts. While the parent achiral compound is not extensively documented in asymmetric catalysis, its constituent moieties—a secondary amine within a pyrrolidine ring and a primary aniline amine on an aromatic backbone—present a compelling platform for the design of new bifunctional organocatalysts and bidentate ligands. This guide provides a forward-looking perspective, grounded in established principles of asymmetric catalysis, outlining proposed synthetic routes to chiral this compound derivatives and detailing their potential applications with hypothetical, yet mechanistically sound, protocols.

Introduction: The Promise of a Privileged Scaffold

The pyrrolidine ring system, most notably found in the amino acid proline, has been a workhorse in the field of asymmetric organocatalysis since its popularization in the early 2000s.[2] Its ability to form nucleophilic enamines and electrophilic iminium ions has enabled a vast array of stereoselective transformations. Furthermore, chiral pyrrolidine-containing molecules have proven to be highly effective ligands for a multitude of transition metal-catalyzed asymmetric reactions.[3]

This compound presents a unique, yet underexplored, structural framework. It combines the well-established pyrrolidine unit with an aniline moiety, offering two distinct nitrogen atoms with different steric and electronic environments. This dual-functionality is a hallmark of many successful modern catalysts. By introducing chirality into the pyrrolidine ring, specifically at the 2-position, we can envision a new class of powerful and tunable catalysts for asymmetric synthesis.

This document serves as a detailed application note, proposing the synthesis and application of these novel chiral catalysts and ligands.

Rationale for Asymmetric Potential

The potential of chiral this compound derivatives stems from their inherent structural features:

  • Bifunctional Organocatalysis: A chiral (S)- or (R)-2-substituted-pyrrolidinyl aniline could act as a bifunctional organocatalyst. The pyrrolidine nitrogen can function as a Lewis base to activate carbonyl compounds (via enamine formation), while the aniline N-H group can act as a hydrogen-bond donor to activate the electrophile and control the stereochemical outcome.[4][5] This dual activation model is prevalent in many highly effective organocatalysts.

  • Bidentate Ligands for Metal Catalysis: The two nitrogen atoms are ideally positioned to act as a bidentate ligand, chelating to a metal center.[6] This can create a rigid, well-defined chiral environment around the metal, enabling high levels of stereocontrol in a variety of important C-C and C-X bond-forming reactions. The electronic properties of the ligand can be readily tuned by substitution on the aniline ring.

Proposed Synthesis of Chiral (S)-2-(2-Aminophenyl)pyrrolidine

The key to unlocking the potential of this compound in asymmetric synthesis is the preparation of its enantiomerically pure forms. A plausible synthetic route starting from the readily available chiral pool material, (S)-proline, is outlined below.

Workflow for Synthesis of Chiral (S)-2-(2-Aminophenyl)pyrrolidine:

cluster_0 Synthesis of Chiral Precursor cluster_1 Reductive Amination and Final Product S_Proline (S)-Proline N_Boc_S_Proline N-Boc-(S)-Proline S_Proline->N_Boc_S_Proline Boc2O, NaOH N_Boc_S_Prolinol N-Boc-(S)-Prolinol N_Boc_S_Proline->N_Boc_S_Prolinol BH3·THF N_Boc_S_Prolinal N-Boc-(S)-Prolinal N_Boc_S_Prolinol->N_Boc_S_Prolinal Dess-Martin periodinane ortho_Nitroaniline 2-Nitroaniline Intermediate N-Boc-(S)-2-(2-nitrophenylamino)- methylpyrrolidine N_Boc_S_Prolinal->Intermediate 2-Nitroaniline, NaBH(OAc)3 Final_Product_Protected N-Boc-(S)-2-(2-aminophenylamino)- methylpyrrolidine Intermediate->Final_Product_Protected H2, Pd/C Final_Product (S)-2-(2-Aminophenyl)pyrrolidine Final_Product_Protected->Final_Product TFA or HCl

Caption: Proposed synthetic workflow for chiral (S)-2-(2-Aminophenyl)pyrrolidine.

Protocol 1: Synthesis of (S)-2-(2-Aminophenyl)pyrrolidine
  • Protection of (S)-Proline: To a solution of (S)-proline in a suitable solvent system (e.g., dioxane/water), add sodium hydroxide followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC). Acidify and extract the product to yield N-Boc-(S)-proline.

  • Reduction to N-Boc-(S)-Prolinol: Dissolve N-Boc-(S)-proline in anhydrous THF and cool to 0 °C. Add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with methanol, and work up to obtain N-Boc-(S)-prolinol.

  • Oxidation to N-Boc-(S)-Prolinal: Dissolve N-Boc-(S)-prolinol in dichloromethane (DCM) and add Dess-Martin periodinane. Stir at room temperature until the starting material is consumed. Quench with a solution of sodium thiosulfate and sodium bicarbonate, and extract the product to yield N-Boc-(S)-prolinal, which should be used immediately in the next step.

  • Reductive Amination: To a solution of N-Boc-(S)-prolinal in dichloroethane (DCE), add 2-nitroaniline followed by sodium triacetoxyborohydride (NaBH(OAc)₃). Stir at room temperature overnight. Work up the reaction to obtain N-Boc-(S)-2-(2-nitrophenylamino)methylpyrrolidine.

  • Reduction of the Nitro Group: Dissolve the product from the previous step in methanol and add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter off the catalyst and concentrate the solvent to yield N-Boc-(S)-2-(2-aminophenylamino)methylpyrrolidine.

  • Deprotection: Dissolve the Boc-protected diamine in DCM and add trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete. Evaporate the solvent and excess acid to obtain the desired chiral diamine, (S)-2-(2-aminophenyl)pyrrolidine, likely as a salt.

Potential Applications in Asymmetric Organocatalysis

A chiral derivative, such as (S)-N-((pyrrolidin-2-yl)methyl)aniline, where the aniline nitrogen is further functionalized with a bulky group, can act as a potent bifunctional organocatalyst. For instance, adding a 3,5-bis(trifluoromethyl)phenyl group to the aniline nitrogen would enhance its hydrogen-bonding capability.

Application Example: Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes or ketones to nitroalkenes is a fundamental C-C bond-forming reaction. A chiral pyrrolidinyl-aniline derivative could effectively catalyze this transformation.

Proposed Catalytic Cycle:

Catalyst Chiral Pyrrolidinyl- Aniline Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Transition_State Ternary Complex (H-Bonding) Enamine->Transition_State + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Transition_State Adduct_Iminium Iminium Ion Adduct Transition_State->Adduct_Iminium C-C Bond Formation Product Chiral Michael Adduct Adduct_Iminium->Product + H2O Water H2O Product->Catalyst Release

Caption: Proposed catalytic cycle for an asymmetric Michael addition.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
  • Reaction Setup: To a vial, add the chiral pyrrolidinyl-aniline catalyst (e.g., (S)-N-(3,5-bis(trifluoromethyl)phenyl)-N-((pyrrolidin-2-yl)methyl)aniline) (10 mol%), β-nitrostyrene (0.5 mmol), and a suitable solvent (e.g., toluene, 1.0 mL).

  • Addition of Nucleophile: Add cyclohexanone (2.0 mmol, 4 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to obtain the chiral Michael adduct.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome and Rationale: The pyrrolidine nitrogen forms an enamine with cyclohexanone, increasing its nucleophilicity. The acidic N-H of the aniline moiety activates the nitroalkene via hydrogen bonding, bringing it into close proximity with the enamine. The chiral backbone of the catalyst dictates the facial selectivity of the attack of the enamine on the nitroalkene, leading to the formation of the product with high stereoselectivity.

Potential as a Ligand in Asymmetric Metal Catalysis

Chiral diamines are excellent ligands for a variety of transition metals.[6][7] A chiral this compound derivative could serve as a bidentate ligand for metals like Palladium (Pd), Rhodium (Rh), or Iridium (Ir).

Application Example: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction is a powerful method for C-C bond formation. A chiral Pd-diamine complex can effectively control the stereochemistry of this reaction.

Proposed Catalytic System:

Pd_Source [Pd(allyl)Cl]2 Active_Catalyst Chiral Pd-Diamine Complex Pd_Source->Active_Catalyst Chiral_Diamine Chiral this compound Derivative Chiral_Diamine->Active_Catalyst Pi_Allyl_Complex Chiral π-Allyl Pd Complex Active_Catalyst->Pi_Allyl_Complex + Allylic Substrate Allylic_Substrate Allylic Substrate Product Chiral Alkylated Product Pi_Allyl_Complex->Product + Nucleophile Nucleophile Nucleophile (e.g., malonate) Pd_0 Pd(0) Product->Pd_0 Release Pd_0->Active_Catalyst Catalytic Cycle

Caption: Proposed system for Pd-catalyzed asymmetric allylic alkylation.

Protocol 3: Pd-Catalyzed Asymmetric Allylic Alkylation
  • Catalyst Formation (in situ): In a glovebox or under an inert atmosphere, add [Pd(allyl)Cl]₂ (1 mol%) and the chiral this compound ligand (2.2 mol%) to a flame-dried Schlenk flask containing anhydrous, degassed solvent (e.g., THF or DCM). Stir for 30 minutes at room temperature.

  • Reaction Setup: To the catalyst solution, add the racemic allylic acetate substrate (e.g., 1,3-diphenyl-2-propenyl acetate) (1.0 mmol).

  • Nucleophile Addition: In a separate flask, prepare the nucleophile by adding dimethyl malonate (1.2 mmol) to a solution of a suitable base (e.g., sodium hydride or BSA/KOAc) in the same solvent. Add this solution to the reaction mixture.

  • Reaction Conditions: Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by flash column chromatography.

  • Analysis: Determine the yield of the isolated product and its enantiomeric excess by chiral HPLC analysis.

Data Summary and Comparison

Since the applications described are prospective, the following table provides a framework for how experimental data would be presented, with target values based on established, high-performing catalyst systems.

Application Catalyst/Ligand Loading (mol%) Reaction Substrates Yield (%) dr ee (%)
Organocatalysis10Michael AdditionCyclohexanone + β-Nitrostyrene>90>95:5>95
Metal Catalysis2Allylic Alkylation1,3-Diphenylallyl acetate + Dimethyl malonate>95N/A>98

Conclusion and Future Outlook

While this compound itself has not been established as a cornerstone of asymmetric synthesis, its structure holds significant, unexplored potential. By introducing chirality, this scaffold can be transformed into a promising new class of bifunctional organocatalysts and bidentate ligands. The proposed synthetic routes are feasible, and the hypothetical applications in key asymmetric transformations are grounded in well-understood catalytic principles.

This guide is intended to inspire further research and development. We encourage synthetic chemists to explore the synthesis of these chiral diamines and evaluate their efficacy in a broad range of asymmetric reactions. The modular nature of this scaffold, allowing for facile modification of both the pyrrolidine and aniline moieties, suggests that a highly effective and versatile catalyst is waiting to be discovered.

References

  • Chiral Tertiary Diamines in Asymmetric Synthesis.Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr040664p]
  • Catalytic asymmetric synthesis of 1,2-diamines.Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4cs00318a]
  • Chiral Vicinal Diamines for Asymmetric Synthesis.Merck Millipore. [URL: https://www.sigmaaldrich.
  • Chiral diamines in asymmetric synthesis.Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/257321689_Chiral_diamines_in_asymmetric_synthesis]
  • (S)-2-(Anilinomethyl)pyrrolidine.Request PDF - ResearchGate. [URL: https://www.researchgate.net/figure/S-2-Anilinomethylpyrrolidine-S-2-was-obtained-from-S-proline-using-a-modified_fig1_230982559]
  • Catalytic asymmetric synthesis of 1,2-diamines.Universidad de Alicante. [URL: https://rua.ua.es/dspace/bitstream/10045/157256/1/ChemSocRev_53_5726.pdf]
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9035174/]
  • Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts.Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26207a]
  • Asymmetric synthesis of an N-acylpyrrolidine for inhibition of HCV polymerase.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18422325/]
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3190340/]
  • Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7065842/]
  • Pyrrolidinyl-sulfamide derivatives as a new class of bifunctional organocatalysts for direct asymmetric Michael addition of cyclohexanone to nitroalkenes.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21647491/]
  • This compound - Introduction.ChemBK. [URL: https://www.chembk.com/en/chem/2-(pyrrolidin-1-yl)aniline]
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10005811/]
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Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)aniline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on the palladium-catalyzed Buchwald-Hartwig amination, the premier method for constructing the crucial C-N bond in this molecule.

Core Synthesis Strategy: The Buchwald-Hartwig Amination

The synthesis of this compound is most reliably achieved via the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[1] The reaction's utility stems from its broad substrate scope and functional group tolerance, far surpassing traditional methods.[1]

The catalytic cycle, a cornerstone of this chemistry, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine and base-mediated deprotonation, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][3]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants pd0 L-Pd(0) Active Catalyst pd2_oxadd L-Pd(II)(Ar)(X) Oxidative Adduct pd0->pd2_oxadd Oxidative Addition Product Ar-NR'R'' Product pd2_amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine Complex pd2_oxadd->pd2_amine Amine Association pd2_amido L-Pd(II)(Ar)(NR'R'') Amido Complex pd2_amine->pd2_amido Deprotonation (-HX) pd2_amido->pd0 Reductive Elimination ArX Ar-X (e.g., 2-Bromoaniline) Amine HNR'R'' (Pyrrolidine) Base Base (e.g., NaOtBu)

Figure 1. The Buchwald-Hartwig Catalytic Cycle.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Category 1: Low or No Product Yield

Q1: My reaction shows low conversion of the aryl halide starting material. What are the likely causes?

A: Low conversion is almost always linked to an issue with the catalyst's activity. Consider the following:

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete removal of air from the reaction vessel is a primary cause of catalyst deactivation.

    • Solution: Ensure your reaction flask is rigorously purged with an inert gas (Argon or Nitrogen) using at least three vacuum/backfill cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst & Ligand Choice: Not all palladium sources and ligands are created equal. Aryl chlorides, in particular, are less reactive and require highly active catalyst systems.[2]

    • Solution: For robust and reproducible results, use a palladium precatalyst like XPhos Palladacycle Gen. 4.[4] These are air-stable and efficiently generate the active Pd(0) species in situ.[5] If using a source like Pd(OAc)₂, ensure it is from a reliable supplier and stored correctly. For challenging substrates, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are superior to older ligands like BINAP.[1][3]

  • Reagent Purity: Impurities in your solvent, amine, or base can poison the catalyst.

    • Solution: Use anhydrous solvents specifically rated for synthesis. Ensure your pyrrolidine is pure and your base (e.g., NaOtBu) is a fine, free-flowing powder, not clumped (which indicates hydration).

Q2: My starting material is consumed, but TLC/LC-MS analysis shows a complex mixture or no desired product. What's happening?

A: This scenario points towards side reactions outcompeting product formation or product instability.

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to aniline. It becomes competitive if the reductive elimination step is slow.[1]

    • Causality: This often occurs when the catalyst system is not active enough or if there are sources of hydride (e.g., certain alcohol solvents if used improperly).

    • Solution: Increase the catalyst's efficiency by switching to a more sterically hindered ligand.[1] Ensure the reaction temperature is optimal; sometimes, slightly lower temperatures can favor the desired C-N coupling over hydrodehalogenation.

  • Inhibition by Iodide: If you are using 2-iodoaniline, the iodide anion generated during the reaction can have an inhibitory effect on the palladium catalyst.[5][6]

    • Causality: Iodide can bind strongly to the palladium center, slowing down or halting the catalytic cycle.

    • Solution: For this specific synthesis, 2-bromoaniline or 2-chloroaniline are generally preferred starting materials. The reactivity order in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I.[5][7]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal Base, and why is it so important?

A: The base is crucial; its primary role is to deprotonate the amine (or the palladium-amine complex) to generate the more nucleophilic amido species, which is necessary for reductive elimination.[2]

  • Strong vs. Weak Bases: Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOtBu) is the most common choice due to its high basicity (pKaH ≈ 19).[5] For substrates with base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher reaction temperatures or more active catalysts.[8]

  • Solubility Matters: The solubility of the base can impact the reaction rate, especially with inorganic bases that create a heterogeneous mixture.[5] In these cases, vigorous stirring is essential to ensure efficient reaction. Using a soluble organic base is an alternative, but less common for this specific transformation.[5]

Q2: What are the key differences when starting from 2-chloroaniline vs. 2-bromoaniline?

A: The C-X bond strength (C-Cl > C-Br) makes aryl chlorides significantly less reactive. The oxidative addition step is much slower for aryl chlorides and is often the rate-limiting step.

  • Practical Implications: Syntheses starting from 2-chloroaniline demand a more sophisticated and active catalyst system.

    • Catalyst: You must use a modern, sterically demanding, and electron-rich ligand, such as XPhos, SPhos, or BrettPhos.[3][6] First-generation catalysts used for aryl bromides will likely fail.

    • Conditions: Higher temperatures and potentially higher catalyst loadings may be necessary to achieve a reasonable reaction rate.[7]

The following table summarizes typical starting conditions for comparison:

ParameterStarting from 2-BromoanilineStarting from 2-ChloroanilineRationale
Aryl Halide 2-Bromoaniline (1.0 equiv)2-Chloroaniline (1.0 equiv)C-Br bond is weaker, more reactive.
Amine Pyrrolidine (1.2-1.5 equiv)Pyrrolidine (1.2-1.5 equiv)Excess amine drives the reaction.
Pd Precatalyst G3/G4 XPhos Palladacycle (1-2 mol%)G3/G4 XPhos Palladacycle (2-4 mol%)Higher loading for less reactive chloride.
Ligand XPhos (1.1x Pd loading)XPhos (1.1x Pd loading)Bulky ligand is essential for C-Cl activation.
Base NaOtBu (1.5-2.0 equiv)NaOtBu (1.5-2.0 equiv)Strong base is required for efficient amination.
Solvent Toluene or DioxaneToluene or DioxaneAnhydrous, non-coordinating solvent.
Temperature 80-100 °C100-110 °CHigher energy needed for C-Cl bond cleavage.

Q3: My purification is difficult, with streaks on the TLC plate. How can I improve it?

A: this compound is a basic compound. Streaking on silica gel TLC plates is common due to strong interactions with acidic silica.

  • Solution 1 (TLC): Add 1-2% triethylamine (Et₃N) or ammonia solution to your TLC eluent (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica and result in well-defined spots.

  • Solution 2 (Column Chromatography): Prepare your silica gel slurry and pack your column using a solvent system that contains 1% Et₃N. Run the column with an eluent also containing 1% Et₃N. This will ensure the product elutes cleanly without tailing.

  • Alternative: An acidic workup can sometimes help. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with dilute aqueous HCl to extract the basic product into the aqueous layer as its hydrochloride salt. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the pure product back into an organic solvent.

Troubleshooting_Workflow cluster_solutions Solutions Start Low Yield or Impure Product Check_Catalyst Is the catalyst system active? (Inert atmosphere, Precatalyst, Ligand choice) Start->Check_Catalyst Check_Reagents Are reagents pure and anhydrous? (Solvent, Base, Amine) Start->Check_Reagents Check_Conditions Are reaction conditions optimal? (Temperature, Stirring, Concentration) Start->Check_Conditions Purification_Issue Is it a purification problem? (TLC streaking, Workup losses) Start->Purification_Issue If crude analysis looks good Sol_Catalyst Use precatalyst, improve inerting Check_Catalyst->Sol_Catalyst Sol_Reagents Use fresh, anhydrous reagents Check_Reagents->Sol_Reagents Side_Reactions Are side reactions occurring? (Hydrodehalogenation, etc.) Check_Conditions->Side_Reactions If conditions seem correct Sol_Conditions Adjust temperature, ensure mixing Check_Conditions->Sol_Conditions Side_Reactions->Check_Catalyst Optimize catalyst to increase rate Sol_Purification Add Et3N to eluent / acidic workup Purification_Issue->Sol_Purification

Figure 2. A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 4.1: Synthesis of this compound from 2-Bromoaniline
  • Setup: To a flame-dried Schlenk flask, add XPhos Pd G3 precatalyst (e.g., 0.02 mmol, 2 mol%) and Sodium tert-butoxide (1.5 mmol).

  • Inerting: Seal the flask with a septum, and vacuum and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add 2-bromoaniline (1.0 mmol) and anhydrous toluene (5 mL).

  • Amine Addition: Add pyrrolidine (1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS by taking small aliquots. The starting material (2-bromoaniline) should be consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine) to afford this compound.

References

  • Vertex AI Search. (2025). Effects of Bases and Halides on the Amination of Chloroarenes Catalyzed by Pd(P t Bu 3 ) 2.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for C-N Coupling. Retrieved from [Link]

  • Choi, K., Brunn, J., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Schlatter, A., & Wagner, A. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • Taillefer, M., et al. (2007). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. ResearchGate. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Silicon Analyst 88. (n.d.). Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Norrby, P., & H-J, H. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bariwal, J., & Van der Eycken, E. (2013). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • da Silva, J. L., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]

  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

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Technical Support Center: Troubleshooting Reactions Involving 2-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-1-yl)aniline. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, and application of this versatile diamine intermediate. The question-and-answer format is designed to directly address specific experimental issues with a focus on mechanistic reasoning and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Issues Related to Starting Material and Reaction Initiation

Question 1: My reaction with this compound is sluggish or fails to initiate. What are the likely causes?

Answer: Several factors can contribute to low reactivity. Let's break down the common culprits:

  • Purity and Stability of this compound: This compound, like many anilines, is susceptible to oxidation, which can manifest as a darkening in color from its typical white or light yellow crystalline form.[1] Oxidized impurities can interfere with catalysis and introduce side products.

    • Troubleshooting:

      • Visual Inspection: Use only starting material that is off-white to light yellow. If it is dark brown or black, purification is recommended.

      • Purification Protocol: Recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can be effective. For more stubborn impurities, column chromatography on silica gel may be necessary.

      • Storage: Store this compound under an inert atmosphere (argon or nitrogen), protected from light, and at a cool temperature to minimize oxidation.[2]

  • Steric Hindrance: The bulky pyrrolidine group at the ortho position can sterically hinder the approach of reactants to the aniline nitrogen.[3] This is particularly relevant in reactions requiring coordination to a metal center or attack by a bulky electrophile.

    • Troubleshooting:

      • Catalyst Choice: For metal-catalyzed reactions, consider using ligands that are less sterically demanding or have a wider bite angle to accommodate the substrate.

      • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential decomposition or side reactions.

  • Inadequate Activation: In many reactions, such as condensations with carbonyls, the electrophile may require activation.

    • Troubleshooting:

      • Acid Catalysis: For reactions like imine formation or the synthesis of benzimidazoles from aldehydes, the addition of a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can activate the carbonyl group towards nucleophilic attack.[4][5]

Question 2: My reaction mixture turns dark brown or forms a tar-like substance upon adding reagents. What is happening and how can I prevent it?

Answer: Dark discoloration and tar formation are classic signs of aniline oxidation.[6][7] The electron-rich nature of the aniline ring makes it susceptible to oxidation, especially under acidic conditions or in the presence of oxidizing agents.

  • Prevention Strategies:

    • Inert Atmosphere: Always run reactions involving anilines under an inert atmosphere (argon or nitrogen) to prevent air oxidation.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

    • Control of Acidity: While acid catalysis can be beneficial, strong acidic conditions can promote polymerization and oxidation. Use the minimum effective amount of acid catalyst.

    • Temperature Control: Exothermic reactions should be cooled during the addition of reagents to prevent runaway reactions that can lead to decomposition and tar formation.

II. Challenges in Common Reactions: Synthesis of Benzimidazoles

The condensation of this compound with aldehydes or carboxylic acids is a common method for synthesizing 2-substituted benzimidazoles.[8][9][10]

Question 3: I am attempting to synthesize a 2-substituted benzimidazole from this compound and an aldehyde, but the yield is low, and I have multiple byproducts. How can I optimize this reaction?

Answer: This is a multi-step, one-pot reaction that involves imine formation followed by cyclization and oxidation. Each step presents opportunities for side reactions.

  • Common Issues and Optimization Strategies:

    • Incomplete Imine Formation: The initial condensation to form the imine can be slow.

      • Solution: As mentioned, use a catalytic amount of a protic acid (e.g., acetic acid) to accelerate this step.[4]

    • Side Reactions of the Aldehyde: Aldehydes, especially aliphatic ones, can undergo self-condensation (aldol reaction) under acidic or basic conditions.

      • Solution: Add the aldehyde slowly to the reaction mixture containing the aniline to maintain a low concentration of the free aldehyde.

    • Inefficient Cyclization/Oxidation: The final step to form the benzimidazole ring involves an oxidative cyclization.

      • Solution: While air is often a sufficient oxidant, for sluggish reactions, the addition of a mild oxidizing agent like sodium metabisulfite or bubbling air through the reaction mixture can be beneficial.

Experimental Protocol: Optimized Synthesis of 2-Substituted Benzimidazoles

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Aldehyde Addition: Slowly add the aldehyde (1.0-1.1 eq.) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualization of the Benzimidazole Synthesis Workflow

G cluster_start Reaction Setup cluster_reaction Reaction Progression cluster_end Work-up & Purification A This compound + Solvent B Add Aldehyde & Acid Catalyst A->B Slow Addition C Imine Formation B->C Reflux D Cyclization C->D E Oxidation D->E Air or Oxidant F Cool & Concentrate E->F G Purification (Recrystallization/Chromatography) F->G H Pure Benzimidazole Product G->H

Caption: Workflow for the synthesis of 2-substituted benzimidazoles.

III. Purification and Analytical Challenges

Question 4: I am having difficulty purifying my product, which contains unreacted this compound. What is the best way to remove it?

Answer: The basicity of the two nitrogen atoms in this compound can be exploited for purification. The aniline nitrogen is significantly less basic than the pyrrolidine nitrogen.

  • Purification Strategies:

    • Acidic Wash: During a liquid-liquid extraction, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the more basic starting material, causing it to move into the aqueous phase. Your product, if it is less basic (e.g., an amide or a benzimidazole), will remain in the organic layer.

    • Column Chromatography: A standard silica gel column can be effective. The polarity of this compound means it will have a moderate retention factor. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should provide good separation.

Question 5: How can I effectively monitor the progress of my reaction involving this compound?

Answer: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[11][12]

  • TLC Monitoring:

    • Mobile Phase: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the polarity of your product.

    • Visualization: this compound and many of its aromatic products are UV-active, so they can be visualized under a UV lamp at 254 nm. Staining with potassium permanganate can also be used.

  • LC-MS Monitoring:

    • Utility: LC-MS is invaluable for confirming the mass of your desired product and identifying any major byproducts.[13] This can help you diagnose issues like incomplete reaction, side product formation, or decomposition.

    • Method: A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid is a general method suitable for analyzing these types of compounds.

Troubleshooting Logic for Reaction Monitoring

G Start Monitor Reaction by TLC/LC-MS Check_SM Is Starting Material Consumed? Start->Check_SM Check_Product Is Desired Product Observed? Check_SM->Check_Product Yes Continue_Rxn Continue Reaction Check_SM->Continue_Rxn No Check_Byproducts Are there significant byproducts? Check_Product->Check_Byproducts Yes Troubleshoot_Reactivity Troubleshoot Reactivity (Temp, Catalyst, Purity) Check_Product->Troubleshoot_Reactivity No Workup Proceed to Work-up Check_Byproducts->Workup No Troubleshoot_Conditions Optimize Conditions (Stoichiometry, Temp, Additives) Check_Byproducts->Troubleshoot_Conditions Yes Continue_Rxn->Start

Caption: Decision-making workflow based on reaction monitoring.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂PubChem[14]
Molecular Weight162.23 g/mol PubChem[14]
Melting PointNot available
Boiling PointNot available
pKa (Aniline NH₂)~4.6 (estimated)
pKa (Pyrrolidine N)~11.3 (estimated)

References

  • ChemBK. This compound. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Ahankar, H., Ramazani, A., Ślepokura, K., Lis, T., & Joo, S. W. (2016).
  • Rajput, S., Kaur, J., & Singh, A. (2018). Synthesis of Sterically Shielded Pyrrolidine Nitroxides.
  • Sereda, G. (2012). Condensation-Based Methods for the C−H Bond Functionalization of Amines.
  • Zhang, X., Pei, M., Wu, D., Yang, S., & Le, Z. (2019). Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. Scientific Reports.
  • Tiwari, A., Singh, A., & Tiwari, V. (2011).
  • Baragaña, B., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases.
  • Cuthbertson, J. D., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Request PDF. Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. Available at: [Link]

  • Tanaka, K., & Shiraishi, R. (2000).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
  • Li, X., et al. (2017). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Pavitt, O. K., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry.
  • ResearchGate. (S)-5-Pyrrolidin-2-Yl-1 H -Tetrazole. Available at: [Link]

  • Galkina, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules.
  • ResearchGate. (2020). Recent Advances in the Synthesis of Pyrrolidines.
  • ResearchGate. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.
  • ResearchGate. (2004).
  • Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]

  • Semantic Scholar. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

  • ResearchGate. (2014). Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines under flow conditions.
  • Zhang, X., et al. (2019).
  • Cuthbertson, J. D., et al. (2019).
  • Francke, R., & Little, R. D. (2014).
  • Stejskal, J., & Trchová, M. (2020).
  • Wang, Z., et al. (2023). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry.
  • Zhang, T., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins.
  • Aswad, M., et al. (2021). STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDIT. Journal of Experimental Biology and Agricultural Sciences.
  • Lee, A. S.-Y., & Lin, C.-C. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. Journal of the Chinese Chemical Society.
  • ResearchGate. (2003). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Ahankar, H., et al. (2016).
  • ResearchGate. (2008). Oxidation of aniline with strong and weak oxidants.
  • Sharma, D., et al. (2011). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science.
  • Brožová, L., et al. (2008). The stability of polyaniline in strongly alkaline or acidic aqueous media.
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science.
  • ChemRxiv. (2024).

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Purification techniques for removing impurities from 2-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-(Pyrrolidin-1-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. As an N-arylated aniline, this compound presents specific purification hurdles, from its basicity to its susceptibility to oxidation. This document provides in-depth, field-tested solutions and explains the chemical principles behind them to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound, particularly after synthesis via methods like the Buchwald-Hartwig amination.[1]

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is highly dependent on your synthetic route, typically a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).[1][2] Understanding these potential impurities is the first step in designing an effective purification strategy.

Table 1: Common Impurities in this compound Synthesis

Impurity TypeSpecific ExamplesKey Characteristics & Removal Strategy
Unreacted Starting Materials 2-Chloroaniline, 2-Bromoaniline, PyrrolidineCan often be removed by an initial acid-base workup or carefully selected chromatography conditions. Excess pyrrolidine is volatile and can be removed under vacuum.
Catalyst Residues Palladium complexes, Phosphine Ligands (e.g., RuPhos, XPhos), Ligand OxidesThese are typically non-volatile and polar. They are effectively removed by silica gel chromatography or distillation.
Reaction Side-Products Dehalogenated starting material (Aniline), products of base-mediated side reactionsTheir properties can be very similar to the desired product, often requiring high-resolution chromatography for separation.[3]
Degradation Products Oxidized aniline speciesThese are often highly colored (red, brown, or black) polar compounds.[4] Prevention through inert atmosphere handling is key. Removal is typically achieved via chromatography or distillation.
Q2: My compound is streaking severely on my silica gel column, leading to poor separation. What's causing this and how do I fix it?

A2: This is the most common problem when purifying amines on silica gel. The issue stems from the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding causes the compound to "streak" or "tail" down the column, resulting in broad peaks and poor resolution.[5][6]

The Solution: Neutralize the Stationary Phase.

You can mitigate this acidic interaction by adding a small amount of a basic modifier to your eluent.[5]

  • Triethylamine (Et₃N): The most common choice. Add 0.5-2% (v/v) triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate). The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute cleanly.[5]

  • Ammonia: A solution of 7N ammonia in methanol can also be used as a polar modifier, though it is more volatile and has a strong odor.

It is crucial to add the basic modifier to both your TLC and column chromatography solvent systems to ensure the retention factors (Rf) are comparable.[5]

Q3: Are there better stationary phase alternatives to silica gel for purifying amines?

A3: Yes. If streaking remains an issue or if your compound is particularly sensitive, consider these alternatives:

  • Deactivated Silica Gel: You can "deactivate" standard silica gel by pre-treating it. This is done by flushing the packed column with your eluent containing a base (like 2% triethylamine) before loading your sample. This ensures the entire stationary phase is neutralized.[5]

  • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[5] Basic or neutral alumina is generally preferred over acidic alumina. You will need to re-screen for an appropriate solvent system, as compound mobility can differ significantly from silica.

  • Amine-Functionalized Silica: This is a specialty stationary phase where amino groups are covalently bonded to the silica surface. It provides a more inert surface for purifying basic compounds without needing mobile phase modifiers, though it is a more expensive option.[5]

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What can I do?

A4: "Oiling out" is a common problem when crystallizing amines and occurs when the solute separates from the supersaturated solution as a liquid instead of a solid.[7] This is often caused by a solution that is too concentrated or cooled too quickly.

Here are several strategies to promote crystal formation:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool again, but more slowly.[7]

  • Slow Down Cooling: Rapid cooling favors oil formation. Let the solution cool gradually to room temperature, then transfer it to an ice bath or refrigerator.[7]

  • Use a Seed Crystal: If you have any solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.[7]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Change the Solvent System: Experiment with a co-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" anti-solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop of the good solvent to clarify and cool slowly.

Q5: Can I purify this compound by converting it to a salt?

A5: Absolutely. This is a highly effective technique, especially for removing non-basic impurities. Amines can be converted into their corresponding salts (e.g., hydrochloride or sulfate), which often have much better crystallization properties than the free base.[7][8]

The general workflow is:

  • Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Add a solution of an acid (e.g., HCl in ether or concentrated H₂SO₄) dropwise.

  • The amine salt will precipitate out of the solution.

  • Isolate the solid salt by filtration and wash with fresh solvent.

  • Recrystallize the salt to achieve high purity.

  • To regenerate the pure free base, dissolve the salt in water, basify the solution with a strong base (e.g., NaOH or Na₂CO₃), and extract the pure amine with an organic solvent.

Purification Protocols & Workflows

Workflow 1: Purification Strategy Selection

This decision tree will guide you in choosing the most appropriate primary purification technique based on the scale of your reaction and the nature of the impurities.

start Crude this compound is_solid Is the crude product a solid? start->is_solid is_large_scale Scale > 5g? is_solid->is_large_scale No (Oil/Liquid) recrystallize Attempt Recrystallization is_solid->recrystallize Yes has_non_basic Are non-basic impurities present? is_large_scale->has_non_basic No has_volatile Are impurities non-volatile? is_large_scale->has_volatile Yes salt Purify via Salt Formation has_non_basic->salt Yes chromatography Column Chromatography has_non_basic->chromatography No has_volatile->chromatography No distillation Vacuum Distillation has_volatile->distillation Yes final_polish Final Polish Needed? recrystallize->final_polish salt->final_polish chromatography->final_polish distillation->final_polish final_polish->chromatography Yes (minor impurities) end Pure Product final_polish->end No

Caption: Decision tree for selecting a purification method.

Protocol 1: Column Chromatography (Triethylamine-Modified Eluent)

This protocol is optimized for purifying basic amines on standard silica gel.

  • Prepare the Eluent: Based on TLC analysis, prepare your chosen solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% (v/v) triethylamine (Et₃N). For 1 liter of eluent, add 10 mL of Et₃N.

  • Pack the Column: Dry or slurry pack a silica gel column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica:crude material by weight).

  • Equilibrate the Column: Flush the column with 2-3 column volumes of the Et₃N-modified eluent. This step is critical to neutralize the silica before loading the sample.[5]

  • Load the Sample: Dissolve your crude this compound in a minimum amount of dichloromethane or your eluent. For oils, you can also perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Run the column, collecting fractions. Monitor the elution using TLC plates, also developed in the Et₃N-modified eluent.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure using a rotary evaporator.

  • Final Drying: To remove residual triethylamine (b.p. 89 °C), co-evaporate the purified product with a solvent like toluene or place it under high vacuum for several hours.

Workflow 2: Troubleshooting Column Chromatography

start Problem with Column Chromatography problem problem start->problem Identify Issue solution1 Add 1-2% Triethylamine to Eluent problem->solution1 Streaking/ Tailing solution2 Decrease Eluent Polarity (e.g., more Hexane) problem->solution2 Poor Separation (Overlapping Spots) solution3 Increase Eluent Polarity (e.g., more EtOAc/MeOH) problem->solution3 Product Not Eluting check1 Still Tailing? solution1->check1 check2 Still Overlapping? solution2->check2 check3 Still Stuck? solution3->check3 switch_phase Switch to Alumina or Deactivated Silica check1->switch_phase Yes success Problem Solved check1->success No check2->success No try_solvent Try a Different Solvent System (e.g., Toluene/EtOAc) check2->try_solvent Yes check3->success No switch_phase2 Possible Irreversible Binding. Consider Distillation or Salt Formation. check3->switch_phase2 Yes

Caption: Troubleshooting guide for amine column chromatography.

Q6: My purified product is a colorless oil but turns dark brown on standing. Why, and how can I store it properly?

A6: Anilines, particularly electron-rich anilines like this compound, are highly susceptible to air oxidation. The colored impurities are the result of radical-initiated oxidative polymerization, which forms highly conjugated, colored species.[9] Freshly distilled or chromatographed aniline is often colorless but darkens upon exposure to air and light.[10]

Prevention and Storage:

  • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (Nitrogen or Argon).

  • Distillation: Vacuum distillation is an excellent final purification step as it removes non-volatile baseline impurities and provides very pure material.[10][11] The high temperatures, however, can cause decomposition if not performed under vacuum.

  • Storage: Store the purified compound in an amber vial or a flask covered in aluminum foil to protect it from light. For long-term storage, flushing the vial with argon and storing it in a freezer (-20 °C) is highly recommended.

References

  • Benchchem. (n.d.). Technical Support Center: Purifying N-Substituted Anilines by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines.
  • askIITians. (2025). Aniline is purified by.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. (2020). How to distil the liquid form of aniline monomer?.
  • Quora. (2020). How to separate benzene (boiling point 80°C) and aniline (boiled point 184°C).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?.
  • Reddit. (2014). Purify and dry aniline?.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit. (2024). BH amination side products and purification.
  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

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Effect of catalyst and solvent on the synthesis of 2-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(Pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the palladium-catalyzed synthesis of this valuable compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can navigate the complexities of your synthesis with confidence.

I. Foundational Principles: The Buchwald-Hartwig Amination

The synthesis of this compound is most commonly achieved via a Buchwald-Hartwig amination. This powerful cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex. Understanding the catalytic cycle is crucial for effective troubleshooting.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-haloaniline.

  • Amine Coordination and Deprotonation: Pyrrolidine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex.

  • Reductive Elimination: The desired this compound is formed, regenerating the Pd(0) catalyst.

The efficiency of each step is highly dependent on the choice of catalyst (specifically the phosphine ligand), solvent, and base.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is low or the reaction has stalled. What are the likely causes?

Low or no yield is a frequent issue in Buchwald-Hartwig aminations. Several factors related to your catalyst and solvent choice could be at play:

  • Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For the coupling of a secondary amine like pyrrolidine with an electron-rich haloaniline, bulky and electron-rich ligands are generally preferred. These ligands promote the reductive elimination step, which can be the rate-limiting step in the catalytic cycle. If you are using a less bulky ligand, consider switching to one like BrettPhos or RuPhos, which have been shown to be effective for a wide range of C-N cross-coupling reactions.[1]

  • Poor Solubility of the Base: The base, often sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), must have some solubility in the reaction medium to be effective. In non-polar solvents like toluene or xylene, the solubility of inorganic bases can be very low. Insufficient agitation can also lead to poor reaction rates as the dense base settles at the bottom of the flask. The presence of a small amount of water can sometimes increase the solubility of the base and accelerate the reaction, but an excess will deactivate the catalyst.[2]

  • Product Inhibition: In some cases, the product amine can coordinate to the palladium center and inhibit catalyst turnover.[3] This is more likely to be an issue at high conversions.

Q2: I'm observing significant side product formation, particularly hydrodehalogenation of my 2-haloaniline. How can I minimize this?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction. It often arises from a competing pathway involving β-hydride elimination from a palladium amide intermediate, especially when using primary amines.[4] While less common with cyclic secondary amines like pyrrolidine, it can still occur.

  • Ligand Effects: The choice of ligand can significantly influence the extent of hydrodehalogenation. Bulky ligands that favor reductive elimination over competing side reactions are beneficial.

  • Solvent Choice: The solvent can influence the relative rates of the desired amination and undesired side reactions. Aprotic, non-polar solvents like toluene or m-xylene are often good choices to suppress side reactions.[2][5]

Q3: How do I choose the optimal catalyst and solvent for coupling a 2-haloaniline with pyrrolidine?

The "best" catalyst and solvent are highly substrate-dependent. Here's a logical approach to selection and optimization:

  • Starting Point: For the coupling of a 2-haloaniline (particularly a less reactive 2-chloroaniline) with pyrrolidine, a good starting point is a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. Examples include BrettPhos or XPhos.[1]

  • Solvent Considerations: Toluene is a very common and often effective solvent for Buchwald-Hartwig aminations.[6] It offers a good balance of solubility for the reactants and a sufficiently high boiling point for reactions that require heating. Dioxane is also frequently used but is considered a less "green" solvent. For optimization, screening a small panel of aprotic solvents with varying polarities (e.g., toluene, THF, DMF) can be beneficial. Studies have shown that for some Buchwald-Hartwig reactions, non-polar aprotic solvents like m-xylene provide the best selectivity.[2][5]

  • Base Selection: Sodium tert-butoxide is a strong base that is often effective. However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be better alternatives.

The following diagram illustrates a decision-making process for troubleshooting common issues:

TroubleshootingWorkflow start Reaction Start low_yield Low or No Yield? start->low_yield side_products Significant Side Products? low_yield->side_products No check_catalyst Check Catalyst Activity: - Use precatalyst - Ensure inert atmosphere - Use anhydrous reagents/solvents low_yield->check_catalyst Yes success Successful Synthesis side_products->success No change_ligand_side Change Ligand: - Use bulkier ligand to favor reductive elimination side_products->change_ligand_side Yes optimize_ligand Optimize Ligand: - Use bulky, electron-rich ligand (e.g., BrettPhos, XPhos) check_catalyst->optimize_ligand check_base Check Base Solubility: - Ensure adequate stirring - Consider alternative base optimize_ligand->check_base check_base->side_products change_solvent_side Change Solvent: - Try aprotic, non-polar solvent (e.g., toluene, m-xylene) change_ligand_side->change_solvent_side change_solvent_side->success

Caption: Troubleshooting Decision Tree for the Synthesis of this compound.

III. Data Summary: Catalyst and Solvent Effects

Catalyst System (Pd Precatalyst + Ligand)SolventBaseExpected YieldKey Considerations
Pd₂(dba)₃ + BINAPTolueneNaOtBuModerate to GoodA classic system, may require higher catalyst loading and longer reaction times.
Pd(OAc)₂ + XPhosTolueneK₃PO₄Good to ExcellentXPhos is a bulky ligand, often effective for challenging substrates like 2-chloroanilines.
BrettPhos PrecatalystTHFLHMDSGood to ExcellentBrettPhos is known for its high activity, allowing for lower catalyst loadings.
Pd₂(dba)₃ + dppfDioxaneNaOtBuModerateDppf is a bidentate ligand that can be effective, but may be less general than more modern bulky monophosphine ligands.
Pd(OAc)₂ + RuPhostert-Amyl alcoholK₂CO₃Good to ExcellentRuPhos is another highly active ligand, and alcohol solvents can sometimes offer advantages in terms of base solubility.

Note: Yields are estimates based on literature for analogous reactions and will vary depending on the specific 2-haloaniline used (Br > Cl in reactivity) and reaction conditions.

IV. Experimental Protocol

This protocol provides a reliable starting point for the synthesis of this compound from 2-bromoaniline.

Materials:

  • 2-Bromoaniline

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromoaniline (1.0 equiv), sodium tert-butoxide (1.4 equiv), and anhydrous toluene to achieve a concentration of approximately 0.5 M with respect to the 2-bromoaniline.

  • Amine Addition: Add pyrrolidine (1.2 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective).

The following diagram outlines the general workflow for this synthesis:

SynthesisWorkflow setup 1. Reaction Setup (Pd(OAc)₂, XPhos in Schlenk tube) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents 3. Add Reagents (2-Bromoaniline, NaOtBu, Toluene) inert->reagents amine 4. Add Pyrrolidine reagents->amine react 5. Heat Reaction (100 °C, vigorous stirring) amine->react monitor 6. Monitor Progress (TLC, GC-MS) react->monitor workup 7. Aqueous Work-up monitor->workup purify 8. Column Chromatography workup->purify product This compound purify->product

Caption: General Workflow for the Synthesis of this compound.

V. References

  • Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett, 1997(04), 329-340. [Link]

  • Widenhoefer, R. A., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Organometallics, 15(12), 2755-2763.

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation: The First Efficient Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215-7216.

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Andersson, T., & Lidin, S. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 780-785. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374.

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508.

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 4(3), 1075-1083. [Link]

Sources

Technical Support Center: Strategies for the Selective Functionalization of 2-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(Pyrrolidin-1-yl)aniline. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex structures. However, its multiple reactive sites—the primary aniline nitrogen, the electron-rich aromatic ring, and the pyrrolidine moiety—present significant challenges for selective functionalization. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these complexities and achieve your synthetic targets with precision and high yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of this compound.

Q1: What are the primary reactive sites on this compound, and what is their general order of reactivity?

A: this compound has three main regions of reactivity, which can compete under various reaction conditions:

  • Primary Aniline (-NH₂): This is the most nucleophilic site and is also basic. It will readily react with electrophiles like acyl chlorides and alkyl halides. Its presence is also what makes direct C-H functionalization of the free amine challenging, often leading to N-arylation in cross-coupling reactions instead of C-H activation.[1]

  • Aromatic Ring (C-H bonds): The primary amino group is a powerful activating group, making the ortho and para positions of the benzene ring highly electron-rich and susceptible to electrophilic aromatic substitution.[2] Direct halogenation, for instance, often leads to poly-substitution due to this high activation.[2]

  • Pyrrolidine Ring (α-C-H bonds): The C-H bonds alpha to the pyrrolidine nitrogen can be functionalized, typically through deprotonation with strong bases (lithiation) or via palladium-catalyzed C-H activation, although this often requires a directing group.[3][4]

The relative reactivity depends heavily on the reagents and conditions. In reactions with strong electrophiles under neutral or basic conditions, N-functionalization of the primary amine is typically favored. Under strongly acidic conditions or with specific catalysts, electrophilic attack on the aromatic ring can dominate.

Q2: I tried a direct bromination of this compound and got a complex mixture of products. Why did this happen?

A: This is a common issue. The aniline moiety is a very strong electron-donating group, which hyper-activates the aromatic ring.[5] When you use a potent electrophile like Br₂, the reaction is very fast and difficult to control, leading to multiple halogenations on the ring, typically at the para and both ortho positions, resulting in the 2,4,6-tribromoaniline derivative.[2] Furthermore, under some conditions, oxidation of the aniline can occur, leading to further impurities.

Q3: When is it absolutely necessary to use a protecting group for the primary aniline?

A: Using a protecting group is crucial when you need to perform a reaction that would otherwise be compromised by the high nucleophilicity or reactivity of the -NH₂ group.[6][7] Key scenarios include:

  • To prevent N-functionalization: When you want to react an electrophile exclusively with the aromatic ring (e.g., Friedel-Crafts acylation, which is generally incompatible with free anilines).

  • To control regioselectivity in electrophilic aromatic substitution: Converting the amine to a less-activating group, like an acetanilide, moderates the reaction and provides steric bulk, favoring substitution at the para position.[2]

  • To enable ortho-lithiation: While the aniline itself can direct lithiation, converting it to a pivalamide or carbamate often provides a more robust and effective directing group for deprotonation at the adjacent ortho position.[8]

  • To prevent catalyst inhibition in cross-coupling reactions: The free amine can coordinate to and potentially deactivate transition metal catalysts.[9]

Q4: Is it possible to selectively functionalize the C-H bonds of the pyrrolidine ring without touching the aniline portion?

A: Yes, this is possible but requires specific strategies. The α-protons of the pyrrolidine are significantly less acidic than the N-H protons of the aniline. One established method is palladium-catalyzed C-H activation. This typically involves converting the pyrrolidine nitrogen into a suitable directing group, such as a thioamide, which then directs the catalyst to activate a specific α-C-H bond for arylation or other couplings.[3] Another approach is α-lithiation, though this may require N-protection of the aniline to prevent competitive deprotonation.[4]

Section 2: Troubleshooting Guides by Reaction Type

This section provides solutions to specific problems you may encounter during experiments, structured in a question-and-answer format.

Selective N-Acylation (Amide Formation)

Problem: My acylation reaction with acetyl chloride is giving me a low yield of the desired mono-acylated product, and I see multiple spots on my TLC plate.

Potential Cause: Uncontrolled reaction conditions are likely leading to side products. The primary aniline is highly nucleophilic, but the resulting amide can be further acylated under harsh conditions, or acylation can occur on the aromatic ring (Friedel-Crafts acylation), especially if a Lewis acid is present.

Solutions & Explanations:

  • Control Stoichiometry and Temperature: Add the acylating agent (e.g., acetyl chloride or acetic anhydride) slowly at a low temperature (0 °C) to the aniline dissolved in a suitable solvent (like DCM or THF) with a non-nucleophilic base (like triethylamine or pyridine). Use only a slight excess (1.05-1.1 equivalents) of the acylating agent. This minimizes over-reaction.

  • Choose the Right Base: A base is required to neutralize the HCl or acetic acid byproduct.[5] Pyridine is often used as both the base and solvent. Triethylamine in a solvent like DCM is also effective. The base prevents the buildup of acid, which would protonate the starting aniline and shut down the reaction.

  • Chemoselectivity Check: To ensure only N-acylation occurs, avoid Friedel-Crafts catalysts (e.g., AlCl₃). The reaction should be chemoselective for the more nucleophilic amine over the aromatic ring under these conditions.[10]

Selective Ring Halogenation

Problem: I need to install a single bromine atom at the para position relative to the aniline group, but I keep getting the 2,4,6-tribromo product.

Potential Cause: As discussed in the FAQ, the aniline group is too activating for selective mono-halogenation.[2]

Solution: Protection-Halogenation-Deprotection Strategy

This is the classic and most reliable method to achieve high regioselectivity for para-halogenation.

G

  • Step 1: Protect the Amine. React this compound with acetic anhydride. The resulting acetanilide group is still an ortho-, para-director but is significantly less activating than a free amine. This allows for a more controlled reaction.

  • Step 2: Perform the Halogenation. Dissolve the acetanilide intermediate in a solvent like glacial acetic acid and add the halogenating agent (e.g., Br₂ or N-bromosuccinimide) portion-wise at room temperature. The bulky acetanilide group sterically hinders the ortho positions, strongly favoring substitution at the less hindered para position.[2]

  • Step 3: Deprotect the Amine. Hydrolyze the acetanilide back to the primary amine using standard acidic (e.g., refluxing in aqueous HCl) or basic (e.g., aqueous NaOH) conditions to yield the desired 4-halo-2-(pyrrolidin-1-yl)aniline.

Problem: How can I achieve selective ortho-chlorination or bromination?

Potential Cause: The para position is electronically and sterically favored for most electrophilic substitutions. Ortho substitution requires overcoming this inherent preference.

Solutions & Explanations:

  • Directed ortho-Lithiation (DoM): This is a powerful strategy for regioselective synthesis.[8][11]

    • Protect/Direct: Convert the primary amine into a suitable Directed Metalating Group (DMG), such as a pivalamide (-NHCOtBu) or a carbamate (-NHBoc). These groups coordinate to an organolithium base.

    • Lithiation: Treat the N-protected aniline with a strong, sterically hindered base like sec-butyllithium or tert-butyllithium in an ethereal solvent (THF, Et₂O) at low temperature (-78 °C). The base will selectively remove the proton at the C6 position (ortho to the DMG).[8]

    • Quench with an Electrophile: Add a halogen source like hexachloroethane (for Cl) or 1,2-dibromoethane (for Br) to the ortho-lithiated species to install the halogen.

    • Deprotect: Remove the protecting group to reveal the ortho-halogenated aniline.

G

Palladium-Catalyzed Cross-Coupling Reactions

Problem: I am trying to perform a Suzuki coupling on my para-bromo-2-(pyrrolidin-1-yl)aniline, but the reaction is not working, and I recover my starting material.

Potential Cause: The free primary aniline can be problematic for Pd-catalyzed cross-coupling reactions. It can act as a ligand for the palladium center, leading to catalyst inhibition or decomposition.[9]

Solutions & Explanations:

  • Protect the Aniline: Before attempting the Suzuki coupling, protect the primary amine as an acetanilide or a Boc-carbamate. This prevents unwanted coordination with the palladium catalyst. You would then perform the Suzuki coupling on the protected substrate and deprotect it in the final step.

  • Ligand and Base Choice: The choice of ligand and base is critical in cross-coupling reactions.[12][13] For Suzuki couplings, ligands like SPhos or XPhos are often effective. Use a suitable base like K₂CO₃, K₃PO₄, or Cs₂CO₃. The conditions must be optimized for your specific substrate.

  • Degas Solvents: Ensure all solvents are thoroughly degassed to remove oxygen, which can oxidize the Pd(0) active catalyst.

Problem: I want to perform a direct C-H arylation on the aromatic ring of this compound, but I am getting the N-arylated (Buchwald-Hartwig) product instead.

Potential Cause: The N-H bond of the primary aniline is often more reactive towards the palladium catalyst than the C-H bonds of the aromatic ring, leading to competitive C-N coupling.[1][9]

Solutions & Explanations:

  • Use a Directing Group: To achieve C-H activation, the most common strategy is to install a directing group on the aniline nitrogen. A pyridyl group is a classic example. The nitrogen on the pyridyl ring coordinates to the palladium catalyst, positioning it perfectly to activate the ortho C-H bond of the aniline ring for functionalization.[14]

  • Specialized Ligands: Recent research has shown that specific ligands, such as [2,2′-bipyridin]-6(1H)-one, can promote the direct ortho C-H arylation of unprotected anilines by favoring the C-H activation pathway over the C-N coupling pathway.[1] This approach avoids the need for protection/deprotection steps.

Challenge Immediate Cause Recommended Strategy Key Reagents/Conditions
Polysubstitution High ring activation by -NH₂ group.Protect the amine as an acetanilide to moderate reactivity.Acetic anhydride, pyridine.
Poor Regioselectivity Steric/electronic factors favor para position.Use a Directed ortho-Metalation (DoM) strategy for ortho products.N-protection (e.g., Pivaloyl), s-BuLi, -78 °C.
Failed Cross-Coupling Catalyst inhibition by the free amine.Protect the amine before the coupling reaction.Boc-anhydride or Acetyl chloride.
C-N vs. C-H Coupling N-H bond is more reactive than C-H bond.Install a directing group on the aniline nitrogen.2-Fluoropyridine (for N-pyridylation).

Section 3: Key Experimental Protocols

The following protocols are provided as a starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Selective para-Bromination via Acetanilide Intermediate

Objective: To synthesize 4-bromo-2-(pyrrolidin-1-yl)aniline with high regioselectivity.

Step A: N-Acetylation

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the slow, dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude acetanilide, which can often be used in the next step without further purification.

Step B: para-Bromination

  • Dissolve the crude acetanilide from Step A (1.0 eq) in glacial acetic acid (approx. 0.3 M).

  • In a separate flask, dissolve bromine (1.05 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the acetanilide solution at room temperature with vigorous stirring.

  • Stir for 1-3 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice water. The solid product should precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield the crude 4-bromo-acetanilide intermediate.

Step C: Deprotection (Acidic Hydrolysis)

  • Suspend the crude 4-bromo-acetanilide (1.0 eq) in a mixture of ethanol and 6 M aqueous HCl (e.g., a 2:1 v/v mixture).

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours, monitoring by TLC until the starting material is gone.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ or NaOH until the solution is basic (pH > 8).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain pure 4-bromo-2-(pyrrolidin-1-yl)aniline.

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  • Gros, P., et al. (2005). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. European Journal of Organic Chemistry, 2005(20), 4376-4383.
  • Arshad, M., et al. (2012). N-(Pyrrolidin-1-ylcarbothio-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o201. Available at: [Link]

  • Irene, R. S., et al. (2017). Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji-Trost Allylation of N-tert-Butanesulfinyl Imines. Chemistry - A European Journal, 23(46), 11135-11143.

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Validation & Comparative

A Comparative Guide to the Analytical Techniques for Purity Assessment of 2-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound such as 2-(Pyrrolidin-1-yl)aniline, a versatile building block in medicinal chemistry, rigorous purity assessment is a non-negotiable step in the development workflow. Impurities can arise from starting materials, side-products, or degradation and can significantly impact downstream reactions and biological activity.

This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of this compound. We will move beyond procedural lists to explore the underlying scientific rationale for method selection, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing a robust and self-validating purity assessment strategy.

The Analyte: this compound

Before delving into the analytical methodologies, understanding the physicochemical properties of the analyte is crucial for selecting the appropriate techniques.

  • Structure: An aniline ring substituted with a pyrrolidine group at the ortho position.

  • Key Features: A primary aromatic amine and a tertiary aliphatic amine. The presence of the basic nitrogen atoms makes it amenable to reversed-phase chromatography with an acidic mobile phase.

  • Molecular Formula: C₁₀H₁₄N₂[1]

  • Monoisotopic Mass: 162.1157 Da[1][2]

This structure suggests that the compound is amenable to analysis by both liquid and gas chromatography and possesses chromophores suitable for UV detection.

I. Chromatographic Techniques: The Cornerstone of Separation

Chromatography is the foundational technique for purity analysis, as it physically separates the main compound from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical first decision.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for the purity assessment of pharmaceutical compounds.[3] Its operation at ambient temperatures makes it ideal for non-volatile or thermally labile compounds, a category into which many aniline derivatives fall.[4][5]

Expertise & Experience: Why Choose Reversed-Phase HPLC?

For this compound, a reversed-phase (RP) HPLC method is the logical starting point. The decision is based on the compound's moderate polarity.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC, providing a non-polar surface. This allows for effective retention and separation of moderately polar compounds like our analyte based on their hydrophobic interactions.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (MeCN) or methanol.[6][7] The inclusion of a small amount of acid (e.g., formic acid or phosphoric acid) is critical.[6] This serves to protonate the basic nitrogen atoms on the aniline and pyrrolidine rings, ensuring good peak shape and consistent retention times by suppressing silanol interactions with the stationary phase.

Trustworthiness: A Self-Validating HPLC Protocol

A robust analytical method must be validated to ensure it is fit for its intended purpose.[8][9][10] Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).[10][11]

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample (~1mg) s2 Dissolve in Diluent (1mL) s1->s2 h1 Inject Sample (10µL) s2->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate Peak Areas d1->d2 d3 Purity (%) = (Area_Main / Area_Total) * 100 d2->d3

Caption: Workflow for HPLC purity assessment of this compound.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds.[12] When coupled with a Mass Spectrometer (MS), it provides definitive identification of separated components, making it an excellent tool for both purity assessment and impurity identification.[12]

Expertise & Experience: Why Choose GC-MS?

  • Volatility: this compound has sufficient volatility to be analyzed by GC.

  • Sensitivity & Specificity: The use of a mass spectrometer as a detector offers unparalleled sensitivity and specificity. It allows for the identification of impurities even if they co-elute with other peaks chromatographically.[12]

  • Structural Information: The mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that acts as a chemical fingerprint, confirming the identity of the main peak and helping to elucidate the structures of unknown impurities.[13]

Trustworthiness: A Self-Validating GC-MS Protocol

The protocol must ensure the compound does not degrade in the hot injector port. A split injection is used to avoid overloading the column, and the temperature program is designed to separate potential impurities with different boiling points.

Experimental Protocol: Purity Determination by GC-MS

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like ethyl acetate or dichloromethane.

II. Spectroscopic Techniques: The Key to Structural Integrity

While chromatography separates impurities, spectroscopy confirms the structural identity of the main component and can provide quantitative purity data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation of organic molecules.[14][15][16] For purity assessment, proton (¹H) NMR is particularly powerful.

Expertise & Experience: Why Use ¹H NMR for Purity?

The principle of quantitative NMR (qNMR) relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be calculated with high accuracy.

Trustworthiness: A Self-Validating NMR Protocol

The choice of a suitable internal standard is critical. It should have a simple spectrum with signals that do not overlap with the analyte's signals, be stable, and not react with the analyte. Maleic acid or 1,4-dinitrobenzene are often suitable choices.

Experimental Protocol: Purity Determination by ¹H NMR

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

  • Data Processing:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate purity using the standard qNMR equation, accounting for the number of protons for each signal, molecular weights, and sample weights.

Workflow for Structural & Purity Validation

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Confirmation cluster_result Final Assessment syn Synthesized Product hplc HPLC (Quantitative Purity) syn->hplc gcms GC-MS (Impurity ID) syn->gcms nmr NMR (Structural ID & qPurity) syn->nmr tga TGA/DSC (Residual Solvents) syn->tga coa Certificate of Analysis (Purity > 9x%) hplc->coa gcms->coa nmr->coa tga->coa

Caption: An integrated workflow for the comprehensive purity and identity validation.

III. Thermal Analysis: Assessing Non-Chromatographable Impurities

Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical information about thermal stability, melting behavior, and the presence of volatile impurities like residual solvents or water.[17][18][19]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. For a pure crystalline solid, DSC will show a single, sharp endothermic peak at its melting point.[20] The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is excellent for quantifying the amount of residual solvent or water, which would appear as a mass loss step at temperatures below the decomposition point of the compound.[19][20]

IV. Comparative Summary of Techniques

The selection of an analytical technique is always a balance of its capabilities against the specific requirements of the analysis.

Technique Primary Purpose Sensitivity Quantitative? Key Advantages Limitations
HPLC-UV Separation & QuantificationHigh (ppm)YesRobust, versatile for non-volatile compounds, widely available.[5]Requires soluble samples, method development can be time-consuming.
GC-MS Separation & IdentificationVery High (ppb)YesExcellent for volatile compounds, provides definitive structural ID of impurities.[12]Not suitable for thermally labile or non-volatile compounds.
¹H NMR Structural Elucidation & Absolute Quantification (qNMR)LowYes (qNMR)Provides unambiguous structural confirmation, highly accurate for quantification with a standard.[14][21]Lower sensitivity than chromatographic methods, requires more sample.
TGA/DSC Thermal Properties & Volatile ImpuritiesModerateYes (TGA)Quantifies residual solvents/water, assesses thermal stability and melting point purity.[17][20]Not specific for identifying impurities, only detects thermal events.

Conclusion

A comprehensive purity assessment of this compound cannot rely on a single technique. A multi-faceted approach is essential for a self-validating and trustworthy analysis. The recommended strategy is:

  • Primary Purity Assay: Use a validated RP-HPLC method for routine quantitative purity determination (% area).

  • Impurity Identification: Employ GC-MS to identify any volatile impurities and to provide orthogonal confirmation of the primary peak's identity.

  • Structural Confirmation: Utilize ¹H and ¹³C NMR to definitively confirm the structure of the synthesized compound. For a primary reference standard, qNMR should be used for an absolute purity assignment.

  • Residual Volatiles: Perform TGA/DSC to quantify non-chromatographable impurities like water and residual solvents and to confirm the melting point.

By integrating these complementary techniques, researchers can build a complete and accurate profile of their synthesized this compound, ensuring the integrity of their scientific data and the quality of their materials for further development.

References

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A Comparative Study of 2-(Pyrrolidin-1-yl)aniline and Other Aniline Derivatives in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is a cornerstone of innovation, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1] Aniline and its derivatives have emerged as a versatile class of ligands and substrates in transition metal catalysis, prized for their tunable steric and electronic properties that can profoundly influence reaction outcomes.[2] This guide provides an in-depth comparative analysis of 2-(Pyrrolidin-1-yl)aniline alongside other aniline derivatives in the context of catalytic applications, with a focus on palladium-catalyzed cross-coupling reactions. We will explore how the unique structural features of these compounds dictate their performance and offer practical insights for catalyst selection and reaction optimization.

The Role of Aniline Derivatives in Homogeneous Catalysis

Aniline derivatives are ubiquitous in catalysis, primarily serving as ligands for transition metals like palladium, nickel, and copper.[2][3] Their ability to coordinate with the metal center and modulate its reactivity is central to their function. The electronic nature of substituents on the aniline ring can either increase or decrease the electron density at the metal, thereby affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination.[4] Similarly, the steric bulk of these substituents can influence the coordination sphere of the metal, impacting substrate approach and the stability of catalytic intermediates.[5]

Key Considerations for Aniline-Derived Ligands:

  • Electronic Effects: Electron-donating groups (EDGs) on the aniline ring increase the electron density on the nitrogen atom, leading to stronger coordination with the metal center. This can enhance the catalytic activity by promoting oxidative addition. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can be beneficial in other catalytic steps or for stabilizing the catalyst.[6]

  • Steric Hindrance: Bulky substituents near the coordinating nitrogen atom can create a sterically hindered environment around the metal center. This can favor reductive elimination, prevent catalyst deactivation pathways like the formation of inactive dimers, and influence the regioselectivity of the reaction.[7][8]

A Spotlight on this compound

This compound presents an interesting case study due to the presence of a pyrrolidine ring at the ortho position. This feature imparts a unique combination of electronic and steric properties.

Structural and Electronic Properties:

  • Electron-Donating Nature: The pyrrolidine nitrogen is an alkylamino group, which is a strong electron-donating group through induction. This increases the basicity of the aniline nitrogen and enhances its ability to coordinate to a metal center.

  • Steric Profile: The five-membered pyrrolidine ring introduces moderate steric bulk in the vicinity of the coordinating aniline nitrogen. This steric hindrance is less pronounced than that of, for example, a di-tert-butylphenyl group but is significant enough to influence the geometry of the resulting metal complex.

The interplay of these properties suggests that this compound, when used as a ligand, could promote high catalytic activity in reactions sensitive to electron density at the metal center, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Logical Flow of Catalytic Activation

cluster_pre Pre-catalyst Activation cluster_cycle Catalytic Cycle Aniline_Ligand This compound Ligand Active_Catalyst Active Pd(0) Species Aniline_Ligand->Active_Catalyst Coordination Pd_Source Palladium(II) Source (e.g., Pd(OAc)₂) Pd_Source->Active_Catalyst Reduction Oxidative_Addition Oxidative Addition (Aryl Halide) Active_Catalyst->Oxidative_Addition Transmetalation Transmetalation (Boronic Acid) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Comparative Performance Analysis

To objectively assess the potential of this compound in catalysis, it is instructive to compare its properties with those of other commonly used aniline derivatives.

Table 1: Comparison of Electronic and Steric Properties of Aniline Derivatives
Aniline DerivativeKey Structural FeatureElectronic EffectSteric HindrancePredicted Catalytic Impact
AnilineUnsubstitutedNeutral (Reference)LowBaseline performance.
This compound ortho-pyrrolidineStrong EDGModerateHigh activity, potentially good stability.
2,6-Diisopropylanilineortho,ortho'-diisopropylModerate EDGHighExcellent for sterically demanding couplings.[5]
4-Nitroanilinepara-nitro groupStrong EWGLowMay be a poor ligand for electron-deficient metals.
N,N-DimethylanilineN,N-dimethyl groupsStrong EDGLowGood for increasing electron density at the metal.[2]

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group

The strong electron-donating character of this compound is expected to enhance the rate of oxidative addition, a often rate-limiting step in many cross-coupling reactions.[9] Its moderate steric bulk can help to stabilize the active catalytic species and promote the final reductive elimination step to release the product.

Table 2: Representative Performance Data for Aniline-Derived Ligands in Suzuki-Miyaura Coupling
LigandCatalyst SystemAryl HalideYield (%)Key FindingReference
3-Trifluoromethylaniline[(IPr)PdCl₂(3-CF₃-Aniline)]N-Boc-pyrrolidin-2-one95%EWG on aniline can enhance activity.[2]
Aniline[(IPr)PdCl₂(aniline)]Aryl AmideHighParent aniline serves as a good stabilizing ligand.[9]
N/A (Ligandless)Pd/CHalogenated Aniline>99%Heterogeneous catalysis can be highly efficient.[10]
DtpfPd(dtbpf)Cl₂Bromo-thiopheneup to 98%Micellar conditions can accelerate the reaction.[11]

IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; dtpf: 1,1'-Bis(di-tert-butylphosphino)ferrocene

These examples highlight that both electron-withdrawing and electron-donating anilines can be effective ligands, depending on the specific reaction and the overall catalyst architecture. The use of N-heterocyclic carbene (NHC) co-ligands, as in the first two entries, is a common strategy to create highly active and stable palladium catalysts.[9]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the synthesis of a palladium-aniline precatalyst and its application in a Suzuki-Miyaura cross-coupling reaction.[2]

Protocol 1: Synthesis of a [(NHC)PdCl₂(aniline)] Precatalyst

This protocol describes a general method for synthesizing a well-defined palladium(II)-NHC complex with an aniline ligand.

Diagram of Precatalyst Synthesis

Start Start: Pd Dimer & Aniline Derivative Reaction Stir in Dichloromethane (Room Temperature, 1-2 h) Start->Reaction Workup Remove Solvent in vacuo Reaction->Workup Product [(NHC)PdCl₂(aniline)] Precatalyst Workup->Product

Caption: Workflow for the synthesis of a palladium-aniline precatalyst.

Materials:

  • [{Pd(IPr)(Cl)(μ-Cl)}₂] (palladium dimer)

  • Desired aniline derivative (e.g., this compound)

  • Dichloromethane (anhydrous)

Procedure:

  • In an inert atmosphere (glovebox), dissolve the palladium dimer (0.5 mmol) in dichloromethane (10 mL).

  • Add the desired aniline derivative (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure (in vacuo) to yield the precatalyst.

Causality: The use of a well-defined precatalyst ensures a consistent 1:1 ratio of palladium to the NHC ligand, leading to more reproducible catalytic activity compared to in situ catalyst generation. The aniline ligand stabilizes the Pd(II) center, making the complex air- and moisture-stable.[9]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura coupling using an aniline-derived palladium precatalyst.

Materials:

  • Amide (0.5 mmol)

  • Boronic acid (0.75 mmol)

  • Potassium carbonate (1.5 mmol)

  • Palladium-aniline precatalyst (1-2 mol%)

  • Anhydrous dioxane (2 mL)

Procedure:

  • Equip an oven-dried vial with a magnetic stir bar.

  • Add the amide, boronic acid, and potassium carbonate to the vial.

  • Add the palladium-aniline precatalyst.

  • Seal the vial with a septum and purge with argon for at least 10 minutes.

  • Add anhydrous dioxane via syringe.

  • Stir the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to obtain the crude product, which can be purified by column chromatography.

Causality: The choice of a carbonate base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. Dioxane is a common solvent for Suzuki couplings due to its high boiling point and ability to dissolve both organic and inorganic reagents. The inert argon atmosphere prevents the degradation of the catalyst and reagents.

Mechanistic Insights

Understanding the catalytic cycle is paramount for rational catalyst design and reaction optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction is depicted below.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X ArPdL2X Ar-Pd(II)L₂-X OxAdd->ArPdL2X Transmetal Transmetalation ArPdL2X->Transmetal Ar'-B(OR)₂ ArPdL2Ar_prime Ar-Pd(II)L₂-Ar' Transmetal->ArPdL2Ar_prime RedElim Reductive Elimination ArPdL2Ar_prime->RedElim Ar-Ar' RedElim->Pd0L2

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

The electronic properties of the aniline ligand primarily influence the Oxidative Addition and Reductive Elimination steps. A more electron-donating aniline, like this compound, will make the Pd(0) center more nucleophilic, accelerating its reaction with the aryl halide (Ar-X). The steric bulk of the ligand can promote the final reductive elimination step, which is often crucial for achieving high turnover numbers.

Conclusion

Aniline derivatives represent a powerful and highly tunable class of ligands for transition metal catalysis. The specific choice of aniline can have a profound impact on catalyst stability and activity. This compound, with its strong electron-donating pyrrolidine moiety and moderate steric profile, is a promising candidate for facilitating a range of cross-coupling reactions. While direct comparative data is still emerging, an understanding of the fundamental principles of ligand effects allows for a rational prediction of its performance relative to other aniline derivatives. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to leverage the unique properties of aniline-based catalysts in their synthetic endeavors.

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  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

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  • Substituent Effects on the Physical Properties and pKa of Aniline. Wiley Online Library. [Link]

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. [Link]

  • Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. PubMed Central. [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PubMed Central. [Link]

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. ResearchGate. [Link]

  • Screening of different ligands for Suzuki coupling. ResearchGate. [Link]

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  • Heck Reaction—State of the Art. MDPI. [Link]

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  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PubMed Central. [Link]

  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). ResearchGate. [Link]

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A Validated HPLC Method for the Quantitative Analysis of 2-(Pyrrolidin-1-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The accurate quantification of synthetic intermediates like 2-(Pyrrolidin-1-yl)aniline is paramount for ensuring the quality, safety, and efficacy of final pharmaceutical products. This guide presents a robust, validated High-Performance Liquid Chromatography (HPLC) method designed for the precise analysis of this compound. The narrative explains the scientific rationale behind the method's development, provides a detailed experimental protocol, and outlines a comprehensive validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, this guide offers an objective comparison of the proposed HPLC method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC), providing the supporting data necessary for informed methodological selection.

The Proposed HPLC Method: Principles and Rationale

High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), is the technique of choice for the analysis of moderately polar, non-volatile compounds like this compound.[4][5] Its high resolution, sensitivity, and robustness make it ideal for both purity assessment and quantitative analysis.[6]

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is proposed. The hydrophobic nature of the C18 alkyl chains provides optimal retention for the moderately non-polar this compound molecule through hydrophobic interactions. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is selected to ensure high separation efficiency and good peak resolution.

  • Mobile Phase Composition: A gradient elution using Acetonitrile (ACN) and water is employed. Acetonitrile is a common organic modifier in RP-HPLC that offers low viscosity and good UV transparency. The gradient elution, starting with a higher aqueous composition and increasing the organic content, allows for the effective elution of the target analyte while separating it from potential impurities with different polarities.

  • Mobile Phase pH Control: The addition of a small percentage (0.1%) of formic acid to the aqueous phase is critical. Aromatic amines can exhibit pH-dependent ionization.[7] By maintaining a low pH (around 2.5-3.0), the secondary amine on the pyrrolidine ring and the primary amine on the aniline ring are protonated. This consistent protonation prevents peak tailing and ensures sharp, symmetrical peaks, which are essential for accurate integration and quantification.[8]

  • Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is proposed. Aromatic compounds like this compound exhibit strong UV absorbance.[9] A preliminary scan of the analyte in the mobile phase would determine its wavelength of maximum absorbance (λ-max), likely in the 240-260 nm range, which should be used for quantification to achieve maximum sensitivity.[10]

Detailed Experimental Protocol

Instrumentation and Reagents
  • System: HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (analytical grade).

  • Standard: Certified reference standard of this compound.

Chromatographic Conditions

The optimized conditions are summarized in the table below.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength λ-max (e.g., 254 nm)
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_standard Prepare Standard Solutions hplc_system HPLC System (Equilibrate) prep_standard->hplc_system prep_sample Prepare Sample Solution & Filter prep_sample->hplc_system inject Inject Samples & Standards hplc_system->inject acquire Data Acquisition (Chromatogram) inject->acquire integrate Integrate Peaks acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation: A Self-Validating System

To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][11] The objective of validation is to demonstrate suitability and reliability for the intended analytical application.[3]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria.

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte. Peak purity index > 0.995.
Linearity Analyze 5-6 calibration standards over the expected range.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of one standard. Intermediate: Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response.LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1.
Robustness Intentionally vary method parameters (flow rate ±10%, temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits. RSD ≤ 2.0%.
Validation Logic Diagram

Validation_Logic node_method Method Development node_spec Specificity (Peak Purity) node_method->node_spec node_spec->node_method Fail node_lin Linearity (r² ≥ 0.999) node_spec->node_lin Pass node_lin->node_method Fail node_acc Accuracy (% Recovery) node_lin->node_acc Pass node_acc->node_method Fail node_prec Precision (RSD ≤ 2%) node_acc->node_prec Pass node_prec->node_method Fail node_loq LOQ (S/N ≥ 10) node_prec->node_loq Pass node_loq->node_method Fail node_rob Robustness node_loq->node_rob Pass node_rob->node_method Fail node_valid Method Validated node_rob->node_valid Pass

Caption: Logical flow of the HPLC method validation process.

Comparative Analysis of Analytical Techniques

While the proposed HPLC method is robust, other techniques may be considered depending on the specific analytical need.[12] The choice often depends on factors like the analyte's properties (volatility, thermal stability) and the required sensitivity.[13][14]

FeatureValidated HPLC-UVGas Chromatography-MS (GC-MS)Ultra-Performance LC (UPLC)
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on volatility and boiling point.HPLC using smaller (sub-2 µm) particles at higher pressures.[15][16]
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds.[4]Only for volatile and thermally stable compounds.[4][15] Derivatization may be needed for polar analytes.[5][17]Same as HPLC but optimized for higher resolution and speed.
Speed Moderate (Typical run time: 15-30 min).[14]Fast (Typical run time: 5-15 min).[13]Very Fast (Typical run time: 2-10 min).[16]
Resolution High.Very High.Extremely High.
Sensitivity Good (ng level).Excellent (pg level), especially with selective detectors.Very Good (sub-ng level).
Cost (Instrument) Moderate.Moderate to High.High.
Cost (Operational) Moderate (solvent consumption).Low (gas consumption).[13][14]High (specialized columns and higher solvent grade).
Best For... Routine QC, purity testing, stability-indicating assays.Volatile impurity profiling, residual solvent analysis.[4]High-throughput screening, complex mixture analysis.[16]
Field-Proven Insights
  • HPLC-UV: This is the workhorse for most pharmaceutical quality control labs. Its reliability, robustness, and cost-effectiveness make it the gold standard for assay and impurity determination of active pharmaceutical ingredients (APIs) and intermediates like this compound.

  • GC-MS: This technique would be unsuitable for the direct analysis of this compound due to its low volatility and potential for thermal degradation in the injector port. It is better suited for analyzing volatile process impurities or residual solvents.[4]

  • UPLC: UPLC offers significant advantages in speed and resolution, which can be critical in a high-throughput drug discovery environment.[16] It can reduce analysis time and solvent consumption per sample. However, the initial capital investment is higher, and methods may require more careful development to handle the higher backpressures.

Conclusion

The validated reversed-phase HPLC method detailed in this guide provides a specific, accurate, and precise solution for the quantitative analysis of this compound. The methodology is grounded in established chromatographic principles and adheres to international validation standards, ensuring its suitability for use in regulated research and development environments. While UPLC offers faster analysis times and GC-MS provides superior sensitivity for volatile compounds, the proposed HPLC method strikes an optimal balance of performance, accessibility, and cost-effectiveness for its intended purpose of routine quality control and purity assessment.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Hayakawa, K., et al. Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Kanwal, N. ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. Available from: [Link]

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  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]

  • SIELC Technologies. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Available from: [Link]

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  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

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  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines. Available from: [Link]

  • Ovid. SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Available from: [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available from: [Link]

  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Available from: [Link]

  • Chromatography Online. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]

  • Brewer Science Blog. Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

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A Comparative Guide to the Reactivity of 2-(Pyrrolidin-1-yl)aniline and 2-(Piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, N-aryl heterocyclic compounds are foundational scaffolds. Among these, substituted anilines serve as critical intermediates for synthesizing a diverse array of complex molecules.[1][2] This guide provides a detailed comparative analysis of the reactivity of two closely related analogues: 2-(Pyrrolidin-1-yl)aniline and 2-(Piperidin-1-yl)aniline.

While structurally similar, the subtle difference between the five-membered pyrrolidine ring and the six-membered piperidine ring imparts distinct electronic and steric characteristics. These differences, in turn, govern their reactivity in key synthetic transformations. For researchers and drug development professionals, understanding these nuances is paramount for reaction design, optimizing yields, and predicting product outcomes. This document will dissect these differences, supported by established chemical principles and experimental protocols, to offer a clear, objective comparison.

Structural and Electronic Underpinnings of Reactivity

The core difference between the two molecules lies in the saturated heterocyclic ring attached at the ortho position to the primary amino group. This distinction influences both the electronic activation of the aniline ring and the steric environment around the reactive sites.

Electronic Effects: Basicity and Ring Activation

Both the pyrrolidinyl and piperidinyl groups are potent electron-donating groups (EDGs). The lone pair of electrons on the tertiary nitrogen atom can be delocalized into the π-system of the benzene ring. This donation, in concert with the primary amino group (-NH2), strongly activates the aromatic ring, making it highly susceptible to electrophilic attack, particularly at the ortho and para positions.[3][4]

The key electronic differentiator is the basicity of the parent heterocycle. Pyrrolidine is a slightly stronger base (pKa ≈ 11.27) than piperidine (pKa ≈ 11.22).[5][6] This is often attributed to the greater conformational stability of the protonated five-membered ring.[6] This enhanced basicity suggests that the pyrrolidinyl group may be a marginally stronger electron-donating group, leading to a more electron-rich aromatic ring in this compound.

Electronic_Effects Start N-Heterocycle Substituent (Pyrrolidinyl or Piperidinyl) Basicity Relative Basicity: Pyrrolidine > Piperidine Start->Basicity Influences Donation Strength of Electron Donation (Inductive & Resonance Effects) Start->Donation Basicity->Donation Correlates with Activation Activation of Aniline Ring (Increased Electron Density) Donation->Activation Leads to Reactivity Reactivity in Electrophilic Aromatic Substitution Activation->Reactivity Determines

Steric Effects: Conformational Differences

The five-membered pyrrolidine ring exists in envelope and twist conformations, making it relatively planar. In contrast, the six-membered piperidine ring adopts a more rigid chair conformation. This structural difference results in greater steric bulk from the piperidinyl group, which can hinder the approach of reagents to two key sites:

  • The primary amino group (-NH2): Reactions like N-alkylation or acylation may be slower for 2-(Piperidin-1-yl)aniline.

  • The C6 position of the aniline ring: Electrophilic substitution at the position adjacent to the bulky piperidinyl group could be sterically disfavored.

PropertyThis compound2-(Piperidin-1-yl)anilineRationale
Molecular Formula C₁₀H₁₄N₂[7]C₁₁H₁₆N₂[8]-
Molecular Weight 162.23 g/mol [7]176.26 g/mol [8]-
Electronic Effect Stronger electron donationSlightly weaker electron donationBased on the higher basicity of the parent pyrrolidine heterocycle.[6]
Steric Hindrance LowerHigherThe piperidine chair conformation presents more steric bulk than the more planar pyrrolidine ring.[9]

Comparative Reactivity in Key Transformations

Based on the structural and electronic properties, we can project and compare the reactivity of these two compounds in several common classes of organic reactions.

Electrophilic Aromatic Substitution (EAS)

Anilines are highly activated towards EAS, often leading to poly-substitution if not controlled.[3][10] The combined electron-donating power of the -NH2 and the N-heterocyclic groups makes both substrates extremely reactive.

  • Predicted Reactivity: This compound > 2-(Piperidin-1-yl)aniline

The slightly superior electron-donating ability of the pyrrolidinyl group is expected to render the aromatic ring more nucleophilic, resulting in faster reaction rates for electrophilic substitution. However, for both molecules, the high reactivity can be problematic. For controlled mono-substitution, it is often necessary to first protect the primary amino group by converting it to an amide (e.g., acetanilide), which attenuates its activating influence.[11]

Experimental Protocol: Bromination of a Highly Activated Aniline

This protocol outlines a general procedure for bromination, which due to the high activation, typically results in the poly-substituted product.

  • Dissolution: Dissolve the aniline derivative (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (3.0 eq) in the same solvent dropwise to the cooled aniline solution with vigorous stirring. The bromine color should disappear upon addition.

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by pouring the mixture into a beaker of ice water. Neutralize the solution carefully with a saturated sodium bicarbonate solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the polybrominated product.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Aniline in Acetic Acid B Cool to 0-5 °C A->B C Add Br₂ Solution Dropwise B->C D Stir at Room Temp (1-2 hours) C->D E Quench with Ice Water D->E F Neutralize with NaHCO₃ E->F G Filter & Dry Product F->G

Oxidation Reactions

Aromatic amines are readily oxidized, and the reaction can yield a variety of products, including nitrosoarenes, nitroarenes, or complex polymeric tars, depending on the oxidant and reaction conditions.[12][13][14] The electron-rich nature of both this compound and 2-(piperidin-1-yl)aniline makes them particularly sensitive to oxidizing agents.

  • Predicted Reactivity: This compound ≥ 2-(Piperidin-1-yl)aniline

The higher electron density on the pyrrolidinyl-substituted ring may lead to a slightly faster oxidation rate. However, steric factors can also play a role; the less hindered environment of the pyrrolidinyl compound might allow for easier access by the oxidizing agent to both the aromatic ring and the nitrogen atoms.

Experimental Protocol: Oxidation to Nitroarene

This protocol uses an organic peroxy acid for a more controlled oxidation of the primary amino group.

  • Reagent Preparation: Prepare a solution of trifluoroperacetic acid by carefully adding trifluoroacetic anhydride to a stirred suspension of 90% hydrogen peroxide in dichloromethane at 0 °C.

  • Substrate Addition: Dissolve the aniline derivative (1.0 eq) in dichloromethane and add it dropwise to the prepared oxidant solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Carefully pour the reaction mixture into a cold, saturated solution of sodium sulfite to decompose excess peroxide. Separate the organic layer.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography.

N-Alkylation of the Primary Amino Group

The primary amino group (-NH2) is nucleophilic and can be alkylated using various methods, including reactions with alkyl halides or reductive amination. Modern "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which use alcohols as alkylating agents with a metal catalyst, are highly efficient and atom-economical.[15][16][17]

  • Predicted Reactivity: This compound > 2-(Piperidin-1-yl)aniline

This reaction is primarily governed by steric hindrance. The bulkier piperidinyl group in the ortho position is expected to significantly impede the approach of an electrophile (or the formation of an imine intermediate in borrowing hydrogen catalysis) to the primary amino group. Consequently, 2-(piperidin-1-yl)aniline should exhibit lower reactivity in N-alkylation reactions.

Experimental Protocol: N-Alkylation via Borrowing Hydrogen

This protocol describes a general procedure using a ruthenium-based catalyst.[17]

  • Setup: In an oven-dried reaction tube under an inert atmosphere (e.g., argon), combine the aniline derivative (1.0 mmol), the desired primary alcohol (1.2 mmol), a suitable base (e.g., potassium tert-butoxide, 0.5 mmol), and the Ru-catalyst (e.g., [RuCl₂(p-cymene)]₂, 2.5 mol%).

  • Solvent Addition: Add a dry, degassed solvent such as toluene (3.0 mL).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 110-120 °C for 16-24 hours.

  • Cooling & Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the N-alkylated product.

Summary and Conclusion

The reactivity of this compound and 2-(Piperidin-1-yl)aniline is a delicate interplay of electronic and steric effects. While both are highly activated aromatic amines, their behavior in specific transformations can be predictably different.

Reaction TypePredicted Reactivity ComparisonPrimary Influencing Factor
Electrophilic Aromatic Substitution This compound > 2-(Piperidin-1-yl)anilineElectronic: Stronger electron donation from the pyrrolidinyl group.
Oxidation This compound ≥ 2-(Piperidin-1-yl)anilineElectronic & Steric: Higher electron density and lower steric hindrance favor oxidation.
N-Alkylation (-NH₂ group) This compound > 2-(Piperidin-1-yl)anilineSteric: Greater steric hindrance from the piperidinyl group impedes reaction at the adjacent amino group.
  • This compound is the more reactive substrate for reactions involving the aromatic ring, such as electrophilic substitution, due to its enhanced electronic activation.

  • 2-(Piperidin-1-yl)aniline will likely exhibit slower reaction rates in transformations that target the primary amino group, a direct consequence of the greater steric encumbrance imposed by the adjacent piperidine ring.

The choice between these two valuable building blocks should be guided by the specific reaction being performed. For electrophilic additions where maximum reactivity is desired, the pyrrolidinyl derivative is superior. Conversely, if selectivity is required or if a reaction at the primary amine needs to be tempered, the steric bulk of the piperidinyl derivative could be strategically advantageous.

References

  • [Reference to a general organic chemistry text on amine oxid
  • [Reference to a study on electrochemical oxid
  • [Reference to synthesis involving piperidinyl anilines]
  • [Reference to properties of this compound]

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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 2-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of spectroscopic methodologies for the definitive structural elucidation of 2-(Pyrrolidin-1-yl)aniline (CAS No: 21627-58-7), a key intermediate in pharmaceutical synthesis and materials science.[1] We move beyond mere data reporting to explain the causality behind experimental choices, offering researchers and drug development professionals a robust framework for validating this and similar N-arylamine structures.

Introduction: The Imperative for Unambiguous Confirmation

This compound, with a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol , possesses a unique architecture comprising a primary aromatic amine and a tertiary aliphatic amine.[2][3] This duality of function makes it a valuable synthon. However, the potential for isomeric impurities, such as 3- or 4-(Pyrrolidin-1-yl)aniline, necessitates a multi-faceted analytical approach. Relying on a single technique can lead to misidentification, impacting downstream reaction yields, biological activity, and regulatory compliance. This guide details an integrated workflow, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to provide self-validating, authoritative structural confirmation.

The Analytical Challenge: Distinguishing Isomers

The primary analytical challenge is to confirm the ortho substitution pattern of the aniline ring. While all isomers share the same mass, their spectroscopic fingerprints, particularly in NMR, are distinct. Our analysis will focus on identifying the unique signals that unequivocally confirm the 2-position substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the hydrogen and carbon framework. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Why NMR is a Self-Validating System

The power of NMR lies in the interplay of chemical shift (δ), multiplicity (splitting pattern), and integration. For this compound, the proximity of the two nitrogen-containing groups creates a distinct electronic environment that is directly observable. The splitting patterns of the aromatic protons, in particular, provide irrefutable evidence of the substitution pattern, a feature less clear in other techniques.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum can be logically divided into two regions: the aromatic region (typically 6.5-8.0 ppm) and the aliphatic region (typically 1.5-4.0 ppm).

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale for Assignment
~ 6.6 - 7.2Multiplet (m)4HAr-H The four protons on the benzene ring will appear as a complex multiplet due to their distinct chemical environments and coupling with each other. The ortho-substitution breaks the symmetry seen in para-isomers.
~ 4.5 - 5.5Broad Singlet (br s)2H-NH₂ The primary amine protons are often broad due to quadrupole broadening and exchange. The chemical shift is highly dependent on solvent and concentration.
~ 3.0 - 3.4Multiplet (m)4HN-CH₂ (α-protons)These protons are directly attached to the tertiary nitrogen of the pyrrolidine ring, causing a significant downfield shift due to the inductive effect.
~ 1.8 - 2.1Multiplet (m)4H-CH₂ - (β-protons)These protons are further from the nitrogen and thus appear more upfield compared to the α-protons.

Comparison Point: A para-substituted isomer, 4-(Pyrrolidin-1-yl)aniline, would display a much simpler aromatic region, likely showing two distinct doublets (an AA'BB' system), which is a clear distinguishing feature from the complex multiplet expected for the ortho-isomer.[4]

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

The proton-decoupled ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms.

Predicted Chemical Shift (δ) ppm Assignment Rationale for Assignment
~ 145 - 150C -NH₂Aromatic carbon directly bonded to the primary amine nitrogen.
~ 140 - 145C -N(Pyrrolidine)Aromatic carbon directly bonded to the pyrrolidine nitrogen.
~ 115 - 130Ar-C HThe four aromatic CH carbons.
~ 48 - 55N-C H₂ (α-carbons)Pyrrolidine carbons adjacent to the nitrogen, deshielded.
~ 24 - 28-C H₂- (β-carbons)Pyrrolidine carbons beta to the nitrogen.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the key functional groups present in the molecule. It provides rapid, confirmatory evidence that complements the structural map from NMR.

Expertise in Action: Why IR is a Crucial First Pass

Before undertaking more time-consuming NMR analysis, a quick IR spectrum can confirm the presence of the crucial N-H bonds of the primary amine and the absence of other functionalities (like a carbonyl group if an unexpected side reaction occurred). This makes it an efficient and essential screening tool.

Wavenumber (cm⁻¹) Vibrational Mode Significance for Structural Confirmation
3350 - 3500 (typically two sharp bands)N-H StretchUnambiguous evidence of the primary amine (-NH₂) group. The presence of two bands is characteristic of the symmetric and asymmetric stretching modes.
3000 - 3100Aromatic C-H StretchConfirms the presence of the benzene ring.
2850 - 2960Aliphatic C-H StretchConfirms the presence of the CH₂ groups in the pyrrolidine ring.[5]
1600 - 1620N-H ScissoringFurther evidence of the primary amine.
1450 - 1550Aromatic C=C StretchConfirms the aromatic backbone.
1250 - 1350Aromatic C-N StretchIndicates the bond between the aniline ring and the amine nitrogen.
~ 750C-H Out-of-Plane BendingThis band is characteristic of ortho-disubstituted benzene rings, providing another piece of evidence for the correct isomer.

Comparison Point: While aniline itself shows the characteristic N-H and aromatic C-H stretches, the spectrum of this compound is distinguished by the strong aliphatic C-H stretching bands from the pyrrolidine moiety.[6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.

m/z Value Assignment Significance for Structural Confirmation
162[M]⁺The molecular ion peak confirms the molecular formula C₁₀H₁₄N₂.[2]
133[M - C₂H₅]⁺A potential fragmentation involving the loss of an ethyl radical from the pyrrolidine ring.
92[C₆H₆N]⁺A fragment corresponding to the aniline radical cation, resulting from cleavage of the C-N bond between the rings.

Comparison Point: While high-resolution mass spectrometry (HRMS) can confirm the elemental composition to a high degree of certainty, it cannot distinguish between isomers.[7] However, the fragmentation pattern, when analyzed carefully, can sometimes provide clues to the substitution pattern, though this is less definitive than NMR.

Integrated Spectroscopic Workflow

No single technique is sufficient. The authoritative confirmation of this compound is achieved by integrating the data from these complementary methods.

Caption: Integrated workflow for the structural confirmation of this compound.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters on a 400 MHz spectrometer would include a 30° pulse angle, a spectral width of 16 ppm, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters would include a 45° pulse angle, a spectral width of 240 ppm, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[8]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak.

Protocol 2: FTIR Spectroscopy (ATR Method)
  • Instrument Setup: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum for characteristic peaks.

Protocol 3: Mass Spectrometry (GC-MS with Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte. The use of a GC system is a standard method for the analysis of aniline and its derivatives.[9]

  • MS Detection: The eluent from the GC is directed into the ion source of the Mass Spectrometer, typically operated in Electron Ionization (EI) mode at 70 eV.

  • Data Acquisition: The mass analyzer scans a defined mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion

The structural confirmation of this compound is a clear example of the power of a multi-technique spectroscopic approach. While Mass Spectrometry confirms the molecular formula and IR spectroscopy identifies key functional groups, it is NMR spectroscopy that provides the definitive, unambiguous evidence of the ortho-substitution pattern, distinguishing it from its isomers. By following the integrated workflow and protocols described in this guide, researchers can ensure the identity and purity of their material with the highest degree of scientific confidence.

References

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A Senior Scientist's Guide to the NMR Characterization of 2-(Pyrrolidin-1-yl)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and characterization of 2-(Pyrrolidin-1-yl)aniline, a pivotal intermediate in pharmaceutical and materials science. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind the spectral features and experimental choices. We will explore its signature in 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, compare these findings with alternative analytical methods, and provide robust, field-tested protocols to ensure the integrity and reproducibility of your results.

The Compound in Focus: this compound

This compound is an aromatic amine featuring a pyrrolidine ring substituted at the ortho-position of an aniline molecule.[1][2] This specific arrangement creates a unique electronic and steric environment. The nitrogen of the pyrrolidine ring and the primary amine group both act as electron-donating groups, influencing the electron density of the aromatic ring and, consequently, the chemical shifts of its protons and carbons.[3] Accurate structural elucidation is critical for ensuring purity, monitoring reaction progress, and understanding the molecule's potential for further functionalization.

Unambiguous Structural Elucidation by 1H NMR Spectroscopy

The 1H NMR spectrum provides the most direct information on the proton environments within a molecule. For this compound, the spectrum is logically divided into three key regions: the aromatic protons, the amine protons, and the aliphatic pyrrolidine protons.

Causality of Spectral Features:

  • Aromatic Region (δ 6.6-7.2 ppm): The four protons on the aniline ring display a complex multiplet pattern. The electron-donating nature of both nitrogen substituents increases the electron density on the aromatic ring, shielding these protons and shifting them upfield compared to benzene (δ 7.34 ppm). The ortho- and para-positions are most affected, leading to distinct, overlapping signals that require careful analysis or 2D NMR techniques for definitive assignment.

  • Amine Protons (δ ~3.7 ppm): The two protons of the primary amine (-NH2) typically appear as a broad singlet. The chemical shift and broadness of this peak are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Aliphatic Region (δ 1.9-3.3 ppm): The pyrrolidine ring protons are diastereotopic due to the chiral center created by the substituted aniline. The four protons on the carbons adjacent to the nitrogen (α-protons) are deshielded by the electronegative nitrogen and appear further downfield (δ ~3.2 ppm) compared to the four β-protons (δ ~2.0 ppm).[4]

Table 1: Representative 1H NMR Peak Assignments for this compound in CDCl3

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
6.95 - 7.15m2HAr-HAromatic protons, complex pattern due to overlapping signals.
6.60 - 6.80m2HAr-HAromatic protons, shifted upfield by electron-donating groups.
~3.74br s2H-NH2Labile protons, broad due to exchange.
~3.22t4HN-CH2 (Pyrrolidine α-protons)Deshielded by adjacent nitrogen atom.
~1.98m4H-CH2-CH2 - (Pyrrolidine β-protons)Standard aliphatic region.
Note: Data are representative. Exact chemical shifts and coupling constants can vary based on experimental conditions.[5]

Complementary Insights from 13C NMR Spectroscopy

The 13C NMR spectrum complements the 1H data by providing a count of unique carbon environments. As a proton-decoupled spectrum is typically acquired, each unique carbon appears as a single line, simplifying the analysis.

Causality of Spectral Features:

  • Aromatic Region (δ 115-148 ppm): Six distinct signals are expected for the six carbons of the aniline ring. The carbon atom directly attached to the pyrrolidine nitrogen (C-N) is significantly deshielded and appears furthest downfield (δ ~147 ppm). The carbon bearing the primary amine group (C-NH2) is also downfield (δ ~142 ppm). The other four aromatic carbons resonate at higher fields.[6]

  • Aliphatic Region (δ 25-50 ppm): The two sets of carbons in the pyrrolidine ring are clearly resolved. The α-carbons (adjacent to N) appear around δ 47 ppm, while the β-carbons are found further upfield around δ 26 ppm, consistent with typical aliphatic carbon signals.[7][8]

Table 2: Representative 13C NMR Peak Assignments for this compound in CDCl3

Chemical Shift (δ, ppm)AssignmentRationale
~147.1C-N (Aromatic)Quaternary carbon deshielded by pyrrolidine nitrogen.
~142.5C-NH2 (Aromatic)Quaternary carbon deshielded by amine nitrogen.
~127.3CH (Aromatic)Aromatic methine carbon.
~119.0CH (Aromatic)Aromatic methine carbon.
~118.6CH (Aromatic)Aromatic methine carbon.
~115.5CH (Aromatic)Aromatic methine carbon.
~47.5N-C H2 (Pyrrolidine α-carbon)Aliphatic carbon deshielded by adjacent nitrogen.
~25.9-CH2-C H2- (Pyrrolidine β-carbon)Standard aliphatic carbon.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides the most comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity and 3D structure.Non-destructive, provides unambiguous structural data.Lower sensitivity than MS, requires more sample.[9]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Extremely high sensitivity, confirms molecular formula.[10]Provides no information on isomerism or connectivity.
LC-MS/MS Purity, quantification, and molecular weight.Excellent for separating mixtures and quantifying trace amounts.[11]Complex instrumentation, does not provide detailed structure.
Gas Chromatography (GC-MS) Purity and identification of volatile compounds.High resolution for volatile amines, often after derivatization.[12]Not suitable for non-volatile or thermally labile compounds.
Infrared (IR) Spectroscopy Presence of functional groups (N-H, C-N, Ar-H).Fast, simple, good for quick functional group identification.[13]Provides a molecular "fingerprint" but not detailed connectivity.

Self-Validating Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible NMR data. The following protocols are designed to be self-validating systems.

Protocol 1: NMR Sample Preparation

The goal is a homogeneous, particle-free solution to ensure optimal magnetic field shimming and high-resolution spectra.

  • Weigh Sample: Accurately weigh 5-10 mg for 1H NMR or 20-30 mg for 13C NMR into a clean, dry vial.[14] Using a sufficient concentration is crucial for achieving a good signal-to-noise ratio, especially for the less sensitive 13C nucleus.[9]

  • Select Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common choice for nonpolar organic compounds.[14] The deuterated solvent is "invisible" in the 1H spectrum and provides a lock signal for the spectrometer to maintain field stability.[15]

  • Dissolve and Transfer: Add ~0.6-0.7 mL of the deuterated solvent to the vial.[15] Gently vortex or sonicate to ensure complete dissolution. Using a Pasteur pipette plugged with cotton, filter the solution directly into a high-quality 5 mm NMR tube to remove any particulate matter.[16]

  • Cap and Clean: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.[14]

Protocol 2: NMR Data Acquisition

This workflow outlines the key steps for acquiring high-quality 1D spectra on a modern NMR spectrometer.

G cluster_workflow NMR Data Acquisition & Processing Workflow Insert Insert Sample & Lock Shim Shim Magnetic Field Insert->Shim Acquire_1H Acquire 1H Spectrum (zg30, 16 scans, D1=2s) Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum (zgpg30, 1024 scans, D1=2s) Shim->Acquire_13C Process Process FID (Fourier Transform, Phase, Baseline) Acquire_1H->Process Acquire_13C->Process Analyze Analyze Spectrum (Reference, Integrate, Assign) Process->Analyze

Figure 1: A generalized workflow for NMR data acquisition and analysis.

  • Locking: Place the sample in the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent to compensate for any magnetic field drift.[17]

  • Shimming: The instrument automatically adjusts the homogeneity of the magnetic field across the sample volume. This process is critical for achieving sharp, well-resolved peaks. Poor shimming, often caused by air bubbles or solid particles, results in broad, distorted lineshapes.[15]

  • Acquisition (1H):

    • Load a standard 1D proton acquisition experiment.

    • Set the spectral width to encompass all expected signals (e.g., -1 to 12 ppm).

    • Set the number of scans (e.g., 16) and a relaxation delay (D1) of at least 1-2 seconds to allow for full magnetization recovery between pulses, ensuring accurate integration.

    • Acquire the spectrum.

  • Acquisition (13C):

    • Load a standard 1D proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width appropriately (e.g., 0 to 200 ppm).

    • A much higher number of scans (e.g., 1024 or more) is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13C nucleus.[14]

    • Set a relaxation delay (D1) of 2 seconds.

  • Processing: The raw time-domain signal (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform. The spectrum is then phase-corrected and baseline-corrected to produce the final, interpretable result.[3]

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm for 1H, 77.16 ppm for 13C).

Visualizing Molecular Connectivity

The relationships between the functional groups in this compound are key to interpreting its spectra.

Sources

A Comparative Analysis of the Biological Activity of 2-(Pyrrolidin-1-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(pyrrolidin-1-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The inherent properties of the pyrrolidine ring, combined with the electronic characteristics of the aniline moiety, provide a versatile platform for derivatization. This guide offers a comparative analysis of the biological activities of various analogs, focusing on anticancer and antimicrobial applications. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays.

Anticancer Activity: Targeting Cellular Proliferation

Analogs of this compound have demonstrated significant potential as anticancer agents. The mechanism often involves the inhibition of critical enzymes or pathways essential for cancer cell survival and proliferation. Modifications to both the aniline and pyrrolidine rings have been shown to modulate potency and selectivity.

A notable class of derivatives includes those where the pyrrolidine ring is part of a more complex heterocyclic system, such as pyrrolidinone-hydrazones. These compounds have shown promising cytotoxicity against various cancer cell lines. For instance, a study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives revealed potent activity against melanoma (IGR39) and prostate cancer (PPC-1) cell lines.[1]

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative analogs against various cancer cell lines, illustrating the impact of structural modifications on anticancer activity.

Compound IDCore Structure ModificationCancer Cell LineIC50 (µM)Reference
Analog A 5-nitrothiophene moiety on hydrazoneIGR39 (Melanoma)2.50 ± 0.46[1]
PPC-1 (Prostate)3.63 ± 0.45[1]
MDA-MB-231 (Breast)5.10 ± 0.80[1]
Analog B N'-(5-chlorobenzylidene) substitutionIGR39 (Melanoma)>20[1]
Analog C Indibulin analog 4a (pyrrol-3-yl-oxo-acetamide)MCF-7 (Breast)7.5[2][3]
Analog D Spirooxindole-pyrrolidine 5f A549 (Lung)1.2[4]
Analog E Spirooxindole-pyrrolidine 5e A549 (Lung)3.48[4]

Data presented is a synthesis from multiple sources to illustrate comparative potencies.

Structure-Activity Relationship (SAR) Insights

The data reveals key SAR trends. For the pyrrolidinone-hydrazone series, the substitution on the hydrazone moiety is critical. A 5-nitrothiophene group (Analog A) confers broad and potent cytotoxicity, whereas a simple chlorobenzylidene group (Analog B) is significantly less active.[1] This highlights the importance of the electronic and steric properties of the substituent in the interaction with the biological target. In the case of spirooxindole-pyrrolidine analogs, subtle changes in the spiro-system lead to significant differences in activity against lung cancer cells.[4]

Visualizing a Key Anticancer Mechanism: Apoptosis Induction

Many potent anticancer compounds, including derivatives of this scaffold, exert their effect by inducing programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of cysteine proteases.

apoptosis_pathway Compound Anticancer Analog (e.g., Analog D) Cell Cancer Cell (e.g., A549) Compound->Cell Enters Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Initiator Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executioner

Caption: General pathway of apoptosis induction by a cytotoxic compound.

Antimicrobial and Enzyme Inhibition Activity

The versatility of the this compound scaffold extends to antimicrobial and enzyme inhibitory activities. Pyrrolidine derivatives have been investigated as inhibitors of enzymes crucial for bacterial survival, such as enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[5]

Comparative Antimicrobial & Enzyme Inhibition Data

Compound IDTargetActivity MetricValueReference
Analog F (p31) M. tuberculosis InhAIC501.39 µM[5]
Analog G (p33) M. tuberculosis InhAIC502.57 µM[5]
Analog H (3g) α-AmylaseIC5026.24 µg/mL[6]
Analog I (3g) α-GlucosidaseIC5018.04 µg/mL[6]
Analog J E. faecalisMIC0.25 µM[7]
Analog K C. albicansMIC0.125 µM[7]

MIC: Minimum Inhibitory Concentration. Data is compiled from various studies.

SAR Insights for Enzyme Inhibition

For InhA inhibitors, the fusion between the aromatic amine and the pyrrolidine carboxylic acid is a key determinant of potency.[5] A slight shift in the position of the amine group can lead to a significant loss of activity. In the case of α-amylase and α-glucosidase inhibitors, a 4-methoxy substitution on the aniline ring (Analog H/I) was found to confer noteworthy activity.[6] This suggests that electron-donating groups at the para-position of the aniline ring may enhance binding to these specific enzymes.

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing cytotoxicity and antimicrobial activity.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

mtt_workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h (allow attachment) Start->Incubate1 Treat Add serially diluted This compound Analogs Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent (e.g., 5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 4h (allow formazan formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, HCl-isopropanol) Incubate3->Solubilize Read Read Absorbance (e.g., at 570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Value Read->Analyze

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the treated plates for an additional 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each analog.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. faecalis, C. albicans) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial or fungal inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Outlook

The this compound scaffold is a highly adaptable framework for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that small modifications to the core structure can lead to substantial changes in biological activity, potency, and selectivity. The analogs discussed herein show significant promise in the fields of oncology and microbiology. Future research should focus on optimizing these lead compounds to improve their pharmacokinetic properties and in vivo efficacy, paving the way for potential clinical applications. The robust methodologies outlined provide a solid foundation for the continued exploration and validation of novel derivatives.

References

  • Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. (n.d.). NIH. Retrieved from [Link]

  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2011). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Redductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 54(21), 7573–7585. Retrieved from [Link]

  • Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. (n.d.). Hindawi. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide. (2019). PubMed. Retrieved from [Link]

  • Studies of Structure–Activity Relationship of 2‑(Pyrrolidin-1ylmethyl)‑1H‑pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. (2015). PubMed. Retrieved from [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). NIH. Retrieved from [Link]

  • Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-]pyridines—Synthesis and Evaluation. (2024). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. (2016). ResearchGate. Retrieved from [Link]

  • Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. (2024). NIH. Retrieved from [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). NIH. Retrieved from [Link]

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central. Retrieved from [Link]

  • A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones. (2008). PubMed. Retrieved from [Link]

  • 2-(Pyrrolidin-1-ylmethyl)aniline. (n.d.). PubChem. Retrieved from [Link]

  • Improved Bicyclic Pyrrolidine Analogues Inhibit Growth In Vitro and Cure Infection In Vivo. (n.d.). ACS Publications. Retrieved from [Link]

  • Exploring variations of pyrrolidine-2-ones for enhanced biological activity. (2025). American Chemical Society. Retrieved from [Link]

  • Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide. (2020). ResearchGate. Retrieved from [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). PubMed Central. Retrieved from [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved from [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis. (2016). PubMed. Retrieved from [Link]

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A Comprehensive Guide to Assessing the Stability of 2-(Pyrrolidin-1-yl)aniline Under Diverse Experimental Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of robust and reliable research. This guide provides an in-depth technical framework for assessing the stability of 2-(Pyrrolidin-1-yl)aniline, a compound of interest in various synthetic and medicinal chemistry programs. We will delve into the theoretical underpinnings of its potential degradation pathways and provide detailed, actionable protocols for its stability evaluation under hydrolytic, oxidative, photolytic, and thermal stress conditions. Our approach is grounded in the principles of forced degradation studies, which are essential for developing stable formulations and ensuring pharmaceutical quality and efficacy over time.[1][2]

The stability of a pharmaceutical compound is not an inherent, immutable property but rather a dynamic characteristic influenced by its environment.[3] Factors such as pH, temperature, light, and the presence of oxidizing agents can significantly impact a molecule's integrity.[3][4] For this compound, its structure, featuring both an aromatic amine (aniline) and a saturated heterocyclic amine (pyrrolidine), presents a unique combination of reactive sites. The aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradation products and potential reactive metabolites.[5][6] The pyrrolidine ring, while generally more stable, can also undergo oxidation.[7] A thorough understanding of how these functional groups behave under various stressors is paramount for predicting shelf-life, developing stable formulations, and ensuring the safety and efficacy of any resulting drug product.[2][8]

This guide will equip you with the necessary knowledge and experimental designs to systematically investigate the stability of this compound.

Foundational Principles: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a drug substance to conditions more severe than accelerated stability testing. The primary objectives of these studies are to:

  • Elucidate Degradation Pathways: Identify the likely degradation products and the chemical reactions that lead to their formation.[2][9]

  • Develop Stability-Indicating Methods: Ensure that the analytical methods used can accurately separate and quantify the intact drug from its degradation products.[9]

  • Inform Formulation and Packaging Development: The knowledge gained from forced degradation studies helps in selecting appropriate excipients, manufacturing processes, and packaging to protect the drug from degradation.[2]

Our investigation into the stability of this compound will be structured around a series of forced degradation experiments.

Assessing Hydrolytic Stability

Hydrolysis is a common degradation pathway for many drug molecules, particularly those with functional groups susceptible to cleavage by water. While this compound does not contain ester or amide groups that are highly prone to hydrolysis, the influence of pH on its stability is still a critical parameter to investigate. The aniline and pyrrolidine nitrogens have basic properties and their protonation state, which is pH-dependent, can influence the molecule's overall reactivity and susceptibility to other degradation pathways.

Experimental Protocol for Hydrolytic Stability Assessment

This protocol is designed to evaluate the stability of this compound across a range of pH conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.4)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Stress Samples:

    • Acidic Condition: To a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL.

    • Neutral Condition: To a volumetric flask, add an aliquot of the stock solution and dilute with phosphate buffer (pH 7.4) to a final concentration of 0.1 mg/mL.

    • Basic Condition: To a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M sodium hydroxide to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the prepared solutions at a constant temperature, for example, 50°C, to accelerate any potential degradation.

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation: Hydrolytic Stability
Time (hours)% Remaining (Acidic)% Remaining (Neutral)% Remaining (Basic)
0100100100
2
4
8
24
48
Experimental Workflow: Hydrolytic Stability

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile acid Dilute to 0.1 mg/mL with 0.1 M HCl stock->acid neutral Dilute to 0.1 mg/mL with pH 7.4 Buffer stock->neutral base Dilute to 0.1 mg/mL with 0.1 M NaOH stock->base incubate Incubate at 50°C acid->incubate neutral->incubate base->incubate sample Sample at 0, 2, 4, 8, 24, 48 hours incubate->sample neutralize Neutralize and Dilute sample->neutralize hplc HPLC Analysis neutralize->hplc Oxidative_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile stress_sample Dilute to 0.1 mg/mL with 3% H2O2 stock->stress_sample incubate Incubate at Room Temperature (Protected from Light) stress_sample->incubate sample Sample at 0, 1, 2, 4, 8, 24 hours incubate->sample dilute Dilute Sample sample->dilute hplc HPLC Analysis dilute->hplc

Caption: Workflow for assessing oxidative stability.

Photostability Evaluation

Exposure to light can provide the energy needed to induce photochemical reactions in susceptible molecules. [10]Aromatic compounds and those with heteroatoms are often photoreactive. Therefore, assessing the photostability of this compound is a critical step, as recommended by the International Council for Harmonisation (ICH) guidelines. [11][12]

Experimental Protocol for Photostability

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Quartz cuvettes or other suitable transparent containers

  • Photostability chamber with a light source capable of emitting both visible and UVA light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Control samples wrapped in aluminum foil

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 0.1 mg/mL. Also, place a sample of the solid compound in a transparent container.

  • Exposure: Place the samples in the photostability chamber. Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Place identical samples wrapped in aluminum foil (dark controls) in the same chamber to differentiate between light-induced and thermal degradation.

  • Analysis: At the end of the exposure period, visually inspect the samples for any changes in appearance (e.g., color change). Prepare the solutions for HPLC analysis by diluting them to an appropriate concentration. For the solid sample, dissolve it in a suitable solvent before analysis.

  • HPLC Analysis: Analyze both the exposed and dark control samples using a validated stability-indicating HPLC method.

Data Presentation: Photostability
SampleInitial Assay (%)Final Assay (Exposed, %)Final Assay (Dark Control, %)Appearance Change
Solution100
Solid100
Experimental Workflow: Photostability

Photostability_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis solution Prepare 0.1 mg/mL Solution chamber Photostability Chamber solution->chamber solid Prepare Solid Sample solid->chamber exposed Exposed Samples (Solution and Solid) chamber->exposed dark Dark Controls (Wrapped in Foil) chamber->dark visual Visual Inspection exposed->visual dark->visual hplc HPLC Analysis visual->hplc

Caption: Workflow for assessing photostability.

Thermal Stability Assessment

Evaluating the stability of a compound at elevated temperatures is crucial for determining appropriate storage conditions and predicting its shelf-life. Thermal degradation can occur in both the solid state and in solution.

Experimental Protocol for Thermal Stability

Materials:

  • This compound (solid)

  • Oven capable of maintaining a constant temperature

  • Glass vials

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Place a known amount of solid this compound into several glass vials.

  • Exposure: Place the vials in an oven set to a high temperature (e.g., 70°C).

  • Time Points: Remove vials at specified time points (e.g., 1, 3, 7, and 14 days).

  • Sample Preparation for Analysis: Allow the vials to cool to room temperature. Accurately weigh the contents and dissolve in a suitable solvent to a known concentration.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation: Thermal Stability
Time (days)% Remaining
0100
1
3
7
14
Experimental Workflow: Thermal Stability

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis sample_prep Place Solid Sample in Vials oven Incubate in Oven at 70°C sample_prep->oven sample Sample at 1, 3, 7, and 14 days oven->sample dissolve Dissolve in Solvent sample->dissolve hplc HPLC Analysis dissolve->hplc

Caption: Workflow for assessing thermal stability.

Stability-Indicating Analytical Method

A crucial component of any stability study is a validated stability-indicating analytical method. [9]For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable choice.

Key characteristics of a stability-indicating method include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. [13]* Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Proposed HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (likely in the range of 240-260 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method validation should be performed according to ICH Q2(R1) guidelines.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the stability of this compound. By implementing these forced degradation studies, researchers can gain a thorough understanding of the molecule's degradation pathways and its susceptibility to various environmental factors. The data generated from these experiments are invaluable for making informed decisions regarding formulation development, packaging, storage conditions, and establishing a suitable shelf-life for any products containing this compound. [8]The application of sound scientific principles and robust analytical methodology, as outlined in this guide, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Stability Testing of Pharmaceutical Products. (2012).
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO/WHO.
  • Guidelines for Pharmaceutical Stability Study. Pharmaguideline. (2012).
  • Stability testing overview for Pharmaceutical products. GMP SOP.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Forced Degrad
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)
  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized M
  • Oxidation of aniline with strong and weak oxidants.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(Pyrrolidin-1-yl)aniline. As a substituted aromatic amine, this compound requires careful handling not only during its use in research and development but, critically, through its entire lifecycle to its final disposal. The protocols outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations, reflecting a commitment to safety that extends beyond the product itself.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not merely waste; it is a hazardous material that can cause significant harm if managed improperly. Aromatic amines as a class are noted for their potential toxicity, and proper handling and disposal are crucial to minimize their impact on human health and the environment.[1][2][3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Code
Acute Toxicity, Oral Harmful if swallowed H302
Acute Toxicity, Dermal Harmful in contact with skin H312
Skin Corrosion/Irritation Causes skin irritation H315
Serious Eye Damage/Irritation Causes serious eye irritation H319
Acute Toxicity, Inhalation Harmful if inhaled H332
Specific Target Organ Toxicity May cause respiratory irritation H335

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[4]

These classifications dictate that this compound must be treated as a hazardous waste stream. The causality is direct: its ability to cause acute toxicity via multiple exposure routes and severe irritation means it cannot be released into standard waste systems where it could expose sanitation workers, contaminate water supplies, or harm aquatic ecosystems.[1][2]

The Regulatory Framework: Adherence to EPA and OSHA Standards

Proper disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[5][6] This means that the generator of the waste (your institution) is legally responsible for it from the moment it is created until its final, safe disposal.[6][7] The regulations in 40 CFR parts 260 through 273 define what constitutes hazardous waste and the standards for its generation, transport, and disposal.[5]

  • Occupational Safety and Health Administration (OSHA): OSHA's role is to ensure worker safety.[8][9] Standards such as the Hazardous Waste Operations and Emergency Response (HAZWOPER) and the Hazard Communication Standard (29 CFR 1910.1200) mandate that personnel handling these chemicals are properly trained, equipped with appropriate Personal Protective Equipment (PPE), and have access to safety information and emergency plans.[8][10][11]

This guide is designed to align with these federal standards. However, it is imperative to consult and adhere to your institution's specific Chemical Hygiene Plan and local or state regulations, which may be more stringent.

Standard Operating Protocol: Waste Collection and Handling

The following step-by-step protocol ensures that this compound waste is handled in a manner that is safe, compliant, and self-validating.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Action: Identify a location at or near the point of waste generation (e.g., a specific fume hood). This SAA must be under the control of the laboratory personnel generating the waste.

  • Causality: Designating an SAA minimizes the transport of open, hazardous waste containers through the laboratory, reducing the risk of spills and exposure.

Step 2: Utilize Appropriate Personal Protective Equipment (PPE)

  • Action: Before handling the chemical or its waste, don the following PPE:

    • Gloves: Nitrile or other chemically resistant gloves.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Protective Clothing: A standard laboratory coat.

  • Causality: As established by its GHS classification, this compound is harmful upon skin contact and causes serious eye irritation.[4] Proper PPE is the primary barrier against accidental exposure.[12]

Step 3: Prepare the Hazardous Waste Container

  • Action: Select a container made of a material compatible with this compound (e.g., glass or polyethylene). The container must have a secure, tight-fitting lid. It must be clean and empty before its first use as a waste container.

  • Causality: A robust, sealed container prevents the release of vapors, which may be harmful if inhaled, and protects against spills.[13] Incompatible container materials could degrade, leading to leaks.

Step 4: Label the Container Before Use

  • Action: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Causality: Pre-labeling ensures that the container's contents are always clearly identified, preventing accidental mixing of incompatible wastes and ensuring anyone handling the container is aware of its contents. This is a core requirement of the EPA and OSHA's Hazard Communication standard.[11]

Step 5: Dispense Waste

  • Action: Carefully transfer waste this compound (including contaminated materials like pipette tips or wipes) into the labeled container. Always perform this transfer inside a certified chemical fume hood. Keep the container closed at all times except when adding waste.

  • Causality: Working in a fume hood protects the user from inhaling potentially harmful vapors.[13] Keeping the container sealed prevents the accumulation of hazardous vapors in the lab environment.

Step 6: Arrange for Disposal

  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup. Do not pour this compound down the drain or place it in the regular trash.[13]

  • Causality: EH&S are the trained professionals who will manage the consolidation, transport, and final disposal of the waste according to all federal and state regulations, ensuring it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]

Disposal Workflow: From Laboratory Bench to Final Disposition

The "cradle-to-grave" responsibility for hazardous waste can be visualized as a clear, linear workflow. This process ensures accountability and safe management at every stage.

G cluster_lab Laboratory Responsibility cluster_ehs Institutional Responsibility (EH&S) cluster_tsdf External Responsibility Generation 1. Waste Generation (Point of Use) Segregation 2. Waste Segregation (Aqueous, Solid, Organic) Generation->Segregation Isolate Waste Stream Containerization 3. Containerization (Compatible, Sealed Container) Segregation->Containerization Place in Correct Container Labeling 4. Labeling ('Hazardous Waste', Chemical Name, Hazards) Containerization->Labeling Identify Contents & Hazards Storage 5. On-Site Storage (Satellite Accumulation Area) Labeling->Storage Store Safely Pickup 6. EH&S Pickup Storage->Pickup Request Pickup Transport 7. Licensed Transport Pickup->Transport Consolidate & Manifest Disposal 8. Final Disposal (TSDF Incineration/Treatment) Transport->Disposal Track to Destination

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like 2-(Pyrrolidin-1-yl)aniline demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep, technically-grounded framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: Why This PPE is Necessary

This compound is an aromatic amine derivative. From a chemical structure standpoint, this immediately signals the need for caution. Aniline and its analogues are known for their potential to be absorbed through the skin and can exhibit varying levels of toxicity.[1][2][3] Authoritative safety data indicates that this specific compound presents several key hazards that directly inform our PPE strategy.

According to GHS (Globally Harmonized System) classifications, this compound is associated with the following hazards:

  • Harmful if swallowed [4]

  • Causes skin irritation [4][5]

  • Causes serious eye irritation [4][5]

  • May be harmful in contact with skin or if inhaled[4]

The primary routes of exposure we must guard against are dermal (skin) contact, ocular (eye) contact, and inhalation. Our PPE choices are a direct response to mitigating these specific risks.

Hazard ClassificationGHS Hazard StatementImplication for PPE Selection
Acute Toxicity, Oral H302: Harmful if swallowedReinforces strict hygiene; no eating/drinking in the lab. While not a direct PPE control, it's a critical procedural safeguard.[4]
Skin Corrosion/Irritation H315: Causes skin irritationMandates the use of chemical-resistant gloves and a lab coat to prevent all skin contact.[4][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritationRequires, at minimum, safety glasses with side shields. Goggles or a face shield are necessary for splash risks.[4][5]

The Core PPE Ensemble: Your Non-Negotiable First Line of Defense

For any procedure involving this compound, a baseline level of PPE is mandatory. This ensemble is designed to protect against incidental contact and minor splashes.

  • Hand Protection: Compatible chemical-resistant gloves are critical.[5] Nitrile gloves are a common and effective choice for incidental contact with many aromatic amines.[3] However, it is crucial to double-glove if there is a risk of prolonged contact or immersion. Always inspect gloves for tears or pinholes before use.[5] After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly.[5]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[6] These protect against minor, unexpected splashes.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is essential to protect skin and personal clothing from contamination.[5][7]

Risk-Based PPE Escalation: Adapting to the Task

Not all laboratory operations carry the same level of risk. A senior scientist's expertise lies in accurately assessing the procedure and escalating PPE accordingly. The following workflow provides a logical framework for this decision-making process.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE Ensemble start Start: Assess the Planned Operation weighing Low Energy Task? (e.g., Weighing solid, preparing dilute solution) start->weighing Analyze Task heating High Energy / Aerosol Risk? (e.g., Heating, vortexing, sonicating, potential for splash) start->heating Analyze Task core_ppe Core PPE - Nitrile Gloves - Lab Coat - Safety Glasses weighing->core_ppe resp_ppe Respiratory Protection - Work in a certified  Chemical Fume Hood - Consider respirator if hood  is not available/feasible weighing->resp_ppe If handling powder outside of ventilated enclosure enhanced_ppe Enhanced PPE - Core PPE PLUS - Chemical Safety Goggles - Face Shield (as needed) heating->enhanced_ppe Upgrade Eye/Face Protection heating->resp_ppe Mandatory Engineering Control

Caption: PPE selection workflow based on operational risk.

Scenario A: Low-Energy Operations
  • Tasks: Weighing solids, preparing stock solutions, transfers via pipette.

  • Rationale: These tasks have a low probability of generating aerosols or significant splashes.

  • Required PPE: The Core PPE Ensemble (nitrile gloves, lab coat, safety glasses) is sufficient. All work should ideally be performed in a chemical fume hood or a designated area with good ventilation to minimize vapor exposure.[8][9]

Scenario B: High-Energy or High-Volume Operations
  • Tasks: Heating solutions, vortexing, sonicating, large-volume transfers, any reaction under pressure.

  • Rationale: These activities significantly increase the risk of splashes and aerosol generation, elevating the potential for eye contact and inhalation.

  • Required PPE:

    • Eye/Face Protection Upgrade: Switch from safety glasses to chemical safety goggles to provide a full seal around the eyes.[10] For significant splash risks, add a full-face shield over the goggles.[6][11]

    • Engineering Controls: These operations must be conducted within a certified chemical fume hood to control vapor and aerosol inhalation.[8][9][12]

    • Respiratory Protection: If vapors or aerosols are generated, respiratory protection is required.[8] Work within a fume hood is the primary control measure. If a hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used after a formal risk assessment and fit-testing.[13]

Decontamination and Disposal: Completing the Safety Cycle

Properly removing and disposing of used PPE is as important as wearing it. This prevents cross-contamination of yourself, your colleagues, and the laboratory.

Step-by-Step Doffing and Disposal Protocol:

  • Work Area Decontamination: Before removing any PPE, decontaminate the work surface. Wipe down the area with an appropriate solvent and absorbent pads.

  • Glove Removal: Remove the outer pair of gloves (if double-gloving) first. Peel one glove off by grasping the outside cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of gloves immediately in a designated hazardous waste container.[5]

  • Face Shield/Goggles Removal: Remove the face shield or goggles by handling the head strap, avoiding contact with the front surface.

  • Lab Coat Removal: Unbutton the lab coat. Shrug it off your shoulders, turning the sleeves inside out as you remove it. Fold it so the contaminated exterior is contained inward.

  • Final Glove Removal & Hand Washing: Remove the inner pair of gloves (if used) and dispose of them. Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[5][14]

Waste Disposal: All disposable PPE (gloves, absorbent pads) and any materials contaminated with this compound must be disposed of as hazardous chemical waste.[8][14] Place these items in a clearly labeled, sealed waste container.[7] Do not mix with general laboratory trash. Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Response Plan

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[7][14]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an inert absorbent material (like vermiculite or sand) to contain it.[14] Prevent it from entering drains.[8] Collect the absorbed material into a hazardous waste container. For large spills, evacuate and contact your institution's emergency response team.

By understanding the specific hazards of this compound and implementing this multi-layered, risk-based PPE strategy, you build a robust and trustworthy safety system that protects you and your research.

References

  • SAFETY D
  • Safety D
  • This compound | C10H14N2 | CID 937501.PubChem.
  • N-Methyl-4-[2-(pyrrolidin-1-yl)
  • 3-[2-(Pyrrolidin-1-yl)
  • Personal Protective Equipment.US EPA.
  • SAFETY DATA SHEET - Sigma-Aldrich (Aniline).Sigma-Aldrich.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves.Taylor & Francis Online.
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.PubMed.
  • Personal Protective Equipment (PPE).CHEMM.
  • Discover the Various Types of PPE for Optimal Chemical Safety.MSC.
  • Safety D
  • SAFETY DATA SHEET - 3-(Pyrrolidin-1-ylmethyl)aniline.Fisher Scientific.
  • Aniline Standard Oper
  • Aniline Safety Information.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.